molecular formula C25H25ClF6N6O2 B10857043 Sitagliptin fenilalanil hydrochloride

Sitagliptin fenilalanil hydrochloride

Cat. No.: B10857043
M. Wt: 590.9 g/mol
InChI Key: LZDQVWZJBLFZSN-PXPMWPIZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitagliptin fenilalanil hydrochloride is a useful research compound. Its molecular formula is C25H25ClF6N6O2 and its molecular weight is 590.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H25ClF6N6O2

Molecular Weight

590.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1

InChI Key

LZDQVWZJBLFZSN-PXPMWPIZSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl

Origin of Product

United States

Foundational & Exploratory

sitagliptin phenylalanine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The focus of this document is on the most industrially relevant and efficient methods, including the asymmetric hydrogenation route and the enzymatic transamination pathway. While the initial query referenced a synthesis from phenylalanine hydrochloride, the prevalent and optimized syntheses of sitagliptin, a β-amino acid derivative, do not utilize phenylalanine as a direct starting material. Instead, they rely on the construction of the chiral β-amino acid moiety from prochiral precursors.

Asymmetric Hydrogenation Pathway: A Green Chemistry Approach

A highly efficient and environmentally friendly synthesis of sitagliptin has been developed, which is often referred to as a "green" synthesis. This second-generation manufacturing process significantly reduces waste compared to earlier routes. The key features of this pathway are a one-pot synthesis of the dehydrositagliptin intermediate followed by a highly enantioselective asymmetric hydrogenation.[1][2][3]

Synthesis of the Dehydrositagliptin Intermediate

The synthesis of the crucial dehydrositagliptin intermediate is achieved in a one-pot, three-step process starting from 2,4,5-trifluorophenylacetic acid. This streamlined approach avoids the isolation of intermediates, leading to a high overall yield of 82% for the crystalline enamine product.[1][2]

Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin

A detailed experimental protocol for the one-pot synthesis of dehydrositagliptin is outlined below, based on published literature.

  • Step 1: Meldrum's Acid Adduct Formation: 2,4,5-Trifluorophenylacetic acid is reacted with Meldrum's acid and an activating agent such as pivaloyl chloride or thionyl chloride in the presence of a base (e.g., a tertiary amine) to form an acyl Meldrum's acid derivative.

  • Step 2: Condensation with Triazole: The activated intermediate is then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. This reaction is typically carried out in a suitable organic solvent like acetonitrile.

  • Step 3: Enamine Formation: The resulting β-ketoamide is not isolated but is directly converted to the dehydrositagliptin enamine by treatment with ammonium acetate in methanol. The final product is then isolated by crystallization.

Asymmetric Hydrogenation of Dehydrositagliptin

The key chiral center of sitagliptin is introduced via the asymmetric hydrogenation of the unprotected enamine, dehydrositagliptin. This reaction employs a rhodium catalyst with a chiral phosphine ligand, most notably a Josiphos-type ligand, to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin

The following is a representative experimental protocol for the asymmetric hydrogenation step:

  • Catalyst Preparation: A rhodium precursor, such as [Rh(COD)Cl]₂, and a chiral phosphine ligand (e.g., (R,S)-t-Bu-Josiphos) are dissolved in a suitable solvent like methanol.

  • Hydrogenation: The dehydrositagliptin substrate is dissolved in methanol and added to the catalyst solution in a high-pressure reactor. The reaction is carried out under hydrogen pressure (typically 100-200 psi) at an elevated temperature (e.g., 50°C) for a specified period (e.g., 13 hours).[5]

  • Work-up and Isolation: After the reaction is complete, the solvent is removed, and the sitagliptin free base is isolated. It is then typically converted to its phosphate salt to improve stability and facilitate purification by crystallization.

Quantitative Data for the Asymmetric Hydrogenation Pathway
StepProductCatalyst/ReagentsYieldEnantiomeric Excess (ee)Purity
One-pot SynthesisDehydrositagliptinPivaloyl chloride, Meldrum's acid, Triazole HCl, NH₄OAc82%N/A>99.6 wt%
Asymmetric HydrogenationSitagliptinRh(I)/(t)Bu JOSIPHOSUp to 65% (overall)>99%Nearly perfect

Synthesis Pathway of Sitagliptin via Asymmetric Hydrogenation

G cluster_0 One-Pot Synthesis of Dehydrositagliptin cluster_1 Asymmetric Hydrogenation and Salt Formation 2,4,5-Trifluorophenylacetic_acid 2,4,5-Trifluorophenylacetic Acid Acyl_Meldrums_Acid Acyl Meldrum's Acid Derivative 2,4,5-Trifluorophenylacetic_acid->Acyl_Meldrums_Acid Pivaloyl Chloride Meldrums_acid Meldrum's Acid Meldrums_acid->Acyl_Meldrums_Acid Beta_Ketoamide β-Ketoamide Intermediate Acyl_Meldrums_Acid->Beta_Ketoamide Triazole_HCl 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Triazole_HCl->Beta_Ketoamide Dehydrositagliptin Dehydrositagliptin Beta_Ketoamide->Dehydrositagliptin NH4OAc, MeOH Sitagliptin_base Sitagliptin (Free Base) Dehydrositagliptin->Sitagliptin_base H2, Rh(I)/(t)Bu JOSIPHOS Sitagliptin_phosphate Sitagliptin Phosphate Sitagliptin_base->Sitagliptin_phosphate H3PO4

Caption: The asymmetric hydrogenation route to sitagliptin.

Enzymatic Transamination Pathway

An alternative and also "green" approach to sitagliptin synthesis involves the use of a transaminase enzyme to stereoselectively introduce the amine group. This biocatalytic method operates under mild conditions and typically exhibits excellent enantioselectivity.

Synthesis of Pro-Sitagliptin Ketone

The substrate for the enzymatic reaction, pro-sitagliptin ketone, is synthesized from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride, similar to the initial steps of the asymmetric hydrogenation route, leading to the β-ketoamide intermediate which is the pro-sitagliptin ketone.

Enantioselective Enzymatic Transamination

A prochiral ketone is converted into a chiral amine by a transaminase enzyme, which transfers an amino group from an amino donor (such as isopropylamine or alanine) to the ketone.

Experimental Protocol: Enzymatic Transamination

A representative protocol for the enzymatic synthesis of sitagliptin is as follows:

  • Reaction Setup: Pro-sitagliptin ketone is suspended in a buffered aqueous solution (e.g., triethanolamine buffer at pH 9.0).

  • Enzyme and Cofactor Addition: A transaminase enzyme (e.g., from Arthrobacter sp.) and the cofactor pyridoxal 5'-phosphate (PLP) are added to the mixture. An amino donor, such as isopropylamine, is also included in excess.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Product Isolation: Upon completion, the sitagliptin product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after adjusting the pH. The product can then be isolated and purified, often via crystallization as the phosphate salt.

Quantitative Data for the Enzymatic Transamination Pathway
StepSubstrateEnzymeAmino DonorConversionEnantiomeric Excess (ee)
Enzymatic TransaminationPro-sitagliptin ketoneTransaminase (e.g., from Arthrobacter sp.)Isopropylamine>99%>99%

Enzymatic Transamination Pathway for Sitagliptin Synthesis

G Pro_sitagliptin_ketone Pro-sitagliptin Ketone Sitagliptin_base Sitagliptin (Free Base) Pro_sitagliptin_ketone->Sitagliptin_base Isopropylamine Isopropylamine (Amino Donor) Acetone Acetone (Byproduct) Isopropylamine->Acetone Enzyme Transaminase (e.g., from Arthrobacter sp.) + PLP (Cofactor) Enzyme->Sitagliptin_base Enzyme->Acetone

Caption: Biocatalytic synthesis of sitagliptin via enzymatic transamination.

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine Hydrochloride

A key building block for both major synthetic routes is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. Its synthesis is a multi-step process.

Experimental Protocol: Synthesis of the Triazole Hydrochloride

A representative synthesis involves the following steps:

  • Hydrazinolysis of 2-Chloropyrazine: 2-Chloropyrazine is reacted with hydrazine hydrate in a solvent like ethanol.

  • Acylation: The resulting hydrazinopyrazine is acylated with trifluoroacetic anhydride in a suitable solvent such as chlorobenzene.

  • Cyclization and Reduction: The intermediate undergoes cyclization, and the pyrazine ring is subsequently reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Salt Formation: The final product is isolated as the hydrochloride salt by treating the free base with an ethanol solution of hydrogen chloride.

Synthesis of the Triazole Hydrochloride Building Block

G 2_Chloropyrazine 2-Chloropyrazine Hydrazinopyrazine Hydrazinopyrazine 2_Chloropyrazine->Hydrazinopyrazine Hydrazine Hydrate Acylated_Intermediate Acylated Intermediate Hydrazinopyrazine->Acylated_Intermediate Trifluoroacetic Anhydride Triazolopyrazine_base Triazolopyrazine (Free Base) Acylated_Intermediate->Triazolopyrazine_base Cyclization & Reduction (H2, Pd/C) Triazole_HCl 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Triazolopyrazine_base->Triazole_HCl HCl in Ethanol

Caption: Synthesis of the key triazole hydrochloride intermediate.

Conclusion

The synthesis of sitagliptin has evolved to highly efficient, stereoselective, and environmentally conscious processes. The asymmetric hydrogenation of a dehydrositagliptin intermediate and the enzymatic transamination of a pro-sitagliptin ketone represent state-of-the-art methods for the large-scale manufacturing of this important antidiabetic drug. Both pathways offer high yields and exceptional enantiomeric purity, showcasing the power of modern catalysis and biocatalysis in pharmaceutical production.

References

The Core Mechanism of Sitagliptin Phenylalanine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail the molecular interactions, enzyme kinetics, and physiological effects of sitagliptin, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction: The Incretin Effect and DPP-4

In healthy individuals, the ingestion of food triggers the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the intestine.[1][2] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][3] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] Sitagliptin's therapeutic action is centered on the inhibition of this enzymatic degradation.

Molecular Mechanism of Action: Competitive and Reversible Inhibition of DPP-4

Sitagliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[4] By binding to the active site of DPP-4, sitagliptin prevents the enzyme from cleaving and inactivating GLP-1 and GIP.[2] This leads to an increase in the circulating concentrations of active incretin hormones, thereby enhancing their glucose-lowering effects.[1][5]

Molecular docking studies have elucidated the specific interactions between sitagliptin and the DPP-4 active site. Key residues involved in this binding include the catalytic triad (Ser630, His740, and Asp708) and glutamate residues (Glu205 and Glu206).[2] The binding of sitagliptin to DPP-4 is characterized by its high selectivity; it shows significantly less affinity for other related enzymes like DPP-8 and DPP-9 at therapeutic concentrations.[5]

Quantitative Data on Sitagliptin's Efficacy

The following tables summarize the key quantitative parameters that define the potency and efficacy of sitagliptin in inhibiting DPP-4 and augmenting incretin levels.

Table 1: In Vitro DPP-4 Inhibition by Sitagliptin

ParameterValueReference
IC5018 nM[6]
IC504.38 nM[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo DPP-4 Inhibition in Humans

Sitagliptin DoseTime PointPercent InhibitionReference
100 mg once dailyTrough (24h post-dose)~90%[8]
200 mg once dailyTrough (24h post-dose)~96%[9]
10 mg/kg (in ob/ob mice)1 hour post-dose90%[10]
10 mg/kg (in ob/ob mice)8 hours post-dose>70%[10]

Table 3: Effect of Sitagliptin on Active Incretin Hormone Levels in Humans

HormoneSitagliptin TreatmentFold Increase vs. PlaceboReference
Active GLP-1200 mg twice daily for 28 days2.7-fold[11][12]
Active GLP-1100 mg78.4% increase[13][14]
Active GIP100 mg90.2% increase[13][14]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of a compound like sitagliptin against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Sitagliptin or test compound

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of sitagliptin in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Sitagliptin solution at various concentrations (or vehicle control)

    • DPP-4 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.[4]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.[4]

In Vivo Measurement of Active GLP-1 and GIP Levels

This protocol describes a general procedure for measuring the effect of sitagliptin on active incretin hormone levels in human subjects.

Materials:

  • Sitagliptin and placebo

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., P800 tubes) and anticoagulants (e.g., EDTA)

  • Centrifuge

  • ELISA or LC-MS/MS-based assay kits for active GLP-1 and GIP

Procedure:

  • Study Design: A randomized, double-blind, placebo-controlled crossover study is a common design.

  • Subject Dosing: Administer a single oral dose of sitagliptin or placebo to fasting subjects.

  • Meal Tolerance Test: At a specified time post-dosing, provide a standardized meal to stimulate incretin release.

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points after the meal (e.g., 0, 15, 30, 60, 90, 120 minutes). It is crucial to collect blood in tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of the active incretins.[15]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at a low temperature to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Hormone Quantification: Measure the concentrations of active GLP-1 and GIP in the plasma samples using a validated assay method such as ELISA or LC-MS/MS.[16][17]

  • Data Analysis: Calculate the area under the curve (AUC) for the hormone concentration-time profile for both the sitagliptin and placebo groups. Compare the results to determine the effect of sitagliptin on incretin levels.

Visualizing the Mechanism and Workflow

Signaling Pathway of Sitagliptin

Sitagliptin_Signaling_Pathway cluster_ingestion Meal Ingestion cluster_incretin Incretin Release cluster_dpp4 DPP-4 Action cluster_sitagliptin Sitagliptin Intervention cluster_pancreas Pancreatic Response cluster_glucose Systemic Effect Meal Meal GLP1_GIP_Release GLP-1 and GIP Release (Intestinal L and K cells) Meal->GLP1_GIP_Release DPP4 DPP-4 Enzyme GLP1_GIP_Release->DPP4 Degradation Active_GLP1_GIP Increased Active GLP-1 and GIP GLP1_GIP_Release->Active_GLP1_GIP Increased Levels Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Insulin_Secretion Increased Insulin Secretion (β-cells) Active_GLP1_GIP->Insulin_Secretion Glucagon_Suppression Decreased Glucagon Secretion (α-cells) Active_GLP1_GIP->Glucagon_Suppression Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Suppression->Glucose_Homeostasis

Sitagliptin's mechanism of action pathway.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents 1. Prepare Reagents: - Sitagliptin Dilutions - DPP-4 Enzyme - Fluorogenic Substrate Add_Reagents 2. Add to 96-well Plate: - Assay Buffer - Sitagliptin/Vehicle - DPP-4 Enzyme Prepare_Reagents->Add_Reagents Pre_Incubate 3. Pre-incubate at 37°C (10 minutes) Add_Reagents->Pre_Incubate Initiate_Reaction 4. Add Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence 5. Kinetic Fluorescence Reading (e.g., 30 minutes at 37°C) Initiate_Reaction->Measure_Fluorescence Calculate_Rate 6. Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Determine_Inhibition 7. Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 8. Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Workflow for in vitro DPP-4 inhibition assay.

References

sitagliptin phenylalanine hydrochloride spectroscopic analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of Sitagliptin: An In-depth Technical Guide

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its chemical structure, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, presents several functional groups that are amenable to spectroscopic characterization.[4] This technical guide provides a comprehensive overview of the spectroscopic analysis of sitagliptin, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and methodologies presented are essential for the structural elucidation, identification, and quality control of sitagliptin in pharmaceutical development and manufacturing.

Chemical Structure

The molecular structure of sitagliptin is C16H15F6N5O, with a molecular weight of 407.31 g/mol .[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of sitagliptin. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ¹⁹F NMR is also particularly useful due to the presence of trifluoromethyl and trifluorophenyl groups.

Experimental Protocols

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra can be acquired on a spectrometer operating at a frequency of 60 kHz.[6] For solid-state NMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal intensity and resolution.[6] Samples are typically dissolved in deuterated solvents such as DMSO-d6 or D₂O for solution-state NMR.

¹⁹F NMR: ¹⁹F NMR spectra can be collected at a spinning speed of 60 kHz at room temperature.[6] This technique is highly sensitive to the fluorine environments within the molecule.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for Sitagliptin [6][7]

Proton Type Chemical Shift (ppm)
NH₂~9.0
AromaticMultiple signals
Aliphatic (alkyl and cycloalkyl)Multiple signals

Table 2: ¹³C NMR Chemical Shift Data for Sitagliptin [6][7]

Carbon Atom Chemical Shift (ppm)
C3103.8
C6122.6
C736.7
C849.7
C945.1
C1143.2
C1342.1
C1437.5

Table 3: ¹⁹F NMR Chemical Shift Data for Sitagliptin [6]

Fluorine Group Chemical Shift (ppm)
CF₃ (F4)-57.9
Aromatic CF (F1)-114.6
Aromatic CF (F2)-131.9
Aromatic CF (F3)-139.9

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the sitagliptin molecule based on their characteristic vibrational frequencies.

Experimental Protocols

FTIR spectra are typically recorded using an FTIR spectrometer with Attenuated Total Reflectance (ATR). The spectra are scanned in the wavelength range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3][8]

Data Presentation

Table 4: FTIR Spectral Data for Sitagliptin [3][9]

Wavenumber (cm⁻¹) Assignment
3077–3090N–H stretching
2950C–H stretching
1750–1735C=O stretching
1650C=O stretching
1515–1525C–C stretching (aromatic)
1465C–H stretching (alkane)
1345C–N stretching
1025–1060CF₃ group vibration

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of sitagliptin, which aids in its identification and structural confirmation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of sitagliptin. Positive-mode electrospray ionization (ESI) is often used.[10] Quantitative analysis can be performed using multiple reaction monitoring (MRM).[10]

Data Presentation

Table 5: Mass Spectrometry Fragmentation Data for Sitagliptin [10][11][12]

m/z (mass-to-charge ratio) Interpretation
408.2[M+H]⁺ (protonated molecule)
235.0Major fragment ion
193.0Fragment ion

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like sitagliptin.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample Sitagliptin Phenylalanine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of sitagliptin.

Logical Relationship of Spectroscopic Data

This diagram shows how the data from different spectroscopic techniques are integrated for a complete structural analysis.

Spectroscopic_Data_Integration cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity FTIR FTIR FunctionalGroups Functional Groups (C=O, N-H, C-F) FTIR->FunctionalGroups MS MS MolecularFormula Molecular Weight and Elemental Composition MS->MolecularFormula FinalStructure Complete Molecular Structure of Sitagliptin Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularFormula->FinalStructure

Caption: Integration of data for structural elucidation.

References

An In-depth Technical Guide to the Crystallographic Data of Sitagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available crystallographic data for sitagliptin hydrochloride, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document summarizes key quantitative data in structured tables, details experimental protocols for the synthesis and crystallization of various polymorphic forms, and visualizes the relevant biological signaling pathway and experimental workflows.

Introduction to Sitagliptin and its Hydrochloride Salt

Sitagliptin is an oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. While the commercially available form is the phosphate monohydrate salt (Januvia®), the hydrochloride salt of sitagliptin has been extensively studied for its crystalline properties, revealing the existence of multiple polymorphic forms. Understanding the crystallographic characteristics of these forms is crucial for drug development, as polymorphism can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability.

Crystallographic Data of Sitagliptin Hydrochloride Polymorphs

Table 1: XRPD Data for Sitagliptin Hydrochloride Form I

2θ Angle (°)d-spacing (Å)Intensity (%)
6.25814.1118912.1
8.9239.9022212.7
12.5427.0517415.9
13.5536.52816100.0
14.6076.059327.5
15.3785.757319.4
16.7395.292228.1
19.2414.6091924.2
19.4474.5608835.4
19.5944.5268827.2

Table 2: XRPD Data for Sitagliptin Hydrochloride Form II [1]

2θ Angle (°)d-spacing (Å)Intensity (%)
6.25814.1118912.1
8.9239.9022212.7
12.5427.0517415.9
13.5536.52816100.0
14.6076.059327.5
15.3785.757319.4
16.7395.292228.1
19.2414.6091924.2
19.4474.5608835.4
19.5944.5268827.2

Table 3: XRPD Data for Sitagliptin Hydrochloride Form III [2]

2θ Angle (°)
6.50
7.96
13.69
16.01
17.97
18.61
19.72
20.26
22.56
24.63
25.35
25.60
26.98
29.31
31.54

Table 4: XRPD Data for Sitagliptin Hydrochloride Form IV [2]

2θ Angle (°)
5.18
10.36
12.72
15.59
16.06
16.64
17.27
17.54
19.85
22.54
23.62
23.86
24.22
25.72
26.25
26.94
28.09
28.33
28.64

Table 5: XRPD Data for Sitagliptin Hydrochloride Monohydrate

2θ Angle (°)
6.712
8.141
13.911
16.127
18.212
18.851
19.792
19.883
22.792
25.653
27.217

Experimental Protocols

The following sections detail the methodologies for the preparation of various sitagliptin hydrochloride crystalline forms as described in patent literature. These protocols provide a basis for the reproduction of these polymorphs.

Preparation of Sitagliptin Hydrochloride Monohydrate[4]
  • Dissolution: 100g of sitagliptin free base and 360g of isopropyl acetate are charged into a 1000ml four-necked flask.

  • Heating and Filtration: The mixture is heated to 45-60°C to achieve complete dissolution, followed by hot filtration.

  • Crystallization: A suitable amount of water is added to the filtrate, followed by the addition of seed crystals. Subsequently, 51g of a hydrochloric acid-ethyl acetate solution is added.

  • Cooling and Isolation: The mixture is cooled to 0-5°C and maintained at this temperature to allow for crystallization. The resulting solid is isolated by suction filtration and washed.

  • Drying: The wet product is dried in an oven at 55°C for over 10 hours to yield sitagliptin hydrochloride monohydrate.

Preparation of Sitagliptin Hydrochloride Form I and Form II[1][5]

Form I:

  • Reaction: Sitagliptin free base is reacted with isopropanolic HCl in isopropanol.

  • Isolation: The resulting precipitate is filtered, washed with isopropanol and diethyl ether, and dried under vacuum at 60°C to yield Form I.

Form II:

  • Dissolution: 2.0 g of sitagliptin hydrochloride Form I is dissolved in 125 ml of ethyl acetate by heating in an oil bath preheated to 125°C for approximately 30 minutes until a clear solution is obtained.

  • Crystallization: The solution is allowed to cool to room temperature and stirred overnight.

  • Isolation: The resulting crystalline solid is filtered and dried at 60°C under 5 mbar vacuum for 4 hours to yield Form II.

Signaling Pathway of Sitagliptin's Action

Sitagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, which then act on their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells. This leads to a cascade of intracellular events culminating in glucose-dependent insulin secretion.

DPP4_Signaling_Pathway cluster_inhibition Sitagliptin Action cluster_incretins Incretin Hormones cluster_pancreas Pancreatic β-Cell Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GPCR GLP-1/GIP Receptors (GPCR) GLP1_GIP_active->GPCR Activates AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: Sitagliptin inhibits DPP-4, increasing active GLP-1/GIP levels and promoting insulin secretion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the crystallization of sitagliptin hydrochloride, based on the described experimental protocols.

Crystallization_Workflow start Start: Sitagliptin Free Base dissolution Dissolution in Organic Solvent (e.g., Isopropyl Acetate, Ethanol) start->dissolution heating Heating to 45-60°C dissolution->heating filtration1 Hot Filtration heating->filtration1 addition Addition of HCl Solution & Water (and optional seed crystals) filtration1->addition cooling Cooling to 0-5°C addition->cooling crystallization Crystallization cooling->crystallization filtration2 Suction Filtration crystallization->filtration2 washing Washing with Solvent filtration2->washing drying Drying under Vacuum at 55-60°C washing->drying end End: Sitagliptin HCl Crystals drying->end

Caption: General experimental workflow for the crystallization of sitagliptin hydrochloride.

Conclusion

This technical guide has summarized the currently available crystallographic data for various polymorphic forms of sitagliptin hydrochloride, primarily from patent literature. While extensive XRPD data has been presented, the absence of publicly available single-crystal structures highlights an area for future research to provide a more complete atomic-level understanding of these polymorphs. The detailed experimental protocols and visualizations of the signaling pathway and crystallization workflow offer valuable resources for researchers and professionals in the field of drug development. Further characterization of these crystalline forms will continue to be important for optimizing the formulation and delivery of sitagliptin-based therapeutics.

References

A Technical Guide to the Discovery and Development of Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor, marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). This document provides a comprehensive technical overview of the discovery and development of sitagliptin. It details the scientific journey from the identification of DPP-4 as a therapeutic target to the innovative, green chemical synthesis that enabled its large-scale production. Key preclinical and clinical data are summarized, and detailed experimental protocols are provided for core assays. Signaling pathways and experimental workflows are visually represented to offer a deeper understanding of the processes involved in bringing this pivotal oral antihyperglycemic agent to fruition.

Introduction: The Incretin Concept and the Rise of DPP-4 Inhibition

The management of type 2 diabetes has long sought therapies that can provide effective glycemic control with a low risk of hypoglycemia and weight gain. A key breakthrough came from the understanding of the "incretin effect"—the observation that oral glucose administration elicits a much greater insulin response than intravenous glucose. This effect is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3]

However, the therapeutic potential of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes. In the 1990s, the enzyme responsible for this rapid degradation was identified as dipeptidyl peptidase-4 (DPP-4), a serine protease that cleaves N-terminal dipeptides from various substrates.[4] This discovery presented a compelling therapeutic strategy: inhibiting DPP-4 could prolong the action of endogenous GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and improving glycemic control.[1][3][5]

The Discovery Journey at Merck: From Lead Identification to Sitagliptin

In 1999, Merck initiated a program to discover a potent and selective oral DPP-4 inhibitor.[4][6] The initial phase involved in-licensing early inhibitors like isoleucyl thiazolidide to kickstart the program.[4][6] However, these early compounds were discontinued due to significant toxicity in preclinical studies.[4][6]

A critical hypothesis emerged that the toxicity was due to a lack of selectivity, specifically the inhibition of related enzymes DPP8 and DPP9.[4][7] This hypothesis was confirmed when a selective dual DPP8/9 inhibitor replicated the toxicities, whereas a highly selective DPP-4 inhibitor did not.[4][7] This pivotal finding established selectivity as a paramount goal for the program.

Medicinal chemistry efforts then focused on identifying a novel, highly selective DPP-4 inhibitor. Through structure-activity relationship (SAR) studies on screening leads, a promising β-amino acid piperazine series was identified.[4] A significant challenge with this series was the extensive in vivo metabolism of the piperazine moiety.[4][6] To address this, chemists synthesized a series of bicyclic derivatives, leading to the identification of a potent and selective triazolopiperazine series with excellent pharmacokinetic properties in preclinical species.[4][6][8] Further optimization of this series culminated in the discovery of sitagliptin ((2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[4][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine).[4][6][8] Sitagliptin was approved by the FDA in October 2006, becoming the first DPP-4 inhibitor available for the treatment of T2DM.[2][9]

Mechanism of Action: Enhancing the Incretin Pathway

Sitagliptin is a potent, selective, and competitive inhibitor of the DPP-4 enzyme.[1][10] By binding to the active site of DPP-4, it prevents the hydrolysis of active GLP-1 and GIP.[11] This leads to increased plasma concentrations of these active incretin hormones.[3][12] The elevated levels of GLP-1 and GIP enhance glucose-dependent insulin synthesis and release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[2][3][12] This dual action results in improved overall glycemic control, reflected by reductions in glycosylated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions.[3] A key advantage of this mechanism is its glucose-dependency, which translates to a low intrinsic risk of hypoglycemia.[1][3]

Incretin_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas Food Food GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Release Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation by Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: The Incretin Signaling Pathway and the Action of Sitagliptin.

Preclinical Development and Characterization

In Vitro Enzyme Inhibition

Sitagliptin demonstrated potent and highly selective inhibition of the DPP-4 enzyme. Its selectivity was crucial to avoid the toxicities seen with earlier, less selective compounds.

Parameter Value Reference
DPP-4 IC50 18 nM[13]
Selectivity >40,000-fold vs. DPP8 and DPP9[14]
Nature of Inhibition Competitive, Reversible, Tight-binding[10][14]
In Vivo Efficacy in Animal Models

Preclinical studies in animal models of type 2 diabetes, such as the spontaneously hypertensive obese rat (SHROB), demonstrated the efficacy of sitagliptin.

Animal Model Sitagliptin Dose Key Findings Reference
SHROB Rats 30 mg/kg/day for 6 weeksReduced glucagon by 33%; Improved glucose tolerance; Enhanced and shifted peak insulin secretion earlier in an OGTT.[15]
ob/ob Mice 10 mg/kg (p.o.)>90% DPP-4 inhibition at 60 min; >70% inhibition at 8 hours.[14]
Preclinical Pharmacokinetics

Pharmacokinetic profiles were established in rats and dogs, showing good oral bioavailability and elimination primarily through renal excretion.

Species Plasma Clearance Volume of Distribution Half-life (t1/2) Oral Bioavailability Primary Elimination Reference
Rats 40-48 ml/min/kg7-9 l/kg~2 hoursHighRenal excretion, Biliary excretion[16]
Dogs ~9 ml/min/kg~3 l/kg~4 hoursHighRenal excretion[16]

Clinical Development

Pharmacokinetics and Pharmacodynamics in Humans

In healthy human subjects, sitagliptin was rapidly absorbed and exhibited pharmacokinetic and pharmacodynamic profiles supportive of a once-daily dosing regimen.[17]

Parameter Value (100 mg dose) Reference
Absolute Bioavailability ~87%[11][12]
Tmax (Peak Plasma Conc.) 1-4 hours[11]
Terminal Half-life (t1/2) ~12.4 hours[11][12]
Protein Binding 38%[12]
Excretion ~87% in urine (79% as unchanged drug), 13% in feces[11][12]
DPP-4 Inhibition (≥100 mg) ≥80% over 24 hours[17]
Effect on Active GLP-1 ~2-fold increase post-meal[17]
Clinical Efficacy in Type 2 Diabetes

Phase III clinical trials consistently demonstrated the efficacy of sitagliptin in improving glycemic control, both as monotherapy and as an add-on to other antidiabetic agents.

Trial Setting Baseline HbA1c HbA1c Reduction (Sitagliptin vs. Placebo) Reference
Add-on to Metformin 8.0%-0.65%
Add-on to Pioglitazone 8.1%-0.70%
General Population (3 months) N/A-0.73% (mean change from baseline)[18]
Japanese Patients (3 months) 9.4%-1.6% (change from baseline)[19]

Sitagliptin treatment was shown to have a sustained hypoglycemic effect for at least 2 years.[20] Furthermore, it was associated with a neutral effect on body weight and a low incidence of hypoglycemia, comparable to placebo.

The Innovative Synthesis of Sitagliptin

A critical component of sitagliptin's success was the development of a highly efficient and environmentally friendly manufacturing process by Merck.[21] The initial, first-generation synthesis was a multi-step process with significant waste generation.[22][23]

The breakthrough came with the second-generation process, which won a Presidential Green Chemistry Challenge Award.[22] This process centered on the asymmetric hydrogenation of an unprotected enamine—a previously unprecedented transformation.[22]

Sitagliptin_Synthesis Start Trifluorophenyl Acetic Acid OnePot 3-Step One-Pot Procedure Start->OnePot Dehydro Dehydrositagliptin (Enamine Intermediate) OnePot->Dehydro 82% Yield >99.6% Purity Hydrogenation Asymmetric Hydrogenation [Rh(I)/(t)Bu JOSIPHOS] Dehydro->Hydrogenation Sitagliptin_Base Sitagliptin (Base) Hydrogenation->Sitagliptin_Base High Enantioselectivity (>99% ee) Salt Phosphate Salt Formation Sitagliptin_Base->Salt Final Sitagliptin Phosphate Salt->Final

Caption: Merck's Second-Generation "Green" Synthesis of Sitagliptin.

This revolutionary synthesis reduced the process to just three steps, increased the overall yield by nearly 50%, and eliminated hundreds of millions of pounds of waste, including all aqueous waste streams, compared to the first-generation route.[21][22] The key step involves using a rhodium catalyst with a ferrocenyl-based ligand (t-Bu JOSIPHOS) to hydrogenate the enamine precursor with high enantioselectivity, directly forming the chiral β-amino acid core of sitagliptin.[21][23]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is based on the principle of measuring the fluorescence of 7-amino-4-methylcoumarin (AMC) released from a DPP-4 substrate.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

  • Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-AMC.

    • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0).

    • Test compound (Sitagliptin or unknown) dissolved in DMSO.

    • 96-well microplate (black, flat-bottom).

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[24][25]

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add 25 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution to the sample wells.[24]

    • For control wells (100% activity), add 10 µL of the solvent (e.g., DMSO diluted in buffer) instead of the test compound.

    • For background wells, add buffer instead of the enzyme.

    • Mix and pre-incubate the plate at 37°C for 10 minutes.[26]

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells.[24][26]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[24][26]

    • Measure the fluorescence intensity using the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This protocol assesses the effect of a test compound on glucose disposal following an oral glucose challenge.

  • Objective: To evaluate the in vivo efficacy of sitagliptin in improving glucose tolerance.

  • Materials:

    • Test animals (e.g., C57BL/6J mice or SHROB rats).

    • Test compound (Sitagliptin) formulated in a suitable vehicle (e.g., water).

    • Glucose solution (e.g., 2 g/kg for mice, 6 g/kg for rats).[15]

    • Blood glucose meter and test strips.

    • Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes).

  • Procedure:

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

    • Record the baseline body weight.

    • Administer the test compound (e.g., sitagliptin at 10 mg/kg) or vehicle via oral gavage.[27]

    • After a specified pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (Time 0) from the tail vein to measure fasting glucose.

    • Administer the glucose solution via oral gavage.

    • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose concentrations at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

    • Compare the AUC values between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Conclusion

The discovery and development of sitagliptin represents a landmark achievement in modern drug discovery. It is a prime example of a successful structure-based drug design program that began with a clear biological hypothesis—the validation of DPP-4 as a therapeutic target. The journey was defined by a rational approach to overcoming challenges, most notably the critical need for selectivity to ensure safety. Furthermore, the development of a revolutionary, green synthesis by Merck's process research team not only made the drug commercially viable but also set a new standard for environmentally responsible pharmaceutical manufacturing. Sitagliptin's story serves as an exemplary case study for researchers and scientists in the field of drug development, showcasing the integration of medicinal chemistry, pharmacology, clinical development, and process chemistry to deliver a novel therapeutic agent that has significantly impacted the treatment of type 2 diabetes.

References

An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Sitagliptin and its Salt Forms

Sitagliptin is a potent, orally active inhibitor of the dipepeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, sitagliptin slows the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[4]

The active pharmaceutical ingredient (API), sitagliptin, is a weakly basic compound derived from a β-amino acid.[5] Its chemical structure is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[8] Due to the presence of a primary amine, sitagliptin can form various acid addition salts. While the user query specified "sitagliptin phenylalanine hydrochloride," this appears to be a descriptive combination of its structural heritage (it is a phenylalanine derivative) and a common salt form (hydrochloride). The most common and commercially available form is sitagliptin phosphate monohydrate , the active ingredient in Januvia®.[7] However, sitagliptin hydrochloride has also been synthesized and characterized in research settings, offering different physicochemical profiles.[9][10]

This guide will focus on the well-documented physicochemical properties of sitagliptin phosphate monohydrate, sitagliptin hydrochloride, and the sitagliptin free base, providing a comparative analysis for research and development professionals.

Physicochemical Data Summary

The solid-state properties of an API, such as its salt form and crystalline structure (polymorphism), are critical as they influence solubility, stability, bioavailability, and manufacturability.[7][11]

PropertySitagliptin Phosphate MonohydrateSitagliptin HydrochlorideSitagliptin Base
Molecular Formula C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O[7]C₁₆H₁₅F₆N₅O·HCl[12]C₁₆H₁₅F₆N₅O[1]
Molecular Weight 523.32 g/mol [7][13]443.77 g/mol [12]407.32 g/mol
Appearance White to off-white, crystalline, non-hygroscopic solid[7]White solidWhite solid crystal powder[7]
Melting Point (Tpeak) 206.37 °C[7][14] (Dehydration Tpeak at 134.43 °C)[7]Onset: 195.8 °C ± 2 °C, Peak: 202.3 °C ± 2 °C[9]120.29 °C[7][14]
pKa 7.7[5][15][16], 8.78[1][17]Not explicitly found, but expected to be similar to base7.7[5][15][16], 8.78[1][17]
Aqueous Solubility Soluble in water[7]. ≥30.6 mg/mL (with ultrasonic)[8][18]. 69.5 mg/g at 24.5°C[19].High solubility in water[9]Low solubility.
LogP (Octanol/Water) pH-dependent: -0.03 at pH 7.0; 1.11 at pH 9.0[19]Not explicitly found1.5[1]

Experimental Protocols and Methodologies

Detailed and robust analytical methods are essential for characterizing the physicochemical properties of sitagliptin and its salts. The following sections describe the typical experimental protocols used.

Salt Formation and Preparation
  • Sitagliptin Base Preparation: The free base can be generated from a salt form. For example, sitagliptin phosphate monohydrate is dissolved in purified water, and the pH is adjusted to 10.0 with an ammonia solution. The free base is then extracted using an organic solvent like ethyl acetate. The organic phase is dried (e.g., with anhydrous sodium sulfate), filtered, and evaporated to yield the solid base.[7]

  • Sitagliptin Phosphate Monohydrate Synthesis: The phosphate salt is typically prepared by reacting the sitagliptin free base with phosphoric acid in a suitable solvent system, such as isopropanol and water. The mixture is heated to achieve complete dissolution and then cooled to induce crystallization. The resulting white solid is collected by filtration, washed, and dried under vacuum.[8]

  • Sitagliptin Hydrochloride Synthesis: The hydrochloride salt can be prepared by treating a solution of sitagliptin free base in a solvent like isopropanol with a solution of hydrogen chloride in the same solvent. The resulting precipitate is filtered, washed, and dried.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying thermal transitions like melting, dehydration, and decomposition.[20][21]

  • Objective: To determine melting points, dehydration temperatures, and thermal stability of different sitagliptin forms.[7]

  • Methodology (DSC):

    • A small sample (typically 1-6 mg) of the sitagliptin salt or base is accurately weighed into an aluminum pan, which is then hermetically sealed.[22]

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell and subjected to a controlled temperature program, for instance, heating at a rate of 10 °C/min under a nitrogen atmosphere.[22]

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded as peaks on a thermogram.[21] The peak temperature (Tpeak) is often reported as the transition point.[7]

  • Methodology (TGA): TGA is often run concurrently or separately to quantify mass loss associated with thermal events observed in DSC, such as the loss of water during dehydration. The sample is heated on a sensitive microbalance in a controlled atmosphere, and the mass is recorded as a function of temperature.

Crystallinity and Polymorph Analysis: X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystal structure of a solid, distinguishing between different polymorphic forms (polymorphs) and amorphous material.[23][24] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint".[24]

  • Objective: To identify and differentiate the crystalline forms of sitagliptin phosphate monohydrate, anhydrous forms, and hydrochloride salts.[11][25]

  • Methodology:

    • Sample Preparation: A small amount of the solid sample is finely ground to ensure random orientation of the crystallites.[23]

    • Data Collection: The powdered sample is mounted in the diffractometer. A monochromatic X-ray beam (commonly Cu-Kα, λ = 1.54 Å) is directed at the sample.[25]

    • The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The sample is rotated during the measurement to ensure all crystal orientations are sampled.

    • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice, allowing for the identification of the polymorphic form by comparison to reference patterns.[24][26]

Solubility Determination

Solubility is a critical parameter for drug absorption and bioavailability.[7][27] The shake-flask method is a common technique for determining equilibrium solubility.

  • Objective: To measure the solubility of sitagliptin forms in various solvents (e.g., water, buffers at different pH, organic solvents) and temperatures.[27]

  • Methodology (Shake-Flask Gravimetric Method):

    • An excess amount of the sitagliptin solid is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated (e.g., shaken in a constant temperature water bath) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After agitation, the samples are allowed to stand to let undissolved solids settle.

    • A sample of the supernatant is carefully withdrawn, typically using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

    • The concentration of the dissolved sitagliptin in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at λmax of 267 nm) or by gravimetric analysis after solvent evaporation.[15][27][28]

Visualizations: Pathways and Workflows

Mechanism of Action

Sitagliptin's therapeutic effect is achieved by inhibiting the DPP-4 enzyme, which potentiates the action of incretin hormones. This signaling pathway is crucial to its function.

Sitagliptin_MoA cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action (Target) cluster_2 Sitagliptin Intervention cluster_3 Downstream Pancreatic Effects cluster_4 Overall Outcome Food Food Intestine Intestinal L-cells & K-cells Food->Intestine Incretins Active Incretins (GLP-1, GIP) Intestine->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha Inactive Inactive Metabolites DPP4->Inactive Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Outcome Improved Glycemic Control Insulin->Outcome Glucagon->Outcome

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Experimental Workflow

The solid-state characterization of a new pharmaceutical salt or polymorph is a structured process involving multiple analytical techniques.

Solid_State_Workflow cluster_xrd Crystallinity Analysis cluster_thermal Thermal Properties cluster_solubility Biopharmaceutical Properties cluster_stability Formulation Risk Assessment start New Sitagliptin Salt / Crystalline Form xrd X-Ray Powder Diffraction (XRPD) start->xrd thermal Thermal Analysis (DSC & TGA) start->thermal solubility Equilibrium Solubility (Shake-Flask) start->solubility stability Stability Studies (Temp/Humidity) start->stability xrd_id Identify Crystal Form (Polymorph/Solvate) xrd->xrd_id xrd_amorph Assess Amorphous Content xrd->xrd_amorph dsc_melt Determine Melting Point & Purity thermal->dsc_melt tga_solvate Quantify Solvent/ Water Content thermal->tga_solvate sol_ph Determine pH-Solubility Profile solubility->sol_ph sol_bcs BCS Classification Support solubility->sol_bcs stab_hygro Hygroscopicity Assessment stability->stab_hygro stab_convert Polymorphic Conversion Risk stability->stab_convert report Comprehensive Physicochemical Profile xrd_id->report dsc_melt->report sol_ph->report stab_convert->report

Caption: Workflow for physicochemical characterization of a new API form.

Logical Relationship: pH and Solubility

Sitagliptin is an amphoteric molecule, meaning its ionization state and therefore its solubility are highly dependent on the pH of the surrounding medium. This relationship is critical for predicting its behavior in the gastrointestinal tract.

Caption: Relationship between pH and the ionization/solubility of Sitagliptin.

References

The Pleiotropic Potential of Sitagliptin: An In-depth Exploration of Therapeutic Targets Beyond Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the expanding therapeutic landscape of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. While its primary role in managing type 2 diabetes mellitus through enhanced incretin hormone activity is well-established, a growing body of evidence illuminates its potential in modulating a diverse array of cellular and signaling pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of these non-canonical targets, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions.

Core Mechanism of Action: DPP-4 Inhibition

Sitagliptin competitively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] By inhibiting DPP-4, sitagliptin increases the bioavailability of active GLP-1 and GIP, leading to glucose-dependent insulin secretion and suppression of glucagon release.[1][2][4][5] This core mechanism effectively improves glycemic control in patients with type 2 diabetes.[4][5]

Beyond Glycemia: Novel Therapeutic Avenues

Emerging research has unveiled a spectrum of effects mediated by sitagliptin that extend beyond its glucose-lowering capabilities. These pleiotropic actions position sitagliptin as a potential therapeutic agent for a range of conditions characterized by inflammation, oxidative stress, and cellular dysfunction.

Anti-Inflammatory Effects

Sitagliptin has demonstrated potent anti-inflammatory properties in various studies. This is attributed, in part, to the increased levels of GLP-1, which itself has anti-inflammatory effects.[6][7] The downstream effects include the modulation of key inflammatory signaling pathways and a reduction in the expression and circulating levels of pro-inflammatory cytokines.

A central mechanism underlying sitagliptin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sitagliptin has been shown to suppress the activation and nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.[9][10]

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for degradation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Sitagliptin Sitagliptin Sitagliptin->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Induces

Sitagliptin inhibits the NF-κB signaling pathway.

The anti-inflammatory effects of sitagliptin have been quantified in several clinical and preclinical studies. The following table summarizes the observed reductions in key inflammatory biomarkers.

Inflammatory MarkerStudy PopulationTreatment Details% ReductionReference
C-reactive protein (CRP)Type 2 Diabetes Patients100 mg/day sitagliptin for 12 weeks24 ± 7%[8]
Interleukin-6 (IL-6)Type 2 Diabetes Patients100 mg/day sitagliptin for 12 weeks24 ± 8%[8]
Tumor Necrosis Factor-α (TNF-α)Type 2 Diabetes Patients100 mg/day sitagliptin for 12 weeksSignificant reduction[8]
Mononuclear Cell JNK-1Type 2 Diabetes Patients100 mg/day sitagliptin for 12 weeks24 ± 8%[8]
Mononuclear Cell TLR-4Type 2 Diabetes Patients100 mg/day sitagliptin for 12 weeks29 ± 9%[8]
Mononuclear Cell IKKβType 2 Diabetes Patients100 mg/day sitagliptin for 8 weeks22 ± 10%[8]
Neuroprotective Effects

Sitagliptin has emerged as a promising agent for neuroprotection, with studies indicating its potential to mitigate neuronal damage in various neurodegenerative models.[6][7][11] These effects are thought to be mediated through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms, as well as by promoting mitochondrial biogenesis.[6][12][13]

Sitagliptin has been shown to increase the expression of key regulators of mitochondrial biogenesis, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF1), and Mitochondrial Transcription Factor A (TFAM).[12] This is mediated, at least in part, through the activation of the cAMP response element-binding protein (CREB).[12] Enhanced mitochondrial function can protect neurons from oxidative stress and apoptosis.

Mitochondrial_Biogenesis_Pathway Sitagliptin Sitagliptin CREB CREB Sitagliptin->CREB Activates pCREB p-CREB (Ser133) CREB->pCREB Phosphorylation PGC1a PGC-1α pCREB->PGC1a Increases expression NRF1 NRF1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Increases expression Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes ATP_Production Increased ATP Production Mitochondrial_Biogenesis->ATP_Production Mitochondrial_Function Improved Mitochondrial Function Mitochondrial_Biogenesis->Mitochondrial_Function

Sitagliptin promotes mitochondrial biogenesis via the CREB/PGC-1α pathway.

Studies in animal models have demonstrated sitagliptin's ability to modulate key markers associated with neuroinflammation and neurodegeneration.

Neuroprotective MarkerAnimal ModelTreatment DetailsObserved EffectReference
TNF-αDiabetic rats with cerebral ischemia/reperfusionNot specifiedReduced levels[11]
IL-6Diabetic rats with cerebral ischemia/reperfusionNot specifiedReduced levels[11]
Iba-1 (microglia marker)Parkinson's disease rat modelNot specifiedReduced levels[11]
GFAP (astrocyte marker)Parkinson's disease rat modelNot specifiedReduced levels[11]
Acetylcholinesterase (AChE)T2DM-induced ratsNot specifiedSignificantly reduced[11]
Beta-secretase-1 (BACE-1)T2DM-induced ratsNot specifiedSignificantly reduced[11]
Cardioprotective and Endothelial Function

Sitagliptin has been shown to exert beneficial effects on the cardiovascular system, including improvements in endothelial function and protection against cardiac injury.[14][15][16] These effects are largely attributed to the enhanced GLP-1 signaling, which promotes vasodilation, reduces inflammation, and decreases oxidative stress within the vasculature.

The binding of GLP-1 to its receptor (GLP-1R) on endothelial cells initiates a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). This pathway involves the activation of Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK), culminating in the production of nitric oxide (NO), a potent vasodilator.[14]

Endothelial_Function_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sitagliptin Sitagliptin DPP4 DPP-4 Sitagliptin->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1R GLP1_active->GLP1R Binds PKA PKA GLP1R->PKA Activates AMPK AMPK PKA->AMPK Activates eNOS_inactive eNOS (inactive) AMPK->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

Sitagliptin enhances endothelial function via the GLP-1R-eNOS pathway.

Clinical studies have provided quantitative evidence of sitagliptin's positive impact on cardiovascular health.

Cardiovascular MarkerStudy PopulationTreatment DetailsImprovementReference
Flow-Mediated Dilation (FMD)Type 2 Diabetes Patients50 mg/day sitagliptin for 12 weeksIncreased from 4.13 ± 1.59% to 5.12 ± 1.55%[16]
Plasma AdiponectinType 2 Diabetes Patients50 mg/day sitagliptin for 12 weeksIncreased from 13.0 ± 11.3 to 14.3 ± 12.8 µg/mL[16]
Endothelium-dependent relaxationHypertensive rats10 mg/kg/day sitagliptin for 2 weeksMarkedly augmented[14]
Systolic Blood PressureHypertensive rats10 mg/kg/day sitagliptin for 2 weeksReduced[14]

Experimental Protocols

To facilitate further research into the pleiotropic effects of sitagliptin, this section provides standardized protocols for key experimental assays.

Experimental Workflow: Investigating Anti-inflammatory Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Culture Culture relevant cells (e.g., macrophages, endothelial cells) Treatment Treat with Sitagliptin ± Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_qPCR RT-qPCR for Gene Expression (e.g., TNF-α, IL-6) RNA_Extraction->RT_qPCR ELISA ELISA for Cytokine Secretion Protein_Extraction->ELISA Western_Blot Western Blot for Signaling Proteins (e.g., p-NF-κB, IκB) Protein_Extraction->Western_Blot

Workflow for studying sitagliptin's anti-inflammatory effects.
Protocol 1: Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels in cell culture supernatants or plasma.

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Protocol 2: Analysis of Gene Expression by RT-qPCR

This protocol describes the steps for Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA levels of target genes.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or method (e.g., TRIzol). Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Western Blot for NF-κB Activation

This protocol details the detection of NF-κB activation by measuring the levels of phosphorylated p65 subunit in nuclear extracts.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a suitable extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature 20-30 µg of protein from each extract and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 and a loading control (e.g., Histone H3 for nuclear fraction) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the loading control.

Conclusion

The evidence presented in this technical guide strongly suggests that the therapeutic potential of sitagliptin extends far beyond its established role in glycemic control. Its ability to modulate fundamental cellular processes such as inflammation, neuronal function, and cardiovascular health opens up exciting new avenues for drug development and clinical application. The detailed information on signaling pathways, quantitative effects, and experimental protocols provided herein is intended to serve as a valuable resource for the scientific community to further explore and harness the pleiotropic benefits of sitagliptin. Further research is warranted to fully elucidate the clinical implications of these findings and to identify patient populations who may derive the most benefit from these non-glycemic effects.

References

In Silico Modeling and Docking Studies of Sitagliptin Phenylalanine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling and molecular docking studies of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. By leveraging computational techniques, researchers can gain profound insights into the molecular interactions, binding affinities, and dynamic behavior of sitagliptin with its target protein, thereby accelerating drug discovery and development processes. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological pathways and computational workflows.

Introduction to Sitagliptin and DPP-4

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It functions by competitively and reversibly inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Molecular Docking of Sitagliptin with DPP-4

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of sitagliptin, docking studies are instrumental in understanding its binding mode within the active site of DPP-4.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for sitagliptin and DPP-4 involves the following steps:

2.1.1. Protein and Ligand Preparation

  • Protein Preparation: The three-dimensional crystal structure of human DPP-4 is retrieved from the Protein Data Bank (PDB). A common PDB ID used in sitagliptin docking studies is 4A5S.[2] The protein structure is then prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 3D structure of sitagliptin is obtained from a chemical database such as PubChem (CID 4369359).[3] The ligand's structure is optimized to its lowest energy conformation, and appropriate charges are assigned.

2.1.2. Docking Simulation using AutoDock Vina

AutoDock Vina is a widely used software for molecular docking.[3][4] The protocol involves:

  • Grid Box Definition: A grid box is defined around the active site of DPP-4. The dimensions are typically set to encompass the entire binding pocket. For instance, a grid box with dimensions of 30 × 30 × 30 Å can be used.[2]

  • Docking Execution: The docking simulation is performed with a set exhaustiveness value, which controls the thoroughness of the search. An exhaustiveness of 100 is often used.[2]

  • Pose Selection and Analysis: AutoDock Vina generates multiple binding poses for sitagliptin. The pose with the lowest binding energy is typically considered the most favorable. This pose is then analyzed to identify key interactions with the amino acid residues of DPP-4.

2.1.3. Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is validated by redocking the co-crystallized ligand (if available) back into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Key Interacting Residues

Docking studies have consistently shown that sitagliptin forms several key interactions with the active site residues of DPP-4. These interactions, which include hydrogen bonds and hydrophobic interactions, are crucial for its inhibitory activity. Key interacting residues include:

  • Hydrogen Bonds: Glu205, Glu206, Tyr662, Tyr631, and His740.[5]

  • Hydrophobic Interactions: Phe357, Tyr662, Tyr547, and Tyr666.

Molecular Dynamics Simulations of the Sitagliptin-DPP-4 Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol for the sitagliptin-DPP-4 complex using GROMACS is as follows:

3.1.1. System Preparation

  • Force Field Selection: A suitable force field, such as GROMOS53A6 or CHARMM36, is chosen to describe the atomic interactions.

  • Solvation: The protein-ligand complex is placed in a simulation box and solvated with a water model, such as TIP3P.

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

3.1.2. Simulation Steps

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is equilibrated in two phases:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure of the system is stabilized to the desired level (e.g., 1 bar) while maintaining a constant temperature.

  • Production Run: The production MD simulation is run for a specific duration, typically ranging from 50 to 200 nanoseconds, to collect trajectory data.[6]

Analysis of MD Simulation Trajectories

The trajectory data from the MD simulation is analyzed to assess the stability and dynamics of the complex:

  • Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to evaluate the structural stability of the complex over time. A stable complex will exhibit a low and fluctuating RMSD around an average value.

  • Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify flexible and rigid regions of the protein.

  • Radius of Gyration (Rg): The Rg of the protein is calculated to assess its compactness. A stable Rg value suggests that the protein's overall structure remains compact and does not undergo significant unfolding.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in silico studies of sitagliptin.

Table 1: Binding Affinity of Sitagliptin and Other DPP-4 Inhibitors

LigandDocking SoftwareBinding Energy (kcal/mol)Predicted Ki (µM)Predicted IC50 (nM)Reference
SitagliptinAutoDock Vina-9.5--[3]
SitagliptinAutoDock Vina-8.1--[5]
Sitagliptin--8.4-19[7]
Linagliptin--10.2-1[7]
Alogliptin--9.4-24[7]
Vildagliptin--8.1-62[7]
Saxagliptin--8.3-50[7]
Asiatic acid--9.9585.23-[8]
Aucubin--9.8698.98-[8]

Table 2: Molecular Dynamics Simulation Parameters and Results for Sitagliptin-DPP-4 Complex

ParameterValueReference
Simulation SoftwareGROMACS[3]
Force FieldGROMOS53A6-
Simulation Time100 ns[3][9]
Average RMSD (Protein)~0.335 nm[4]
Average RMSD (Ligand)Fluctuates around 0.1-0.2 nm[4]
Average Rg (Complex)~2.59 nm[4]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the in silico study of sitagliptin.

InSilico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Protein Structure (DPP-4) [PDB] Docking Docking Simulation (AutoDock Vina) PDB->Docking Ligand Ligand Structure (Sitagliptin) [PubChem] Ligand->Docking Analysis_Dock Binding Pose and Interaction Analysis Docking->Analysis_Dock MD_Setup System Setup (Solvation, Ionization) Analysis_Dock->MD_Setup MD_Sim MD Simulation (GROMACS) MD_Setup->MD_Sim Analysis_MD Trajectory Analysis (RMSD, RMSF, Rg) MD_Sim->Analysis_MD

In Silico Workflow for Sitagliptin Studies.

DPP4_Signaling_Pathway cluster_incretin Incretin Hormones cluster_effects Physiological Effects GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Inactivation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Inactivation GIP->Insulin Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Sitagliptin's Mechanism of Action via DPP-4 Inhibition.

Conclusion

In silico modeling and docking studies are powerful tools for elucidating the molecular mechanisms of drug action. For sitagliptin, these computational approaches have provided detailed insights into its binding to DPP-4, the stability of the drug-target complex, and the key molecular interactions that govern its inhibitory activity. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more potent DPP-4 inhibitors for the management of type 2 diabetes.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide for the quantitative analysis of Sitagliptin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described are applicable for the analysis of Sitagliptin in bulk drug substance and pharmaceutical dosage forms, as well as for the determination of its process-related impurities.

Introduction

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby enhancing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of Sitagliptin drug products. RP-HPLC is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and resolving power.[1] This application note details validated RP-HPLC methods for the determination of Sitagliptin and its impurities.

Chromatographic Conditions

Several RP-HPLC methods have been developed and validated for the analysis of Sitagliptin. The following tables summarize the chromatographic conditions from various studies, providing a range of options for researchers.

Method 1: Estimation of Sitagliptin Phosphate in Bulk and Tablet Dosage Form

This method is a simple, rapid, and precise technique for the quantification of Sitagliptin phosphate.[2]

ParameterSpecification
Stationary Phase Zorbax Eclipse XDB C18 (150×4.6 mm, 5µm)[2]
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 adjusted with 0.2% orthophosphoric acid[2]
Flow Rate 0.7 ml/min[2]
Detection PDA at 267 nm[2]
Retention Time Not specified in the abstract
Method 2: Determination of Sitagliptin in Bulk and Pharmaceutical Dosage Form

This method offers a rapid and sensitive analysis for Sitagliptin.[3]

ParameterSpecification
Stationary Phase Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)[3]
Mobile Phase (0.05M) Phosphate Buffer: Acetonitrile (30:70 v/v), pH 2.8[3]
Flow Rate 1.0 ml/min[3]
Detection UV at 255 nm[3]
Retention Time Not specified in the abstract
Method 3: Estimation of Sitagliptin Phosphate in Tablet Dosage Form

A rapid method with a short retention time for Sitagliptin.[4]

ParameterSpecification
Stationary Phase Thermoscientific C18 (250x4.6mm, 5µ)[4]
Mobile Phase Methanol[4]
Flow Rate 1.0 ml/min[4]
Detection UV at 248 nm[4]
Retention Time 1.91 min[4]
Method 4: Quantification of Sitagliptin in Pharmaceutical Formulations

This method demonstrates good separation and peak resolution for Sitagliptin.[5]

ParameterSpecification
Stationary Phase Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol: 0.5% Triethylamine (66:34 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 237 nm[5]
Retention Time 3.6 minutes[5]
Method 5: Analysis of Sitagliptin and its Impurities

A gradient method suitable for the separation of Sitagliptin from its process-related impurities.[6]

ParameterSpecification
Stationary Phase Kromasil C18 (4.6 × 250 mm, 5.0µm)[6]
Mobile Phase A pH 4.5 Buffer: Acetonitrile (90:10)[6]
Mobile Phase B Methanol: Acetonitrile (50:50)[6]
Elution Gradient[6]
Flow Rate 1.0 ml/minute[6]
Detection PDA at 210 nm[6]
Column Temperature 40°C[6]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution: Accurately weigh and transfer a suitable amount of Sitagliptin reference standard into a volumetric flask. Dissolve in the mobile phase or a suitable solvent (e.g., HPLC-grade acetonitrile or water) to obtain a stock solution of a known concentration (e.g., 100 µg/ml).[1][7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-30 µg/ml or 30-70 µg/ml).[2][3]

Preparation of Sample Solutions (for Tablet Dosage Forms)
  • Weigh and powder not fewer than 20 tablets to ensure homogeneity.[7]

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Sitagliptin (e.g., 100 mg).[7]

  • Transfer the powder to a volumetric flask and add a portion of the mobile phase or a suitable solvent.[7]

  • Sonicate for a specified period (e.g., 15-20 minutes) to ensure complete dissolution of the drug.[7]

  • Make up the volume with the same solvent and mix well.

  • Filter the solution through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation Summary

The described HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] The validation parameters demonstrate that the methods are linear, accurate, precise, and robust.

ParameterMethod 1Method 2Method 4
Linearity Range 5-30 µg/ml[2]30-70 µg/ml[3]20-200 µg/mL[5]
Correlation Coefficient (r²) 0.999[2]> 0.998[8]0.9999[5]
Accuracy (% Recovery) -98% to 102%[3]-
Precision (%RSD) -< 2%[8]-
Limit of Detection (LOD) -0.09 µg/ml[3]0.6773 µg/mL[5]
Limit of Quantification (LOQ) -0.027 µg/ml[3]2.1881 µg/mL[5]

Visualizations

Experimental Workflow for Sitagliptin HPLC Analysis

G HPLC Analysis Workflow for Sitagliptin A Sample Preparation (Tablets or Bulk Drug) D Injection of Samples and Standards A->D B Standard Preparation (Reference Standard) B->D C HPLC System Setup (Column, Mobile Phase, Flow Rate) C->D E Chromatographic Separation D->E F Detection (UV/PDA) E->F G Data Acquisition and Processing F->G H Quantification and Reporting G->H G ICH Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application of Sitagliptin Phenylalanine Hydrochloride in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. Its application in metabolic research extends beyond glycemic regulation, with studies investigating its effects on lipid metabolism, cardiovascular outcomes, and inflammatory processes. These notes provide detailed protocols and data for the utilization of sitagliptin in metabolic research.

Mechanism of Action

Sitagliptin competitively and reversibly inhibits the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP. This leads to a cascade of downstream effects beneficial for glucose homeostasis, particularly in the context of hyperglycemia. The glucose-dependent nature of its action minimizes the risk of hypoglycemia.

cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1/GIP Active GLP-1/GIP L-cells->Active GLP-1/GIP release K-cells->Active GLP-1/GIP release Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release increases Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release decreases Active GLP-1/GIP->Beta-cells stimulates Active GLP-1/GIP->Alpha-cells inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP Active GLP-1/GIP->Inactive GLP-1/GIP degradation DPP-4 DPP-4 DPP-4->Active GLP-1/GIP inactivates Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production reduces

Caption: Mechanism of Action of Sitagliptin.

Data Presentation

Glycemic Control
ParameterSitagliptin GroupPlacebo/Control Group% Change / DifferenceStudy PopulationReference
HbA1c (%) 7.1 -> 6.6No significant change-0.5%T2DM Patients
HbA1c (%) 8.02 -> 7.38Not specified-0.64%T2DM Patients
Fasting Glucose (mg/dL) 150 -> 129No significant change-14%T2DM Patients
Fasting Glucose (mg/dL) Not specifiedNot specified-25.4 mg/dL differenceT2DM on metformin
Postprandial Glucose (mmol/L) Decreased by 3.42Not specified-26.10%T2DM on metformin
Lipid Metabolism
ParameterSitagliptin Group (Change from Baseline)Control Group (Change from Baseline)WMD (95% CI)Study PopulationReference
Triglycerides (mmol/L) Significant decreaseNo significant change-0.24 (-0.40 to -0.09)Meta-analysis of T2DM patients
HDL-C (mmol/L) Significant increaseNo significant change0.05 (0.02 to 0.07)Meta-analysis of T2DM patients
LDL-C (mmol/L) No significant changeNo significant change-0.07 (-0.22 to 0.08)Meta-analysis of T2DM patients
Total Cholesterol (mmol/L) No significant changeNo significant change-0.14 (-0.33 to 0.06)Meta-analysis of T2DM patients
ApoB-48 (µg/mL) 7.8 -> 5.6Not specifiedNot applicableT2DM Patients
RemL-C (mg/dL) 15.3 -> 12.0Not specifiedNot applicableT2DM Patients
Cardiovascular Outcomes (TECOS Trial)
OutcomeSitagliptin Group (n=7,332)Placebo Group (n=7,339)Hazard Ratio (95% CI)p-valueReference
Primary Composite Outcome 11.4% (4.06 per 100 person-years)11.6% (4.17 per 100 person-years)0.98 (0.88 to 1.09)<0.001 for non-inferiority
Hospitalization for Heart Failure 3.1%3.1%1.00 (0.83 to 1.20)0.98
Acute Pancreatitis 0.3%0.2%Not specified0.07
Pancreatic Cancer 0.1%0.2%Not specified0.32
Primary composite outcome: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.

Objective: To determine the in vitro inhibitory activity of sitagliptin on DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Sitagliptin Phenylalanine Hydrochloride

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of sitagliptin in assay buffer.

    • Create a serial dilution of sitagliptin to test a range of concentrations.

    • Dilute the DPP-4 enzyme and substrate in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, diluted DPP-4 enzyme, and either sitagliptin solution or vehicle control.

    • Include wells for "100% initial activity" (enzyme, buffer, vehicle) and "background" (buffer, vehicle, no enzyme).

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add the diluted substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately read the fluorescence in kinetic mode for 15-30 minutes at 37°C, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each sitagliptin concentration compared to the 100% initial activity control.

    • Determine the IC50 value of sitagliptin by plotting the percent inhibition against the logarithm of the inhibitor concentration.

start Start prep Prepare Reagents (Sitagliptin, Enzyme, Substrate) start->prep setup Set up 96-well plate (Enzyme, Buffer, Sitagliptin/Vehicle) prep->setup incubate Incubate at 37°C (10-15 min) setup->incubate add_substrate Add Substrate incubate->add_substrate read Read Fluorescence (Kinetic or Endpoint) add_substrate->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze end End analyze->end

Caption: In Vitro DPP-4 Inhibition Assay Workflow.
In Vivo Assessment of Glycemic Control in a Rodent Model of T2DM

This protocol is based on studies using animal models of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or high-fat diet/streptozotocin-induced diabetic mice.

Objective: To evaluate the effect of chronic sitagliptin administration on glycemic control in a diabetic rodent model.

Materials:

  • Diabetic rodent model (e.g., ZDF rats or HFD/STZ-induced diabetic mice)

  • Sitagliptin Phenylalanine Hydrochloride

  • Vehicle control (e.g., water or saline)

  • Glucometer and test strips

  • Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

  • Assay kits for HbA1c and insulin

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least one week.

    • Induce diabetes if necessary (e.g., HFD/STZ model).

    • Confirm hyperglycemia (e.g., fasting blood glucose > 250 mg/dL).

    • Randomly assign animals to a control group (vehicle) and a treatment group (sitagliptin).

  • Drug Administration:

    • Administer sitagliptin (e.g., 10 mg/kg/day) or vehicle orally via gavage or as a food admix for a specified period (e.g., 6-12 weeks).

  • Monitoring:

    • Measure body weight and food/water intake regularly (e.g., weekly).

    • Monitor fasting and/or postprandial blood glucose levels at regular intervals.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, perform an OGTT.

    • Fast animals overnight (e.g., 12-16 hours).

    • Administer an oral glucose load (e.g., 2 g/kg body weight).

    • Collect blood samples at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 min).

    • Measure blood glucose at each time point.

  • Terminal Sample Collection:

    • At the end of the study, collect terminal blood samples for analysis of HbA1c, insulin, and lipid profiles.

    • Tissues such as the pancreas and adipose tissue can be collected for histological or molecular analysis.

  • Data Analysis:

    • Compare changes in body weight, blood glucose, HbA1c, and insulin between the treatment and control groups.

    • Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.

start Start acclimatize Acclimatize Diabetic Rodents start->acclimatize group Randomize into Control and Sitagliptin Groups acclimatize->group administer Chronic Administration (Sitagliptin or Vehicle) group->administer monitor Weekly Monitoring (Weight, Glucose) administer->monitor ogtt Perform OGTT at Endpoint administer->ogtt monitor->administer collect Terminal Sample Collection (Blood, Tissues) ogtt->collect analyze Data Analysis (Glycemic & Metabolic Parameters) collect->analyze end End analyze->end

Caption: In Vivo Glycemic Control Study Workflow.

Conclusion

Sitagliptin phenylalanine hydrochloride is a valuable tool in metabolic research, offering a specific mechanism of action to probe the incretin system. The provided data and protocols serve as a foundation for designing and executing robust in vitro and in vivo studies to further elucidate its metabolic effects. Careful consideration of experimental design, including appropriate animal models and controls, is crucial for obtaining meaningful and reproducible results.

Application Notes and Protocols for Sitagliptin Phenylalanine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of sitagliptin phenylalanine hydrochloride as a reference standard in various analytical procedures. The information is intended to support quality control, formulation development, and research applications.

Physicochemical Properties

Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] As a reference standard, its physical and chemical characteristics are crucial for accurate and reproducible analytical testing.

PropertyValueReference
Molecular Formula C₁₆H₁₅F₆N₅O[1]
Molecular Weight 407.31 g/mol [1]
Appearance White to off-white crystalline, non-hygroscopic powder
Solubility Soluble in water and N,N-dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile.
pKa 7.7[4][5]
Melting Point 114.1-115.7 °C[6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the identification and quantification of sitagliptin in bulk drug substances and pharmaceutical formulations.

Table 2.1: HPLC Method Parameters for Sitagliptin Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)[7]Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5µm)[8]Luna Phenomenex C8 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase 0.01M KH₂PO₄: Methanol (50:50 v/v), pH 2.5 adjusted with 0.2% orthophosphoric acid[7](0.05M) Phosphate Buffer: Acetonitrile (30:70), pH 2.8[8]0.1% ortho-phosphoric acid, potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (35:35:30)[9]
Flow Rate 0.7 ml/min[7]1.0 ml/min[8]1.0 mL/min[9]
Detection Wavelength 267 nm[7]255 nm[8]210nm[9]
Linearity Range 5-30 µg/ml[7]30-70 µg/ml[8]2.5-7.5 ppm[9]
Correlation Coefficient (r²) 0.999[7]>0.99[8]Not Specified
Retention Time Not SpecifiedNot Specified4.3 min[10]

Experimental Protocol: HPLC Analysis of Sitagliptin

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve sitagliptin phenylalanine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/ml).

  • Preparation of Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of sitagliptin, dissolve in the mobile phase, sonicate for 15 minutes, and filter.[8]

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.1.

  • Injection: Inject equal volumes (e.g., 20 µl) of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and measure the peak areas. Calculate the amount of sitagliptin in the sample by comparing the peak area with that of the standard.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Prepare Standard Solution Injector Inject Sample Standard->Injector Sample Prepare Sample Solution Sample->Injector Pump Mobile Phase Delivery Pump->Injector Column Chromatographic Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Quantification Quantify Sitagliptin Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of sitagliptin.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of sitagliptin.

Table 2.2: UV Spectrophotometric Method Parameters for Sitagliptin Analysis

ParameterMethod 1Method 2Method 3
Solvent Methanol[11]0.1N HCl[12]Water[13]
λmax 272.5 nm[11]267 nm[12]267 nm[13]
Linearity Range 35-85 mcg/ml[11]5-40 µg/ml[12]10-300 µg/ml[13]
Correlation Coefficient (r²) Not Specified0.9934[12]0.9991[13]
LOD Not Specified0.139 µg/mL[12]3.397 µg/ml[13]
LOQ Not Specified0.422 µg/mL[12]10.295 µg/ml[13]

Experimental Protocol: UV Spectrophotometric Analysis of Sitagliptin

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve the sitagliptin reference standard in the chosen solvent to obtain a stock solution (e.g., 100 µg/ml).

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 15, 20, 25 µg/ml).

  • Sample Preparation: Prepare a sample solution of appropriate concentration in the same solvent.

  • Measurement: Measure the absorbance of the standard and sample solutions at the specified λmax against a solvent blank.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of sitagliptin in the sample solution from the calibration curve.

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer cluster_analysis Data Analysis Standard Prepare Standard Solutions Measure_Std Measure Standards Standard->Measure_Std Sample Prepare Sample Solution Measure_Sample Measure Sample Sample->Measure_Sample Blank Measure Blank Blank->Measure_Std Blank->Measure_Sample Calibration Plot Calibration Curve Measure_Std->Calibration Concentration Determine Concentration Measure_Sample->Concentration Calibration->Concentration

Caption: Workflow for UV-Vis spectrophotometric analysis.

Dissolution Testing

Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing insights into the in-vivo drug release profile.

Table 2.3: Dissolution Test Parameters for Sitagliptin Tablets

ParameterCondition 1Condition 2
Apparatus USP Type 2 (Paddle)[14][15]USP Type 1 (Basket)[16]
Dissolution Medium 900 mL of pH 6.8 phosphate buffer[14][15]0.1 N HCl, pH 4.0 Acetate buffer, or pH 6.8 Phosphate buffer[16]
Temperature 37 ± 1 °C[14]37 ± 2 °C[17]
Rotation Speed 50 rpm[14][15]100 RPM[16]
Sampling Times 15, 30, 45, 60 minutes[17]Not Specified
Quantification Method HPLC[14]UPLC[16]

Experimental Protocol: Dissolution Testing of Sitagliptin Tablets

  • Apparatus Setup: Set up the dissolution apparatus according to the parameters in Table 2.3.

  • Medium Preparation: Prepare and degas the specified dissolution medium.

  • Test Initiation: Place one tablet in each vessel and start the apparatus.

  • Sampling: Withdraw aliquots of the dissolution medium at the specified time points. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of sitagliptin using a validated analytical method such as HPLC or UV spectroscopy.

  • Calculation: Calculate the percentage of drug dissolved at each time point.

Mechanism of Action and Signaling Pathway

Sitagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[2][18] DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, sitagliptin increases the levels of active incretins.[2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, thereby improving glycemic control.[6][19][20]

Signaling Pathway of Sitagliptin

Sitagliptin_Pathway cluster_input Stimulus cluster_hormones Incretin Hormones cluster_enzyme Enzymatic Action cluster_pancreas Pancreatic Response cluster_output Outcome Meal Meal Intake GLP1_GIP GLP-1 and GIP Release Meal->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Hepatic Glucose Production)

Caption: Mechanism of action of sitagliptin.

References

Application Notes & Protocols: Techniques for Sitagliptin Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The active pharmaceutical ingredient (API) is typically marketed as its phosphate monohydrate salt. However, other salt forms, including sitagliptin hydrochloride, have been developed. The synthesis of sitagliptin can lead to various process-related impurities, including diastereomers, enantiomers, and degradation products, which must be controlled to meet stringent regulatory standards.

This document provides detailed protocols and application notes on the purification of sitagliptin, with a specific focus on the hydrochloride salt. The techniques described herein are essential for achieving the high levels of chemical and chiral purity required for a pharmaceutical-grade API. While the user specified "sitagliptin phenylalanine hydrochloride," it is important to note that sitagliptin's structure is derived from a phenylalanine scaffold, but the common pharmaceutical salts are formed with inorganic acids like phosphoric or hydrochloric acid. This guide will focus on the purification of sitagliptin hydrochloride.

Primary Purification Technique: Recrystallization

Recrystallization is the most effective and industrially scalable method for purifying the final sitagliptin salt. The process involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to crystallize upon cooling, often with the addition of an anti-solvent. This process effectively removes impurities that have different solubility profiles from the desired compound.

General Workflow for Sitagliptin Purification

The overall process transforms the crude, synthesized sitagliptin base into a highly pure, crystalline salt suitable for formulation.

G cluster_0 Crude Product to Purified Base cluster_1 Salt Formation & Final Purification Crude Crude Sitagliptin Base Dissolve Dissolution in First Solvent (e.g., Ethyl Acetate) Crude->Dissolve AntiSolvent Addition of Anti-Solvent (e.g., Isopropyl Ether) Dissolve->AntiSolvent Cool Cooling & Stirring AntiSolvent->Cool Filter_Base Filtration & Washing Cool->Filter_Base Purified_Base Purified Sitagliptin Base Filter_Base->Purified_Base Dissolve_Base Dissolve Purified Base (e.g., in Isopropanol) Purified_Base->Dissolve_Base Process Link Add_Acid Add Hydrochloric Acid Dissolve_Base->Add_Acid Crystallize Crystallization (Cooling) Add_Acid->Crystallize Filter_Salt Filtration & Washing Crystallize->Filter_Salt Dry Drying Under Vacuum Filter_Salt->Dry API Pure Sitagliptin HCl Dry->API

Caption: General workflow for purification of sitagliptin base and subsequent hydrochloride salt formation.

Experimental Protocols

Protocol 1: Purification of Crude Sitagliptin by Recrystallization

This protocol details a method for significantly reducing the impurity profile of crude sitagliptin base using a two-solvent system. This method has been shown to reduce total impurities from approximately 3.8% to below 0.25%.

Materials:

  • Crude Sitagliptin (e.g., 40g with ~96.2% HPLC purity)

  • Ethyl Acetate (First Solvent)

  • Isopropyl Ether (Second Solvent/Anti-solvent)

  • Reaction vessel with heating, cooling, and stirring capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: In a suitable reaction vessel, add 40g of crude sitagliptin to 60 mL of ethyl acetate.

  • Heat the mixture to 55°C and stir for 30 minutes, or until the solid is completely dissolved, resulting in a clear solution.

  • Anti-Solvent Addition: While maintaining the temperature at 55°C, add 160 mL of isopropyl ether to the solution.

  • Continue stirring at this temperature for an additional 30 minutes to ensure homogeneity.

  • Crystallization: Slowly cool the mixture to 0°C.

  • Once at 0°C, continue stirring for 1 hour to maximize crystal formation.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the filter cake with 20 mL of cold isopropyl ether to remove residual soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40°C for 10 hours.

  • Analysis: The final product is a white powdery solid. Analyze for purity using HPLC. The expected purity is >99.75%.

G start Start: Crude Sitagliptin dissolve 1. Dissolve in Ethyl Acetate (60 mL) at 55°C start->dissolve 40g crude add_anti 2. Add Isopropyl Ether (160 mL) at 55°C dissolve->add_anti Stir 30 min cool 3. Slowly Cool to 0°C & Stir for 1 hour add_anti->cool Stir 30 min filter_wash 4. Filter & Wash with Cold Isopropyl Ether cool->filter_wash dry 5. Dry in Vacuum Oven (40°C, 10 hours) filter_wash->dry end End: Pure Sitagliptin (>99.75% Purity) dry->end Yield >81%

Caption: Step-by-step protocol for the recrystallization of crude sitagliptin base.

Protocol 2: Recrystallization of Sitagliptin Hydrochloride

This protocol describes the purification of sitagliptin hydrochloride salt to yield a crystalline product with high chiral purity.

Materials:

  • Sitagliptin Hydrochloride (e.g., 7.5g)

  • Ethanol

  • Water bath or heating mantle

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 7.5g of sitagliptin hydrochloride powder in 50 mL of ethanol.

  • Gently warm the mixture on a water bath to approximately 60°C for 15-20 minutes to ensure complete dissolution and obtain a clear solution.

  • Crystallization: Remove the solution from the heat and allow it to cool to room temperature undisturbed overnight.

  • Observation: A thick cluster of white precipitate should be observed.

  • Isolation and Drying: Recover the crystals by filtration, wash with a small amount of cold ethanol, and dry appropriately. The resulting crystalline salt should exhibit high chiral purity (typically between 99% and 100%).

Data Presentation: Purification Efficacy

The following table summarizes quantitative data from a reported purification experiment, demonstrating the effectiveness of the recrystallization protocol.

ParameterBefore PurificationAfter Purification
HPLC Purity 96.2%99.83%
Total Impurities 3.8%0.17%
Maximum Single Impurity Not Specified0.07%
Yield ->81%

Analytical Method: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of sitagliptin and quantifying any related substances or impurities.

Protocol 3: HPLC Method for Purity Analysis

This protocol outlines a typical Reverse Phase (RP-HPLC) method for the analysis of sitagliptin.

Materials and Equipment:

  • HPLC system with UV detector (e.g., Waters Alliance 2695 with PDA detector)

  • C18 column (e.g., 150 x 4.6 mm, 5µm)

  • Sitagliptin reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.05M, pH adjusted)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions: The following table summarizes typical conditions for sitagliptin analysis.

ParameterCondition
Column PRONTOSIL C18 (150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile : Acetate Buffer pH 4.4 (36:64 % v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 37 °C
Injection Volume 10 µL
Retention Time (Sitagliptin) ~2.82 min

Procedure:

  • Standard Preparation: Prepare a stock solution of sitagliptin reference standard in the mobile phase (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the purified sitagliptin sample in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the sitagliptin peak in the sample chromatogram to that of the standard. Identify and quantify any impurity peaks based on their relative retention times and area percentages. The acceptance criteria for total impurities should be low, for instance, not more than 0.15% for certain known impurities.

G prep Sample & Standard Preparation inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate Mobile Phase Flow detect UV Detection (225 nm) separate->detect process Data Acquisition & Peak Integration detect->process analyze Purity Calculation & Impurity Profiling process->analyze

Caption: Workflow for HPLC purity analysis of sitagliptin samples.

Impurity Profiling

Impurity profiling is a critical aspect of drug development and quality control. For sitagliptin, common impurities can arise from the synthesis process or degradation. These must be identified, quantified, and controlled within regulatory limits.

Common Sitagliptin-Related Impurities:

  • Ketoamide Impurity: A process-related impurity.

  • Enamine Impurity: Another process-related impurity.

  • (S)-enantiomer: The chiral impurity of the desired (R)-enantiomer.

  • Degradation Products: Can form under stress conditions like acid/base hydrolysis or oxidation.

  • Genotoxic Impurities: Such as 7-nitroso impurity, which must be controlled at very low levels (ng/day).

The purification methods described, particularly recrystallization, are designed to minimize these impurities to acceptable levels (e.g., <0.1%). Chiral HPLC

Application Notes and Protocols for Preclinical Formulation of Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which functions by enhancing the levels of active incretin hormones, thereby stimulating insulin release and reducing glucagon levels in a glucose-dependent manner.[1][2] It is a valuable therapeutic agent for the management of type 2 diabetes mellitus. For preclinical evaluation, the development of a consistent and bioavailable formulation is paramount. While the phosphate salt is commercially available, exploring alternative salt forms like phenylalanine hydrochloride can offer different physicochemical and pharmacokinetic properties. This document provides detailed application notes and protocols for the preparation and characterization of a sitagliptin phenylalanine hydrochloride formulation suitable for preclinical studies.

Physicochemical and Pharmacokinetic Properties of Sitagliptin

A comprehensive understanding of the active pharmaceutical ingredient's (API) properties is crucial for formulation development.

PropertyValueReference
Molecular Formula (Sitagliptin) C16H15F6N5O[3]
Molecular Weight (Sitagliptin) 407.31 g/mol [3]
Molecular Formula (Sitagliptin HCl) C16H16ClF6N5O[4]
Molecular Weight (Sitagliptin HCl) 443.77 g/mol [4][5]
Melting Point (Sitagliptin Base) 114.1-115.7 °C[6]
Solubility (Sitagliptin Base) 3.40e-02 g/L[3]
LogP (Sitagliptin) 1.5[3]
Oral Bioavailability (Rat) High[7]
Plasma Clearance (Rat) 40-48 ml/min/kg[7]
Volume of Distribution (Rat) 7-9 l/kg[7]
Half-life (Rat) ~2 h[7]
Oral Bioavailability (Dog) High[7]
Plasma Clearance (Dog) ~9 ml/min/kg[7]
Volume of Distribution (Dog) ~3 l/kg[7]
Half-life (Dog) ~4 h[7]

Preclinical Formulation Protocol: Oral Solution for Gavage

For early-stage preclinical studies in rodents, an oral solution administered by gavage is a common and effective approach. This protocol details the preparation of a sitagliptin phenylalanine hydrochloride solution.

Materials and Equipment
  • Sitagliptin Phenylalanine Hydrochloride

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in purified water)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Purified water

Protocol
  • Vehicle Preparation:

    • Weigh the required amount of Carboxymethylcellulose (CMC) sodium (e.g., 0.5 g for 100 mL).

    • Slowly add the CMC sodium to a vortex of purified water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC sodium is fully dissolved and the solution is clear.

  • Sitagliptin Phenylalanine Hydrochloride Solution Preparation (Target concentration: 10 mg/mL):

    • Accurately weigh the required amount of sitagliptin phenylalanine hydrochloride. For a 10 mL solution, weigh 100 mg.

    • Transfer the weighed API to a volumetric flask.

    • Add a portion of the prepared vehicle (e.g., 7-8 mL for a 10 mL final volume).

    • Stir the mixture using a magnetic stirrer until the API is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add the vehicle to the final volume (e.g., 10 mL).

    • Measure the pH of the final solution and record the value.

  • Storage:

    • Store the prepared formulation in a well-closed container, protected from light, at 2-8°C.

    • Conduct stability studies to determine the appropriate shelf-life of the formulation under the specified storage conditions.[8][9]

Experimental Protocols for Formulation Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

A validated HPLC method is essential for determining the purity of the API and the stability of the formulation.[10][11][12]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and Phosphate Potassium Buffer pH 6.8 (60:40, v/v)
Flow Rate 1 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time (Sitagliptin) Approximately 6.4 min
Protocol for Stability-Indicating HPLC Method
  • Standard Solution Preparation:

    • Prepare a stock solution of sitagliptin phenylalanine hydrochloride reference standard in the mobile phase (e.g., 100 µg/mL).

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations.

  • Sample Preparation:

    • Dilute the preclinical formulation with the mobile phase to a concentration within the linear range of the assay.

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, subject the sitagliptin phenylalanine hydrochloride solution to stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.[11]

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[11]

      • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[11]

      • Thermal Degradation: 80°C for 2 weeks.[10]

      • Photostability: Exposure to UV light (254 nm) for 2 weeks.[10]

    • Analyze the stressed samples by HPLC to ensure that degradation products do not interfere with the main sitagliptin peak.

In Vitro DPP-4 Inhibition Assay

This assay is crucial to confirm the biological activity of the formulated sitagliptin. Commercially available kits are often used for this purpose.[13][14][15]

ParameterDescription
Principle Measurement of the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by DPP-4, leading to a fluorescent signal.
Enzyme Source Recombinant human DPP-4.
Substrate Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin).
Inhibitor Sitagliptin Phenylalanine Hydrochloride formulation.
Detection Fluorescence (Excitation: ~360 nm, Emission: ~460 nm).
Protocol for In Vitro DPP-4 Inhibition
  • Reagent Preparation:

    • Prepare assay buffer, DPP-4 enzyme solution, and substrate solution as per the kit manufacturer's instructions.

    • Prepare serial dilutions of the sitagliptin phenylalanine hydrochloride formulation in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the assay buffer (control) or the sitagliptin dilutions.

    • Incubate the plate for a predefined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate for a further period (e.g., 30 minutes) at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition for each concentration of sitagliptin.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualization of Key Processes

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_preclinical Preclinical Study API Sitagliptin Phenylalanine HCl Formulation Oral Solution Preparation API->Formulation Vehicle Vehicle Preparation (e.g., 0.5% CMC) Vehicle->Formulation HPLC HPLC Analysis (Purity & Stability) Formulation->HPLC DPP4_Assay In Vitro DPP-4 Inhibition Assay Formulation->DPP4_Assay Animal_Dosing Oral Gavage in Rodents Formulation->Animal_Dosing PK_PD_Study Pharmacokinetic/Pharmacodynamic Evaluation Animal_Dosing->PK_PD_Study

Caption: Experimental workflow for preclinical formulation of sitagliptin.

sitagliptin_pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Hydrolysis Insulin ↑ Insulin Release Incretins->Insulin Glucagon ↓ Glucagon Release Incretins->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Inhibits production

Caption: Signaling pathway of sitagliptin's action.

References

Application Notes and Protocols for Cell-Based Assays Using Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of key cell-based assays relevant to the study of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The primary mechanism of sitagliptin involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2][3][4] While the common forms of sitagliptin used in research are sitagliptin phosphate and sitagliptin hydrochloride, these protocols are applicable to the active sitagliptin molecule.[5][6][7]

DPP-4 Inhibition Assay

This assay is designed to quantify the inhibitory activity of sitagliptin on the DPP-4 enzyme in a cell-based or biochemical format.

Signaling Pathway of Sitagliptin Action

G cluster_0 Mechanism of Sitagliptin Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Metabolism

Caption: Mechanism of Sitagliptin's DPP-4 Inhibition.

Experimental Protocol

Materials:

  • DPP-4 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Assay Genie)[8][9][10]

  • Sitagliptin (as a positive control)[9]

  • 96-well black plates with a clear bottom

  • Fluorometric plate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively[8][9]

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically involves diluting the assay buffer, DPP-4 enzyme, and DPP-4 substrate.

  • Sitagliptin Dilution: Prepare a serial dilution of sitagliptin in assay buffer to determine the IC50 value.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer and DPP-4 enzyme.

    • Test wells: Add diluted sitagliptin and DPP-4 enzyme.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C.[9]

  • Substrate Addition: Add the DPP-4 substrate to all wells.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode for 15-30 minutes at 37°C, or as an endpoint reading after a specified incubation time.[9]

  • Data Analysis: Calculate the percent inhibition for each sitagliptin concentration relative to the control wells and determine the IC50 value.

Quantitative Data
CompoundAssay TypeIC50Reference
SitagliptinDPP-4 Inhibition19 nM[11]
SitagliptinDPP-4 Inhibition18 nM[12]

GLP-1 Receptor (GLP-1R) Activation Assay

This assay measures the downstream signaling of the GLP-1 receptor, typically by quantifying the increase in intracellular cyclic AMP (cAMP) following receptor activation. Sitagliptin indirectly causes GLP-1R activation by increasing the concentration of active GLP-1.[13][14][15][16]

Experimental Workflow

G cluster_1 GLP-1R Activation Assay Workflow start Seed GLP-1R expressing cells treat Treat with Sitagliptin (in the presence of DPP-4 and GLP-1) start->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse detect Detect cAMP levels (e.g., HTRF, Luciferase) lyse->detect analyze Analyze data and determine EC50 detect->analyze

References

Application Notes and Protocols for Kinetic Enzyme Studies of Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, an oral antihyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][3] This document provides detailed application notes and protocols for conducting kinetic enzyme studies with sitagliptin phenylalanine hydrochloride to characterize its interaction with the DPP-4 enzyme.

Sitagliptin is characterized as a competitive, reversible, and tight-binding inhibitor of DPP-4.[4][5] Understanding the kinetic parameters of this interaction is fundamental for researchers in drug discovery and development. These studies are essential for elucidating the mechanism of action, determining inhibitor potency, and providing a basis for the development of new and improved DPP-4 inhibitors.

Data Presentation: Kinetic Parameters of Sitagliptin

The following table summarizes the key quantitative data for sitagliptin's interaction with the DPP-4 enzyme.

ParameterValueDescriptionReference
IC50 ~19 nMThe half maximal inhibitory concentration, indicating the concentration of sitagliptin required to inhibit 50% of DPP-4 activity in vitro.[6]
IC50 (in another study) ~20 nMA similar value for the half maximal inhibitory concentration.[4]
Mode of Inhibition CompetitiveSitagliptin binds to the active site of the DPP-4 enzyme, competing with the natural substrate.[4][5]
Binding Nature Reversible, Fast and Tight BindingThe inhibitor-enzyme complex can dissociate, and the binding is rapid and strong.[4][5]
Pharmacokinetics: Bioavailability ~87%The proportion of an administered dose of unchanged drug that reaches the systemic circulation.[1]
Pharmacokinetics: Half-life ~12 hoursThe time required for the concentration of the drug in the body to be reduced by one-half.[1]

Experimental Protocols

DPP-4 Enzyme Activity and Inhibition Assay

This protocol is designed to measure the enzymatic activity of DPP-4 and to determine the inhibitory potential of sitagliptin. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases free AMC, a fluorescent product.

Materials:

  • Human recombinant DPP-4 enzyme[4][7]

  • Sitagliptin Phenylalanine Hydrochloride

  • DPP-4 Substrate: H-Gly-Pro-AMC[4][7]

  • DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7][8]

  • 96-well black microplates with clear bottoms[9]

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[7][9]

  • Solvent for inhibitor (e.g., DMSO or water)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of sitagliptin in the chosen solvent. Create a serial dilution of sitagliptin to test a range of concentrations (e.g., 0 nM to 1 µM).

    • Dilute the human recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration (e.g., 10 ng per well).[4] Keep the enzyme on ice.

    • Prepare the DPP-4 substrate solution (H-Gly-Pro-AMC) in the assay buffer to the desired final concentration (e.g., 40 µM).[4]

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent to three wells.[7]

    • Control (100% Activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.[8]

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of each sitagliptin dilution.[8]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Substrate Solution to all wells.[7]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 30-60 seconds.[4][10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the slope of the blank wells from all other wells.

    • Determine the percent inhibition for each sitagliptin concentration relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the sitagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Mode of Inhibition (Competitive)

To confirm the competitive nature of sitagliptin's inhibition, the DPP-4 inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.

Protocol:

  • Follow the general DPP-4 inhibition assay protocol.

  • Use a range of fixed sitagliptin concentrations (e.g., 0 nM, 5 nM, 12.5 nM, 25 nM, 50 nM, and 125 nM).[4]

  • For each sitagliptin concentration, vary the concentration of the H-Gly-Pro-AMC substrate (e.g., from 0.5x Km to 10x Km). The KM of human DPP-4 for Gly-Pro-AMC is approximately 50 µM.[11]

  • Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot. For competitive inhibition, the Lineweaver-Burk plot will show lines that intersect at the y-axis (Vmax remains unchanged) but have different x-intercepts (Km increases with inhibitor concentration).

Visualizations

Signaling Pathway of DPP-4 Inhibition by Sitagliptin

G cluster_gut Gut cluster_blood Bloodstream cluster_liver Liver Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP stimulates release BetaCells β-cells Insulin Insulin BetaCells->Insulin releases AlphaCells α-cells Glucagon Glucagon AlphaCells->Glucagon releases GLP1_GIP->BetaCells stimulates GLP1_GIP->AlphaCells inhibits Inactive_Incretins Inactive Incretins GLP1_GIP->Inactive_Incretins degradation DPP4 DPP-4 Enzyme DPP4->GLP1_GIP inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Glucose Glucose Insulin->Glucose promotes uptake HGP Hepatic Glucose Production Glucagon->HGP HGP->Glucose increases

Caption: Signaling pathway of DPP-4 inhibition by sitagliptin.

Experimental Workflow for Kinetic Analysis of Sitagliptin

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_mode Mode of Inhibition Study Reagents Prepare Reagents: - Sitagliptin dilutions - DPP-4 enzyme - Fluorogenic substrate Setup Set up 96-well plate: - Blanks - Controls - Inhibitor concentrations Reagents->Setup Incubate Initiate reaction with substrate and incubate at 37°C Setup->Incubate Measure Measure fluorescence kinetically Incubate->Measure CalcRate Calculate reaction rates Measure->CalcRate CalcInhibition Determine % Inhibition CalcRate->CalcInhibition VarySubstrate Repeat assay with varying substrate concentrations CalcRate->VarySubstrate Plotting Plot dose-response curve CalcInhibition->Plotting IC50 Calculate IC50 Plotting->IC50 Lineweaver Generate Lineweaver-Burk plot VarySubstrate->Lineweaver Mode Determine Mode of Inhibition Lineweaver->Mode

Caption: Workflow for kinetic analysis of sitagliptin's DPP-4 inhibition.

References

Application Notes and Protocols: Crystallographic Studies of Sitagliptin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. This document includes known crystallographic data for sitagliptin salts, detailed experimental protocols for crystallization, and a proposed methodology for the investigation of a novel sitagliptin-phenylalanine co-crystal.

Introduction

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[2] The solid-state properties of an active pharmaceutical ingredient (API) like sitagliptin are critical for its stability, bioavailability, and manufacturability. X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic structure of different crystalline forms (polymorphs, salts, co-crystals) of sitagliptin, providing insights into its physicochemical properties.

While the crystallography of sitagliptin phosphate monohydrate is well-documented, this guide also explores the preparation of sitagliptin hydrochloride and proposes a novel approach to forming a co-crystal with L-phenylalanine, a naturally occurring amino acid. Co-crystallization with amino acids is a promising strategy to enhance the physicochemical properties of APIs.[3][4]

Data Presentation

Crystallographic Data for Sitagliptin Phosphate Monohydrate

The crystal structure of sitagliptin dihydrogen phosphate monohydrate has been determined using synchrotron X-ray powder diffraction data.[5][6]

ParameterValue[5][6]
Chemical FormulaC₁₆H₁₆F₆N₅O(H₂PO₄)(H₂O)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.137108(12)
b (Å)9.304018(14)
c (Å)38.30767(10)
Volume (ų)2187.359(8)
Z4
Physicochemical Properties of Different Sitagliptin Crystalline Forms

The thermal properties of various crystalline forms of sitagliptin have been characterized, indicating differences in their melting points and thermal stability.[7][8]

Crystalline FormMelting Point (Tpeak)[7][8]
Sitagliptin Base120.29 °C
Sitagliptin Phosphate Monohydrate206.37 °C
Sitagliptin Phosphate Anhydrous214.92 °C

Signaling Pathway and Mechanism of Action

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] The increased levels of active incretins stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, ultimately leading to improved glycemic control.[11]

DPP4_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates secretion Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme is degraded by Blood Glucose Blood Glucose Insulin Release (β-cells)->Blood Glucose lowers Glucagon Release (α-cells)->Blood Glucose raises Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits

Mechanism of Sitagliptin via DPP-4 Inhibition.

Experimental Protocols

Disclaimer: The following protocols for the preparation of sitagliptin-phenylalanine co-crystals and sitagliptin phenylalanine hydrochloride are proposed, hypothetical methods based on established crystallographic techniques for similar molecules. These protocols have not been experimentally validated and should be adapted and optimized by researchers as needed.

Protocol 1: Crystallization of Sitagliptin Hydrochloride

This protocol is adapted from methodologies described in the patent literature for the preparation of crystalline sitagliptin hydrochloride.[12][13][14]

Materials:

  • Sitagliptin free base

  • Isopropanol

  • Isopropanolic HCl or Hydrochloric acid/ethyl acetate solution

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve sitagliptin free base (e.g., 20 g) in isopropanol (e.g., 120 ml) in a reaction vessel. Heat the mixture to approximately 50°C with stirring to ensure complete dissolution.

  • Acidification: Slowly add isopropanolic HCl (e.g., 6.7 g) to the solution. Alternatively, a solution of hydrochloric acid in an ester solvent like ethyl acetate can be used.[12]

  • Seeding (Optional but Recommended): Introduce a small quantity of previously obtained sitagliptin hydrochloride seed crystals to the solution to induce crystallization.

  • Crystallization: Stir the mixture at 50°C for a period (e.g., 1 hour), then allow it to cool slowly to room temperature overnight with continuous stirring. Further cooling to 0-5°C can be employed to maximize yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol (e.g., 20 ml) to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven at a controlled temperature (e.g., 55-60°C) until a constant weight is achieved.

Protocol1_Workflow start Start dissolve Dissolve Sitagliptin free base in Isopropanol at 50°C start->dissolve acidify Slowly add Isopropanolic HCl dissolve->acidify seed Add seed crystals (optional) acidify->seed crystallize Cool slowly to room temp. overnight with stirring seed->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate wash Wash with cold Isopropanol isolate->wash dry Dry under vacuum at 55-60°C wash->dry end End dry->end

Workflow for Sitagliptin HCl Crystallization.
Protocol 2: Proposed Method for Sitagliptin-L-Phenylalanine Co-crystallization

This hypothetical protocol utilizes a solvent-based co-crystallization method. The choice of solvent and stoichiometry should be systematically screened for optimal results.

Materials:

  • Sitagliptin free base

  • L-phenylalanine

  • Solvent (e.g., ethanol, methanol, acetone, or mixtures thereof)

  • Reaction vial

  • Stirring plate with heating

  • Filtration apparatus

Methodology:

  • Stoichiometric Mixture: Prepare a 1:1 molar ratio mixture of sitagliptin free base and L-phenylalanine.

  • Dissolution: Suspend the mixture in a selected solvent (e.g., ethanol) in a reaction vial. Heat the suspension gently (e.g., to 40-50°C) with stirring until a clear solution is obtained. Add the minimum amount of solvent necessary to achieve full dissolution.

  • Crystallization by Slow Evaporation:

    • Cover the vial with a lid containing small perforations to allow for slow solvent evaporation.

    • Leave the vial undisturbed at room temperature in a vibration-free environment.

    • Monitor for crystal formation over several days.

  • Crystallization by Cooling:

    • If slow evaporation is unsuccessful, attempt slow cooling.

    • After dissolution at an elevated temperature, allow the solution to cool gradually to room temperature, followed by further cooling in a refrigerator (4°C).

  • Isolation and Drying: Once crystals have formed, isolate them by filtration, wash with a minimal amount of the cold solvent, and dry under ambient conditions or mild vacuum.

Protocol2_Workflow cluster_cryst Crystallization Method start Start mix Mix Sitagliptin free base and L-phenylalanine (1:1 molar ratio) start->mix dissolve Dissolve mixture in minimal hot solvent (e.g., Ethanol) mix->dissolve evaporation Slow Evaporation: Perforated lid, room temp. dissolve->evaporation Option A cooling Slow Cooling: Gradual cooling to 4°C dissolve->cooling Option B isolate Isolate crystals by filtration evaporation->isolate cooling->isolate wash Wash with cold solvent isolate->wash dry Dry under ambient conditions wash->dry end End dry->end

Proposed Workflow for Sitagliptin-L-Phenylalanine Co-crystallization.
Protocol 3: Proposed Method for "Sitagliptin Phenylalanine Hydrochloride" Salt/Co-crystal Preparation

This protocol outlines a hypothetical approach to forming a ternary system. This could result in a sitagliptin hydrochloride salt with co-crystallized phenylalanine or a salt of a sitagliptin-phenylalanine complex.

Materials:

  • Sitagliptin free base

  • L-phenylalanine

  • Hydrochloric acid (e.g., 1M in a suitable solvent like ethanol)

  • Solvent (e.g., ethanol/water mixture)

  • Reaction vial with stirring and temperature control

Methodology:

  • Initial Mixture: Dissolve sitagliptin free base and an equimolar amount of L-phenylalanine in a suitable solvent system (e.g., 90:10 ethanol:water) with gentle heating.

  • Acidification: Stoichiometrically add one molar equivalent of hydrochloric acid solution dropwise to the mixture while stirring. The aim is to protonate the most basic site, which is likely the primary amine of sitagliptin.

  • Crystallization:

    • Observe for any immediate precipitation. If a precipitate forms, it should be isolated.

    • If no precipitate forms, attempt crystallization via slow cooling of the solution to room temperature, followed by refrigeration.

    • Alternatively, employ a vapor diffusion technique. Place the vial containing the solution inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or heptane) to slowly induce crystallization.

  • Characterization: The resulting solid should be thoroughly characterized by techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy (FTIR, NMR) to determine its exact nature (salt, co-crystal, or salt co-crystal) and structure.

Conclusion

The crystallographic and physicochemical characterization of sitagliptin is crucial for the development of robust and effective pharmaceutical formulations. While the crystal structure of sitagliptin phosphate monohydrate is well-established, there remains an opportunity to explore novel crystalline forms, such as co-crystals with amino acids like L-phenylalanine. The protocols provided herein offer a foundation for the crystallization of sitagliptin hydrochloride and serve as a starting point for the rational design and synthesis of new sitagliptin co-crystals. Such research could lead to the discovery of crystalline forms with enhanced properties, such as improved solubility, stability, or bioavailability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sitagliptin Phenylalanine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of sitagliptin phenylalanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of sitagliptin that affect the overall yield and purity?

A1: The most critical steps impacting yield and purity are the asymmetric hydrogenation of the enamine or the reduction of the corresponding β-keto amide to introduce the chiral amine center, and the subsequent amide bond formation with the triazolopiperazine moiety. Inefficient catalysis, improper reaction conditions, or the presence of impurities can lead to low enantioselectivity, formation of byproducts, and reduced overall yield.[1][2][3]

Q2: What are the common impurities encountered during sitagliptin synthesis, and how can they be minimized?

A2: Common impurities include diastereomers, regioisomers from the amide coupling step, and unreacted starting materials. For instance, during the amide bond formation, regio-isomerization of allylbenzene derivatives can occur.[4] Minimizing these impurities can be achieved by optimizing reaction conditions such as temperature, solvent, and the choice of coupling reagents and bases. Careful monitoring of the reaction progress by HPLC is also crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What analytical methods are recommended for monitoring the progress and purity of the sitagliptin synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for monitoring the reaction progress, assessing the purity of intermediates and the final product, and quantifying impurities.[5][6][7][8] A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, with UV detection around 267 nm.[7]

Q4: Are there established "green" or more environmentally friendly synthesis routes for sitagliptin?

A4: Yes, significant efforts have been made to develop greener synthetic routes for sitagliptin. Merck's third-generation synthesis utilizes a transaminase enzyme for the asymmetric amination of a prositagliptin ketone.[9][10] This biocatalytic approach offers high enantioselectivity, reduces waste, and avoids the use of heavy metal catalysts, making it a more environmentally friendly and cost-effective process.[1][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of sitagliptin.

Issue 1: Low Yield in the Asymmetric Hydrogenation Step
Possible Cause Troubleshooting Step
Inactive or Poisoned Catalyst Ensure the catalyst is handled under inert conditions to prevent deactivation. Use fresh, high-quality catalyst. Consider performing a catalyst screening to identify the most active one for your specific substrate.
Suboptimal Hydrogen Pressure Optimize the hydrogen pressure. Studies have shown that increasing pressure (e.g., to 250 psig) can improve conversion rates and allow for lower catalyst loading.[11]
Incorrect Temperature The reaction temperature can significantly impact the reaction rate and selectivity. Perform small-scale experiments to determine the optimal temperature for your specific catalyst and substrate.
Presence of Inhibitors in the Reaction Mixture Ensure all starting materials and solvents are pure and free from potential catalyst poisons (e.g., sulfur compounds).
Issue 2: Poor Enantioselectivity in the Chiral Amine Formation
Possible Cause Troubleshooting Step
Inappropriate Chiral Ligand or Catalyst The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of commercially available chiral ligands to find the optimal one for your substrate.
Suboptimal Solvent System The solvent can influence the catalyst's conformation and, therefore, its stereoselectivity. Experiment with different solvents or solvent mixtures.
Incorrect Reaction Temperature Lowering the reaction temperature often improves enantioselectivity. Conduct a temperature optimization study.
Issue 3: Formation of Regioisomers during Amide Coupling
Possible Cause Troubleshooting Step
Inappropriate Base or Coupling Reagent The choice of base and coupling reagent can influence the extent of regio-isomerization.[4] Experiment with different coupling reagents (e.g., EDC, HOBt) and non-nucleophilic bases.
Prolonged Reaction Time or Elevated Temperature Minimize the reaction time and maintain the lowest effective temperature to reduce the likelihood of side reactions. Monitor the reaction closely by HPLC.

Data Presentation

Table 1: Effect of Catalyst Loading and Hydrogen Pressure on Asymmetric Hydrogenation Conversion
Catalyst Loading (mol %)Hydrogen Pressure (psig)Conversion (%)
0.20100~95
0.15100~90
0.10100~80
0.20250>99
0.15250>99
0.10250~98
Data adapted from literature.[11] Actual results may vary based on specific reaction conditions.
Table 2: Influence of Solvent on aza-Michael Addition Yield
EntrySolventTemperature (°C)Yield (%)
1Toluene075
2THF068
3Dichloromethane085
4Acetonitrile072
Illustrative data based on general principles of reaction optimization.[12]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Dehydrositagliptin
  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in an appropriate solvent (e.g., degassed methanol). Stir the mixture to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the dehydrositagliptin substrate in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the pressure reactor containing the catalyst.

  • Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100-250 psig). Heat the reaction mixture to the optimized temperature (e.g., 50 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be processed to isolate the sitagliptin product.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 10mM potassium dihydrogen phosphate, pH 4.8) and methanol or acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Reagents & Solvents start->reagents catalyst Prepare Catalyst Solution reagents->catalyst charge_reactor Charge Reactor with Substrate catalyst->charge_reactor hydrogenation Asymmetric Hydrogenation charge_reactor->hydrogenation monitoring Monitor by HPLC hydrogenation->monitoring In-process control workup Reaction Work-up hydrogenation->workup monitoring->hydrogenation purification Purification workup->purification analysis Final Product Analysis purification->analysis end End analysis->end

Caption: Experimental workflow for sitagliptin synthesis.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_purity Purity Issues start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity inactive Inactive/Poisoned Catalyst check_catalyst->inactive Low Activity insufficient Insufficient Catalyst Loading check_catalyst->insufficient Low Loading pressure Incorrect H2 Pressure check_conditions->pressure Incorrect Pressure temperature Suboptimal Temperature check_conditions->temperature Incorrect Temp. time Insufficient Reaction Time check_conditions->time Short Time impurities Impurities in Starting Material check_purity->impurities

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in the synthesis of sitagliptin phenylalanine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of sitagliptin, offering potential causes and solutions.

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Question: I am observing unexpected peaks in my RP-HPLC chromatogram during the analysis of a sitagliptin synthesis reaction mixture. How can I identify these peaks and what are their likely sources?

Answer: Unexpected peaks in your HPLC analysis typically correspond to process-related impurities or degradation products. The identification and control of these impurities are crucial for ensuring the quality, safety, and efficacy of the final drug substance.[1]

Potential Sources of Impurities:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.

  • Intermediates: Unreacted intermediates from previous steps.

  • By-products: Formed from side reactions occurring during the synthesis.

  • Degradation Products: Sitagliptin can degrade under certain conditions, such as acidic or basic hydrolysis, oxidation, and photolysis.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Unexpected HPLC Peaks A Unexpected Peak(s) Observed in HPLC B Characterize the Impurity: - Mass Spectrometry (LC-MS) - NMR Spectroscopy - Reference Standard Comparison A->B C Identify the Source of the Impurity B->C D Process-Related Impurity C->D Process-related E Degradation Product C->E Degradation-related F Optimize Reaction Conditions: - Temperature - Reaction Time - Stoichiometry D->F I Review Starting Material Quality D->I H Modify Storage and Handling: - Protect from light - Inert atmosphere - Control temperature and humidity E->H G Purification Strategy: - Recrystallization - Chromatography F->G J Final Product Meets Purity Specifications G->J H->G I->F G cluster_1 Alkene Impurity Synthesis Workflow A Dissolve (E)-(2,4,5-trifluorophenyl)but-2-enoic acid in anhydrous DMF B Cool to 0°C A->B C Add EDC·HCl and stir B->C D Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine·HCl, NMM, and DMAP C->D E Stir at 0°C D->E F Reaction Complete E->F

References

sitagliptin phenylalanine hydrochloride HPLC method development challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the development and validation of High-Performance Liquid Chromatography (HPLC) methods for sitagliptin analysis.

Troubleshooting Guide

Researchers may encounter several challenges during the HPLC analysis of sitagliptin. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Silanol interactions with the stationary phase. - Column degradation.- Adjust mobile phase pH to be ~2 units away from the pKa of sitagliptin. - Reduce sample concentration. - Use a mobile phase with a suitable buffer (e.g., phosphate buffer) and consider an end-capped column. - Replace the column.
Poor Resolution Between Sitagliptin and Other Components (e.g., Metformin, Degradation Products) - Inadequate mobile phase composition. - Improper column selection. - Flow rate is too high.- Optimize the mobile phase by varying the organic-to-aqueous ratio or trying different organic modifiers (e.g., acetonitrile, methanol).[1][2][3] - Select a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[3] - Reduce the flow rate to increase the interaction time with the stationary phase.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. - Pump malfunction.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with the mobile phase for a sufficient time before analysis. - Check the HPLC pump for leaks and ensure proper functioning.
Baseline Noise or Drift - Contaminated mobile phase or column. - Detector lamp aging. - Air bubbles in the system.- Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the column with a strong solvent. - Replace the detector lamp if necessary. - Degas the mobile phase and purge the system to remove air bubbles.
Low Sensitivity (Low Peak Area) - Incorrect detection wavelength. - Low sample concentration. - Improper injection volume.- Set the UV detector to the wavelength of maximum absorbance for sitagliptin (around 267 nm).[4][5] - Increase the sample concentration, ensuring it remains within the linear range. - Increase the injection volume.
Presence of Ghost Peaks - Contamination in the injection system. - Carryover from previous injections.- Clean the injector and syringe with a suitable solvent. - Run blank injections between samples to wash the system.

Frequently Asked Questions (FAQs)

Q1: What is the most common form of sitagliptin used in pharmaceutical formulations, and how does it affect HPLC method development?

A1: The most common salt form of sitagliptin is sitagliptin phosphate.[2][4] The phosphate salt has well-defined properties and is the form for which most published HPLC methods have been developed. If you are working with a different salt form, such as the hypothetical "sitagliptin phenylalanine hydrochloride," the counter-ion (phenylalanine hydrochloride) may have a different UV absorbance and chromatographic behavior, which would necessitate re-optimization and re-validation of the analytical method.

Q2: What are the key parameters to consider when developing a stability-indicating HPLC method for sitagliptin?

A2: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[6] Key considerations include:

  • Forced Degradation Studies: Subjecting sitagliptin to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis is crucial to generate potential degradation products.[6][7]

  • Peak Purity Analysis: Employing a photodiode array (PDA) detector to assess peak purity ensures that the sitagliptin peak is free from any co-eluting degradation products.

  • Resolution: The method must demonstrate baseline separation between the sitagliptin peak and all degradation product peaks.

Q3: How can I optimize the separation of sitagliptin and metformin in a combination drug product?

A3: Sitagliptin and metformin have different polarities and pKa values, which can be leveraged for their separation.

  • Mobile Phase pH: Adjusting the pH of the mobile phase is critical. A pH around 3-5 is often used to ensure both compounds are in their ionized forms, leading to good retention and peak shape on a C18 column.[2]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase should be optimized to achieve the desired retention times and resolution.[1][3]

  • Column Choice: A C18 or C8 column is commonly used. The choice will depend on the desired retention characteristics.[3]

Q4: What are typical validation parameters for a sitagliptin HPLC method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the validation of an HPLC method for sitagliptin should include the following parameters:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Experimental Protocol: RP-HPLC Method for Sitagliptin

This protocol describes a general reverse-phase HPLC method for the determination of sitagliptin in a pharmaceutical formulation.

1. Materials and Reagents:

  • Sitagliptin reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • HPLC-grade water

2. Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Phosphate buffer (e.g., 20mM KH2PO4, pH adjusted to 4.5 with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v)[9]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 267 nm[4][5]
Injection Volume 20 µL
Column Temperature 30 °C

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of sitagliptin reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) for linearity studies.

4. Sample Solution Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of sitagliptin and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

5. System Suitability:

  • Inject the standard solution (e.g., 30 µg/mL) five times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the sitagliptin peak should be not less than 2000.

  • The tailing factor for the sitagliptin peak should be not more than 2.0.

6. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of sitagliptin in the sample by comparing the peak area of the sample with the peak area of the standard.

Workflow for HPLC Method Development and Troubleshooting

Caption: A logical workflow for HPLC method development and troubleshooting.

References

Technical Support Center: Improving the Stability of Sitagliptin Phenylalanine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of sitagliptin solutions.

Issue Potential Cause Recommended Action
Rapid degradation of sitagliptin in solution. Inappropriate pH: Sitagliptin is susceptible to both acidic and alkaline hydrolysis. Extreme pH values can significantly accelerate degradation.Adjust the pH of the solution to a range of 3-4, which has been shown to be optimal for the stability of sitagliptin phosphate solutions.[1][2] Use appropriate buffer systems to maintain the pH.
High temperature: Elevated temperatures can increase the rate of chemical degradation.Store sitagliptin solutions at controlled room temperature (20-25°C) or under refrigeration (2-8°C) if long-term stability is required. Avoid exposure to high temperatures during preparation and storage.
Presence of oxidative agents: Although less common, oxidizing agents can potentially degrade sitagliptin.Avoid the use of excipients or solvents with known oxidative potential. If necessary, consider the addition of antioxidants.
Precipitation or cloudiness in the solution. Solubility issues: The solubility of sitagliptin phenylalanine hydrochloride may be affected by the solvent system, pH, and temperature.Ensure the concentration of sitagliptin is within its solubility limit in the chosen solvent system. Adjusting the pH or using co-solvents may improve solubility.
Interaction with excipients: Certain excipients may interact with sitagliptin, leading to the formation of insoluble complexes.Evaluate the compatibility of all excipients with sitagliptin phenylalanine hydrochloride. Conduct compatibility studies by analyzing binary mixtures of the drug and each excipient.
Discoloration of the solution. Degradation product formation: The formation of colored degradation products can occur under stress conditions.Identify the degradation products using analytical techniques such as HPLC-MS. Understanding the degradation pathway can help in mitigating the issue by controlling the causative factors (e.g., pH, light exposure).
Photodegradation: Exposure to UV or visible light can induce degradation and discoloration.Protect the solution from light by using amber-colored containers or by storing it in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for sitagliptin in solution?

A1: The primary degradation pathways for sitagliptin in solution are acid and base-catalyzed hydrolysis. Alkaline hydrolysis is generally considered the major degradation pathway.[1] Under strongly acidic conditions, degradation can also be significant.[3]

Q2: What is the optimal pH for the stability of sitagliptin solutions?

A2: For sitagliptin phosphate solutions, a pH range of 3-4 has been found to provide the best stability.[1][2] It is recommended to buffer your sitagliptin phenylalanine hydrochloride solution within this range to minimize degradation.

Q3: How does temperature affect the stability of sitagliptin solutions?

A3: As with most chemical reactions, the degradation of sitagliptin in solution is accelerated by an increase in temperature. For enhanced stability, it is advisable to store solutions at controlled room temperature or under refrigeration.

Q4: Is sitagliptin susceptible to photodegradation?

A4: Yes, sitagliptin can be sensitive to light. It is recommended to protect sitagliptin solutions from light to prevent photodegradation.[3]

Q5: What analytical methods are suitable for monitoring the stability of sitagliptin solutions?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the concentration of sitagliptin and detecting the formation of degradation products.[1][3]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Sitagliptin Phosphate

Stress ConditionTemperatureDurationDegradation (%)Reference
0.1 M HClRoom Temperature24 hoursNot specified[1]
2.5 M HCl60°C6 hours~20%
0.1 M NaOHRoom Temperature24 hoursSignificant[1]
3% H₂O₂Room Temperature24 hoursNot specified[1]
Heat (Solid State)80°C48 hoursNot specified[1]
Photostability (UV light)Room Temperature24 hoursNot specified[1]

Note: The data presented is for sitagliptin phosphate and should be used as a general guide. Specific degradation rates for sitagliptin phenylalanine hydrochloride may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Sitagliptin

This protocol is based on a validated method for sitagliptin phosphate and may require optimization for sitagliptin phenylalanine hydrochloride.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., potassium phosphate buffer, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 50:50 (v/v) mixture of 0.1 M potassium dihydrogen phosphate buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve sitagliptin phenylalanine hydrochloride in 0.1 M HCl and keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve sitagliptin phenylalanine hydrochloride in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve sitagliptin phenylalanine hydrochloride in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.

  • Thermal Degradation: Store the sitagliptin phenylalanine hydrochloride solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Photodegradation: Expose the sitagliptin phenylalanine hydrochloride solution to UV light (e.g., in a photostability chamber) for a specified period. A control sample should be kept in the dark.

For all studies, samples should be withdrawn at appropriate time intervals and analyzed by a validated stability-indicating HPLC method.

Visualizations

Sitagliptin Sitagliptin Acid_Degradation Acid-catalyzed Hydrolysis Product Sitagliptin->Acid_Degradation  Acidic pH, Heat Alkaline_Degradation Alkaline-catalyzed Hydrolysis Product Sitagliptin->Alkaline_Degradation  Alkaline pH, Heat Oxidative_Degradation Oxidative Degradation Product Sitagliptin->Oxidative_Degradation  Oxidizing Agent Photo_Degradation Photodegradation Product Sitagliptin->Photo_Degradation  UV/Visible Light start Start: Prepare Sitagliptin Phenylalanine Hydrochloride Solution stress Subject Solution to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Withdraw Samples at Pre-defined Time Intervals stress->sampling hplc Analyze Samples using a Stability-Indicating HPLC Method sampling->hplc data Quantify Sitagliptin and Degradation Products hplc->data kinetics Determine Degradation Kinetics and Identify Degradants data->kinetics end End: Establish Stability Profile kinetics->end start Problem: Sitagliptin Solution is Unstable check_ph Is the pH between 3 and 4? start->check_ph adjust_ph Action: Adjust pH to 3-4 using a suitable buffer. check_ph->adjust_ph No check_temp Is the solution stored at controlled room temperature? check_ph->check_temp Yes re_evaluate Re-evaluate Stability adjust_ph->re_evaluate adjust_temp Action: Store solution at 20-25°C or refrigerate. check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->re_evaluate protect_light Action: Use amber containers and store in the dark. check_light->protect_light No check_light->re_evaluate Yes protect_light->re_evaluate

References

Technical Support Center: Analysis of Sitagliptin Phenylalanine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sitagliptin phenylalanine hydrochloride and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of sitagliptin?

A1: Under forced degradation conditions, sitagliptin can degrade into several products. The most cited degradation occurs under acidic, alkaline, oxidative, and photolytic stress.[1][2][3] Two major degradation products frequently identified, particularly under acidic conditions, are referred to as DP1 and DP2.[4][5] LC-MS studies have identified the mass-to-charge ratios (m/z) of these products, with DP1 at m/z 193.08 and DP2 at m/z 234.09, corresponding to the cleavage of the amide bond in the sitagliptin molecule.[4] Other reported degradation products include those formed through oxidation and interaction with excipients.[2][3]

Q2: What is the difference between sitagliptin phosphate and sitagliptin phenylalanine hydrochloride in terms of degradation analysis?

A2: Most published literature focuses on the degradation of sitagliptin phosphate, as it is a common salt form. However, the degradation pathways are primarily dependent on the active moiety, sitagliptin, rather than the salt form. Therefore, the degradation products and analytical methods are generally applicable to other salt forms like sitagliptin phenylalanine hydrochloride. While the salt can influence physicochemical properties such as solubility and thermal stability, the fundamental chemical stability of the sitagliptin molecule under various stress conditions is expected to be similar.[1][6] It is always recommended to perform salt-specific forced degradation studies as part of your validation.

Q3: Which analytical techniques are most suitable for analyzing sitagliptin and its degradation products?

A3: The most widely used and validated technique is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[7][8][9] For structural elucidation and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2][4] These techniques offer the necessary selectivity and sensitivity to separate and quantify sitagliptin from its potential degradation products in bulk drug substances and pharmaceutical formulations.

Q4: How should forced degradation studies for sitagliptin be designed?

A4: Forced degradation studies for sitagliptin should be designed according to the International Council for Harmonisation (ICH) guidelines. This involves subjecting the drug substance to a variety of stress conditions, including:

  • Acidic hydrolysis: e.g., 0.1 N to 2.5 M HCl at elevated temperatures (e.g., 60-100°C).[4][7][10]

  • Alkaline hydrolysis: e.g., 0.1 N to 2 M NaOH at elevated temperatures.[3][7]

  • Oxidative degradation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal degradation: e.g., heating the solid drug at temperatures like 60-80°C.[7]

  • Photolytic degradation: e.g., exposing the drug to UV light (e.g., 254 nm).[7]

The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method is stability-indicating.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of sitagliptin and its degradation products.

Problem Possible Causes Solutions
Peak Tailing or Asymmetry 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. pH of the mobile phase is too close to the pKa of sitagliptin. 4. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Reduce the sample concentration or injection volume.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector. 4. Inadequate column equilibration time.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump and flush the system to remove air bubbles. 4. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Ghost Peaks 1. Contamination in the injector, column, or mobile phase. 2. Sample carryover from a previous injection. 3. Impurities in the solvents or additives.1. Clean the injector and use a guard column to protect the analytical column. 2. Implement a needle wash step in the autosampler method. 3. Use high-purity solvents and reagents.
Poor Resolution Between Sitagliptin and Degradation Peaks 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the organic-to-aqueous ratio, pH, or buffer concentration of the mobile phase. 2. Try a different column with a different stationary phase (e.g., C8, Phenyl). 3. Reduce the flow rate to improve separation efficiency.
Baseline Noise or Drift 1. Detector lamp is failing. 2. Contaminated detector cell. 3. Mobile phase is not properly mixed or degassed. 4. Column bleeding.1. Replace the detector lamp. 2. Flush the detector cell with a suitable solvent. 3. Ensure the mobile phase is homogenous and free of dissolved gases. 4. Use a high-quality column and operate within the recommended pH and temperature ranges.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Sitagliptin

This protocol provides a general framework for a stability-indicating RP-HPLC method. Method validation and optimization are crucial for specific applications.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is common. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile. The pH of the buffer is often adjusted to be between 3 and 7.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

2. Standard Solution Preparation:

  • Prepare a stock solution of sitagliptin reference standard in the mobile phase at a concentration of about 1 mg/mL.

  • From the stock solution, prepare working standard solutions at various concentrations (e.g., 10-100 µg/mL) to establish a calibration curve.

3. Sample Preparation:

  • For bulk drug, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • For tablets, weigh and finely powder a number of tablets. Dissolve a portion of the powder equivalent to a known amount of sitagliptin in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter before injection.[10]

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of sitagliptin and any degradation products by comparing their peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

1. Acid Hydrolysis:

  • Dissolve sitagliptin in 0.1 N HCl to a concentration of 1 mg/mL.

  • Reflux the solution at 80°C for a specified period (e.g., 2-6 hours).

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve sitagliptin in 0.1 N NaOH to a concentration of 1 mg/mL.

  • Reflux the solution at 80°C for a specified period.

  • Cool the solution to room temperature and neutralize with 0.1 N HCl.

  • Dilute with the mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve sitagliptin in 3% H₂O₂ to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute with the mobile phase for analysis.

4. Thermal Degradation:

  • Keep the solid sitagliptin powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

  • After exposure, dissolve the sample in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose the solid sitagliptin powder to UV light (e.g., in a photostability chamber) for a specified duration.

  • Dissolve the sample in the mobile phase for analysis.

Quantitative Data

The following tables summarize typical validation parameters for HPLC methods used in the analysis of sitagliptin. These values may vary depending on the specific method and instrumentation.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Sitagliptin30 - 700.999[7]
Sitagliptin100 - 10000.9998[10]
Sitagliptin20 - 1500.9998[11]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Sitagliptin0.00110.0033[8]
Sitagliptin1030[10]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Processing start Sitagliptin Phenylalanine Hydrochloride Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress dissolve Dissolution in Mobile Phase stress->dissolve filter Filtration (0.45 µm) dissolve->filter hplc RP-HPLC System (C18 Column, UV Detector) filter->hplc data Data Acquisition (Chromatogram) hplc->data integrate Peak Integration and Identification data->integrate quantify Quantification of Sitagliptin & Degradation Products integrate->quantify report Final Report quantify->report

Caption: Workflow for the analysis of sitagliptin degradation products.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Problem Identified (e.g., Peak Tailing) cause1 Column Issue problem->cause1 cause2 Mobile Phase Issue problem->cause2 cause3 Sample Issue problem->cause3 cause4 System Issue problem->cause4 sol1 Flush/Replace Column cause1->sol1 sol2 Prepare Fresh Mobile Phase cause2->sol2 sol3 Adjust Sample Solvent cause3->sol3 sol4 Check for Leaks/Bubbles cause4->sol4 result Problem Resolved sol1->result sol2->result sol3->result sol4->result

Caption: Logical approach to troubleshooting HPLC issues.

References

Technical Support Center: Overcoming Solubility Challenges with Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with sitagliptin phenylalanine hydrochloride.

A Note on Nomenclature

While the query specifically mentions "sitagliptin phenylalanine hydrochloride," the scientific literature and commercial listings more commonly refer to "sitagliptin fenilalanil hydrochloride" or simply "sitagliptin hydrochloride." This guide addresses these compounds, with the understanding that they are likely the intended subject of inquiry.

Frequently Asked Questions (FAQs)

Q1: What is sitagliptin phenylalanine hydrochloride and why is its solubility a concern?

A1: Sitagliptin phenylalanine hydrochloride is the hydrochloride salt of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Like many active pharmaceutical ingredients (APIs), its salt form can exhibit variable solubility in different solvents, which is a critical factor for in vitro assays, formulation development, and ultimately, bioavailability. Sitagliptin hydrochloride is described as being slightly soluble in water, which can present challenges for preparing stock solutions and in various experimental settings.[1]

Q2: What are the known solubility properties of sitagliptin and its common salts?

A2: The solubility of sitagliptin is dependent on its form (e.g., free base, phosphate salt, hydrochloride salt) and the solvent system. The aqueous solubility of the sitagliptin free base is 69.5 mg/g at 24.5°C.[2] The more commonly used sitagliptin phosphate monohydrate is soluble in water and N,N-dimethylformamide, slightly soluble in methanol, and very slightly soluble in ethanol, acetone, and acetonitrile.[3][4] Another source notes its solubility in PBS (pH 7.2) is approximately 5 mg/mL and in DMSO is also around 5 mg/mL.[5] Sitagliptin hydrochloride is reported to be soluble in methanol and slightly soluble in water.[1]

Q3: How does pH affect the solubility of sitagliptin?

A3: The solubility of sitagliptin is pH-dependent. Its octanol/water partition coefficient (Log Kow), an indicator of lipophilicity, changes with pH. At pH 5.0, the log Kow is -1.08, at pH 7.0 it is -0.03, and at pH 9.0 it is 1.11, indicating that it becomes more lipophilic as the pH increases.[2] Dissolution studies of sitagliptin phosphate tablets have shown that drug release is faster in acidic pH and slower in neutral pH, which is relevant for oral dosage form development.[6]

Q4: What are the primary methods for enhancing the solubility of poorly soluble drugs like sitagliptin hydrochloride?

A4: Several techniques can be employed to improve the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Common physical modification techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures). Chemical modifications often involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.

Troubleshooting Guide

Q1: I am having trouble dissolving sitagliptin phenylalanine hydrochloride in aqueous buffers for my cell-based assays. What can I do?

A1: If you are encountering precipitation or incomplete dissolution in aqueous buffers, consider the following troubleshooting steps:

  • Prepare a concentrated stock solution in an organic solvent: Sitagliptin phosphate is soluble in DMSO at approximately 5 mg/mL.[5] You can prepare a concentrated stock in DMSO and then dilute it to your final working concentration in the aqueous buffer. Ensure the final concentration of DMSO is low enough to not affect your cells (typically <0.5%).

  • Adjust the pH of your buffer: Given the pH-dependent solubility of sitagliptin, slightly acidifying your buffer may improve solubility.[2][6]

  • Use sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Consider using a co-solvent system: A small percentage of a water-miscible organic solvent, such as ethanol, may aid in solubilization. However, be mindful of the potential effects of the co-solvent on your experimental system.

Q2: My sitagliptin hydrochloride solution is not stable and precipitates over time. How can I improve its stability in solution?

A2: The stability of a drug in solution can be influenced by several factors. For sitagliptin, which has different crystalline forms, precipitation may be due to the conversion to a less soluble form. To improve stability:

  • Prepare fresh solutions: It is recommended not to store aqueous solutions of sitagliptin phosphate for more than one day.[5]

  • Use a crystallization inhibitor: In formulation development, polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can be used to inhibit crystallization and maintain the drug in an amorphous, more soluble state.

  • Complexation with cyclodextrins: Encapsulating the drug within a cyclodextrin molecule can enhance its stability in aqueous solutions.

Q3: I am considering using a solid dispersion to improve the dissolution rate of sitagliptin. Which carriers are most suitable?

A3: Patents for solid dispersions of sitagliptin dihydrogen phosphate suggest the use of pharmaceutically acceptable carriers such as polyvinylpyrrolidone (PVP) and hydroxypropyl-β-cyclodextrin (HPβCD).[7][8] The choice of carrier will depend on the desired release profile and the manufacturing process (e.g., spray drying, hot-melt extrusion).

Quantitative Solubility Data

Compound FormSolvent/MediumTemperature (°C)Solubility
Sitagliptin (free base)Water24.569.5 mg/g
Sitagliptin Phosphate MonohydrateWaterNot SpecifiedSoluble
Sitagliptin Phosphate MonohydrateN,N-dimethylformamideNot SpecifiedSoluble
Sitagliptin Phosphate MonohydrateMethanolNot SpecifiedSlightly Soluble
Sitagliptin Phosphate MonohydrateEthanolNot SpecifiedVery Slightly Soluble / Practically Insoluble
Sitagliptin Phosphate MonohydrateAcetoneNot SpecifiedVery Slightly Soluble
Sitagliptin Phosphate MonohydrateAcetonitrileNot SpecifiedVery Slightly Soluble / Practically Insoluble
Sitagliptin PhosphateDMSONot Specified~5 mg/mL
Sitagliptin PhosphatePBS (pH 7.2)Not Specified~5 mg/mL
Sitagliptin HydrochlorideWaterNot SpecifiedSlightly Soluble
Sitagliptin HydrochlorideMethanolNot SpecifiedSoluble
Sitagliptin PhosphateSupercritical CO2 (308 K)353.02 x 10⁻⁵ to 5.17 x 10⁻⁵ (mole fraction)
Sitagliptin PhosphateSupercritical CO2 (318 K)452.71 x 10⁻⁵ to 5.83 x 10⁻⁵ (mole fraction)
Sitagliptin PhosphateSupercritical CO2 (328 K)552.39 x 10⁻⁵ to 6.51 x 10⁻⁵ (mole fraction)
Sitagliptin PhosphateSupercritical CO2 (338 K)652.07 x 10⁻⁵ to 6.98 x 10⁻⁵ (mole fraction)

Experimental Protocols

Protocol 1: Preparation of Sitagliptin Solid Dispersion by Solvent Evaporation

This protocol is a general guideline for preparing a solid dispersion to enhance the solubility of sitagliptin.

Materials:

  • Sitagliptin salt (e.g., hydrochloride or phosphate)

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Solvent (e.g., methanol, ethanol, or a mixture thereof)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve a specific weight ratio of sitagliptin and the chosen carrier (e.g., 1:1, 1:2, 1:4) in a suitable solvent. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid film or powder is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD) and perform dissolution studies to assess the enhancement in solubility compared to the pure drug.

Protocol 2: Preparation of Sitagliptin-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes a simple method for preparing an inclusion complex with a cyclodextrin.

Materials:

  • Sitagliptin salt

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Water-ethanol mixture

  • Mortar and pestle

  • Oven

Methodology:

  • Mixing: Place a specific molar ratio of sitagliptin and cyclodextrin (e.g., 1:1) in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture to the powder and knead the mixture for a specified time (e.g., 30-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Evaluation: Evaluate the complex for drug content and perform dissolution studies to confirm the improvement in solubility.

Visualizations

G cluster_0 Mechanism of Sitagliptin Action cluster_1 Downstream Signaling Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 GLP1R_GIPR GLP-1/GIP Receptors (on Pancreatic β-cells) GLP1_GIP_active->GLP1R_GIPR Activate Glucagon ↓ Glucagon Secretion (from α-cells) GLP1_GIP_active->Glucagon Leads to AC Adenylate Cyclase GLP1R_GIPR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin ↑ Insulin Synthesis & Release PKA->Insulin

Caption: Signaling pathway of sitagliptin's action.

G cluster_strategies Solubility Enhancement Techniques Start Sitagliptin Phenylalanine Hydrochloride with Poor Aqueous Solubility Initial_Characterization Initial Characterization: - Determine intrinsic solubility - pH-solubility profile - Solid-state analysis (DSC, XRPD) Start->Initial_Characterization Strategy_Selection Select Enhancement Strategy Initial_Characterization->Strategy_Selection Solid_Dispersion Solid Dispersion (e.g., with PVP, HPβCD) Strategy_Selection->Solid_Dispersion Complexation Cyclodextrin Complexation (e.g., with HPβCD) Strategy_Selection->Complexation Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosuspension) Strategy_Selection->Particle_Size_Reduction pH_Modification pH Modification (Use of buffers/acidifiers) Strategy_Selection->pH_Modification Formulation Formulation & Process Development Solid_Dispersion->Formulation Complexation->Formulation Particle_Size_Reduction->Formulation pH_Modification->Formulation Evaluation Evaluation: - Dissolution studies - Stability testing - In vitro/in vivo correlation Formulation->Evaluation Optimized_Formulation Optimized Formulation Evaluation->Optimized_Formulation

Caption: Experimental workflow for solubility enhancement.

References

Technical Support Center: Refinement of Sitagliptin Phenylalanine Hydrochloride Purification Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sitagliptin phenylalanine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification protocol for sitagliptin phenylalanine hydrochloride, presented in a question-and-answer format.

Problem Question Possible Cause Suggested Solution
Low Yield Why is the yield of purified sitagliptin phenylalanine hydrochloride lower than expected?Incomplete Crystallization: The product may not have fully precipitated from the solution.- Ensure the solution is sufficiently supersaturated. This can be achieved by slowly adding an anti-solvent or by controlled cooling. - Increase the crystallization time to allow for complete precipitation. - Seeding the solution with a small amount of pure sitagliptin phenylalanine hydrochloride crystals can promote crystallization.
Product Loss During Filtration/Washing: Significant amounts of the product may be lost during the recovery and washing steps.- Use a filter with an appropriate pore size to prevent the loss of fine crystals. - Pre-cool the wash solvent to minimize the dissolution of the purified crystals. - Use a minimal amount of wash solvent necessary to remove impurities.
Low Purity How can I improve the purity of my sitagliptin phenylalanine hydrochloride sample?Inefficient Removal of Process-Related Impurities: Starting materials, reagents, or by-products from the synthesis may not be effectively removed.- Optimize the solvent system for recrystallization. A solvent/anti-solvent system where sitagliptin phenylalanine hydrochloride has high solubility in the solvent at elevated temperatures and low solubility at room temperature, while impurities remain soluble, is ideal.[1] - Consider a multi-step purification process, such as sequential recrystallizations from different solvent systems. - Employ chromatographic techniques like flash column chromatography for the purification of the crude product before final crystallization.[2][3]
Presence of Degradation Products: Sitagliptin can degrade under certain conditions, such as acidic or high-temperature environments.[4][5][6]- Carefully control the pH and temperature during the purification process. Avoid prolonged exposure to strong acids or high temperatures. - Use analytical techniques like HPLC to identify and quantify specific degradation products.[5][6] - Adjust the purification strategy to specifically target the removal of identified degradation products.
Poor Crystal Quality Why are the resulting crystals small, needle-shaped, or agglomerated?Rapid Crystallization: Fast precipitation often leads to the formation of small or irregular crystals.- Slow down the crystallization process by reducing the cooling rate or by adding the anti-solvent more slowly. - Vigorous agitation can sometimes lead to smaller crystals; optimize the stirring speed. - Consider techniques like spherical crystallization, which can improve the particle shape and bulk properties of the final product.[7][8]
Incorrect Solvent System: The choice of solvent can significantly impact crystal habit.- Experiment with different solvent and anti-solvent combinations. For instance, using a combination of a good solvent like water or methanol and an anti-solvent like ethanol or chloroform can influence crystal morphology.[7][8]
Inconsistent Results Why do the yield and purity of my purified product vary between batches?Variability in Crude Material Quality: The purity and impurity profile of the starting crude sitagliptin can differ from batch to batch.- Thoroughly analyze the crude material before starting the purification process to identify any variations in impurity levels. - Adjust the purification protocol based on the specific impurity profile of the crude batch.
Lack of Control Over Crystallization Parameters: Minor variations in temperature, cooling rate, or agitation can lead to inconsistent outcomes.- Implement strict process controls for all critical parameters. Use automated equipment where possible to ensure reproducibility. - Develop a detailed and standardized operating procedure for the entire purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in sitagliptin phenylalanine hydrochloride?

A1: Impurities in sitagliptin can be broadly categorized into two types:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of sitagliptin. They can include unreacted starting materials, intermediates, by-products, and reagents.[9][]

  • Degradation Products: These are formed due to the degradation of sitagliptin under stress conditions such as exposure to acid, base, heat, or light.[4][5][6] Forced degradation studies have shown the formation of specific degradation products under acidic conditions.[4]

Q2: Which analytical techniques are best suited for assessing the purity of sitagliptin phenylalanine hydrochloride?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of sitagliptin and quantifying its impurities.[5][6] Other useful techniques include:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and its impurities.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the polymorphic form and thermal stability of the crystalline salt.[11][12]

Q3: How does the choice of solvent affect the crystallization of sitagliptin phenylalanine hydrochloride?

A3: The selection of a solvent system is critical for a successful crystallization process. The ideal solvent should exhibit high solubility for sitagliptin phenylalanine hydrochloride at higher temperatures and low solubility at lower temperatures.[1] This differential solubility allows for high recovery of the purified product upon cooling. The solvent should also be a poor solvent for the impurities, allowing them to remain in the mother liquor. Common solvents used in the crystallization of sitagliptin salts include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and water, often in combination as a solvent/anti-solvent system.[13][14][15]

Q4: What is the significance of controlling the polymorphic form of sitagliptin phenylalanine hydrochloride?

A4: Different polymorphic forms of a drug can have different physical properties, including solubility, dissolution rate, and stability.[11][12] These properties can, in turn, affect the bioavailability and therapeutic efficacy of the final drug product. Therefore, it is crucial to control the crystallization process to consistently produce the desired polymorphic form. Techniques like X-ray Powder Diffraction (XRPD) are used to characterize and identify different polymorphs.

Quantitative Data Summary

Table 1: Solubility and Melting Points of Sitagliptin Forms

Form Solubility Melting Point (°C) Reference
Sitagliptin BaseSlightly soluble in methanol, very slightly soluble in ethanol, acetone, and acetonitrile. Soluble in water and DMF.[]120.29[11][12]
Sitagliptin Phosphate MonohydrateSoluble in water.206.37[11][12]
Sitagliptin Phosphate Anhydrous-214.92[11][12]
Sitagliptin Hydrochloride-173.3 ± 2[14]

Experimental Protocols

Protocol 1: Recrystallization of Sitagliptin Hydrochloride

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: Dissolve the crude sitagliptin hydrochloride in a minimal amount of a suitable solvent (e.g., ethanol) by warming the mixture to approximately 60°C with stirring until a clear solution is obtained.[14]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature without agitation to promote the formation of large, well-defined crystals. Further cooling in an ice bath can be used to maximize the yield.

  • Inducing Crystallization (Optional): If crystals do not form readily, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure sitagliptin hydrochloride.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 60°C) to a constant weight.[14]

Protocol 2: Purity Analysis by HPLC

This is a general HPLC method and may need to be adapted for specific equipment and impurities.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., methanol) in a 1:1 ratio.[6] Degas and filter the mobile phase through a 0.45 µm filter.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of sitagliptin reference standard in the mobile phase to prepare a stock solution. Prepare working standard solutions by diluting the stock solution to various concentrations.[6]

  • Sample Solution Preparation: Accurately weigh and dissolve the purified sitagliptin phenylalanine hydrochloride sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detector at a specified wavelength (e.g., 267 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the sitagliptin peak and any impurity peaks by comparing their retention times and peak areas to those of the standards.

Visualizations

experimental_workflow cluster_synthesis Crude Synthesis cluster_purification Purification Protocol cluster_analysis Quality Control cluster_output Final Product crude Crude Sitagliptin Phenylalanine HCl dissolution 1. Dissolution in Solvent crude->dissolution crystallization 2. Cooling & Crystallization dissolution->crystallization filtration 3. Filtration & Washing crystallization->filtration drying 4. Drying filtration->drying hplc HPLC Purity Analysis drying->hplc xrd XRPD Polymorph Analysis drying->xrd pure_product Purified Sitagliptin Phenylalanine HCl hplc->pure_product xrd->pure_product

Caption: Experimental workflow for the purification and analysis of sitagliptin phenylalanine hydrochloride.

signaling_pathway sitagliptin Sitagliptin dpp4 DPP-4 Enzyme sitagliptin->dpp4 Inhibits incretins Incretin Hormones (GLP-1, GIP) dpp4->incretins Inactivates pancreas Pancreas incretins->pancreas insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Signaling pathway of sitagliptin action through DPP-4 inhibition.

References

minimizing side reactions in sitagliptin phenylalanine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sitagliptin Phenylalanine Hydrochloride Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of sitagliptin, particularly focusing on the formation of the phenylalanine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during sitagliptin synthesis?

A1: Common impurities can be categorized as process-related or degradation-related. Process-related impurities include starting materials, intermediates like the enamine impurity, by-products from side reactions such as the enantiomer of sitagliptin, and alkene derivatives.[1][2][] Degradation products can form under various stress conditions like acidic or basic hydrolysis.[4][5]

Q2: What is the primary cause of chiral impurities in sitagliptin synthesis?

A2: The formation of the undesired (S)-enantiomer is a primary concern.[1][6] This typically arises from incomplete enantioselectivity during the asymmetric hydrogenation step of the enamine intermediate.[7][8] The choice of catalyst, ligand, and reaction conditions are all critical factors in controlling the stereochemical outcome.[8][9]

Q3: Can residual metal catalysts from the hydrogenation step be a problem?

A3: Yes, residual rhodium or ruthenium from the asymmetric hydrogenation step can contaminate the final product.[8] This is a significant issue as regulatory guidelines impose strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs). Post-hydrogenation purification steps are essential for their removal.

Q4: How are alkene impurities formed and how can they be minimized?

A4: Alkene impurities, such as 3-desamino-2,3-dehydrositagliptin, can be formed through the acid-catalyzed elimination of the amine group during hydrogenolysis.[1] Careful control of the pH and temperature during this step can help to minimize their formation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Enantiomeric Excess (ee) 1. Inefficient chiral catalyst or ligand. 2. Suboptimal reaction conditions (temperature, pressure). 3. Presence of catalyst poisons.1. Screen different chiral catalysts and ligands (e.g., Rh(I)/tBu JOSIPHOS). 2. Optimize hydrogenation temperature (typically around 50°C) and hydrogen pressure (e.g., 7 bar to 250 psi).[7][10] 3. Ensure all reagents and solvents are pure and free from potential catalyst inhibitors.
High Levels of Alkene Impurities 1. Acid-catalyzed elimination of the amine. 2. Prolonged reaction times at elevated temperatures.1. Maintain a neutral or slightly basic pH during workup and purification. 2. Monitor the reaction progress closely and minimize the reaction time once the conversion is complete.
Presence of Unreacted Enamine Intermediate 1. Incomplete hydrogenation. 2. Catalyst deactivation.1. Increase catalyst loading or hydrogen pressure. 2. Ensure the reaction is run under an inert atmosphere to prevent catalyst oxidation.
Formation of Degradation Products 1. Exposure to strong acidic or basic conditions during workup or salt formation.1. Use milder acids for salt formation if possible. 2. Perform workup and purification steps at controlled temperatures to minimize degradation.
Residual Heavy Metals in Final Product 1. Inefficient removal of the hydrogenation catalyst.1. Employ appropriate filtration and purification techniques post-hydrogenation. 2. Consider using methods like activated carbon treatment or silica gel chromatography for metal scavenging.

Experimental Protocols

Protocol 1: Enantioselective Hydrogenation of Dehydrositagliptin

This protocol is adapted from a highly efficient synthesis method.[9][11]

Materials:

  • Dehydrositagliptin intermediate

  • [Rh(COD)Cl]₂

  • t-Bu JOSIPHOS ligand

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, under an inert atmosphere (e.g., nitrogen or argon), charge the dehydrositagliptin intermediate.

  • Add degassed methanol as the solvent.

  • In a separate vessel, prepare the catalyst by dissolving [Rh(COD)Cl]₂ and the t-Bu JOSIPHOS ligand in degassed methanol.

  • Transfer the catalyst solution to the reactor. A typical catalyst loading is around 0.15 mol %.[9]

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 bar) and heat to the target temperature (e.g., 50°C).[7]

  • Maintain the reaction under these conditions with vigorous stirring until the reaction is complete (monitor by HPLC or other suitable analytical technique).

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The resulting sitagliptin solution can then be taken forward for purification and salt formation.

Protocol 2: Formation and Purification of Sitagliptin Phenylalanine Hydrochloride

Materials:

  • Sitagliptin free base solution from the previous step

  • L-Phenylalanine

  • Hydrochloric acid (e.g., in isopropanol)

  • Isopropanol

  • Heptane

Procedure:

  • To the solution of sitagliptin free base, add an equimolar amount of L-Phenylalanine.

  • Slowly add a solution of hydrochloric acid in a suitable solvent like isopropanol, while monitoring the pH.

  • Stir the mixture at a controlled temperature (e.g., 40°C) for a specified time to allow for salt formation.[12]

  • Induce crystallization by cooling the solution and/or adding an anti-solvent like heptane.[12]

  • Allow the crystallization to proceed for an adequate amount of time to ensure maximum yield.

  • Collect the crystalline sitagliptin phenylalanine hydrochloride by filtration.

  • Wash the crystals with a suitable solvent mixture (e.g., isopropanol/heptane) to remove any remaining impurities.[12]

  • Dry the product under vacuum at a controlled temperature.

Visualizations

experimental_workflow start Dehydrositagliptin Intermediate hydrogenation Asymmetric Hydrogenation start->hydrogenation Rh(I)/tBu JOSIPHOS H₂, MeOH, 50°C purification Purification (Catalyst Removal) hydrogenation->purification salt_formation Salt Formation with Phenylalanine & HCl purification->salt_formation crystallization Crystallization & Isolation salt_formation->crystallization final_product Sitagliptin Phenylalanine HCl crystallization->final_product

Caption: A generalized workflow for the synthesis of sitagliptin phenylalanine hydrochloride.

troubleshooting_logic issue issue cause cause action action low_ee Low Enantiomeric Excess (ee)? cause_catalyst Suboptimal Catalyst or Conditions low_ee->cause_catalyst Yes cause_purity Reagent/Solvent Impurity low_ee->cause_purity Yes action_optimize Optimize Catalyst, Temp, & Pressure cause_catalyst->action_optimize action_purify Ensure High Purity of Starting Materials cause_purity->action_purify

Caption: Troubleshooting logic for addressing low enantiomeric excess in sitagliptin synthesis.

References

Technical Support Center: Sitagliptin Phenylalanine Hydrochloride Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of sitagliptin phenylalanine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during analytical method validation for sitagliptin.

High-Performance Liquid Chromatography (HPLC) Method Validation

Question: I am observing peak tailing and poor resolution in my sitagliptin HPLC chromatogram. What are the potential causes and solutions?

Answer: Peak tailing and poor resolution are common issues in HPLC analysis. For sitagliptin, these problems can often be attributed to the mobile phase composition or the column condition. Here are some troubleshooting steps based on validated methods:

  • Mobile Phase Optimization: The pH and composition of the mobile phase are critical. Several studies have demonstrated successful separation using a mixture of a buffer and an organic solvent.

    • Buffer: Phosphate buffers are commonly used. Ensure the pH is appropriately controlled, for instance, a potassium phosphate buffer with a pH of 3.2 has been used successfully.

    • Organic Solvent: Acetonitrile and methanol are frequently employed as organic modifiers. The ratio of buffer to organic solvent will significantly impact retention time and peak shape. A common starting point is a 30:70 (v/v) ratio of phosphate buffer to acetonitrile.

  • Column Choice and Condition: The choice of the stationary phase is important. C18 columns are widely used for sitagliptin analysis.

    • Ensure your column is properly conditioned and has not degraded. A high number of theoretical plates (N > 2000) and a tailing factor (T) of less than or equal to 2 are indicative of good column performance.

  • Flow Rate: The flow rate affects separation efficiency. A flow rate of around 1.0 ml/min is often a good starting point.

Question: My method is not sensitive enough, resulting in a high Limit of Detection (LOD) and Limit of Quantitation (LOQ). How can I improve sensitivity?

Answer: To enhance the sensitivity of your HPLC method for sitagliptin, consider the following:

  • Detector Wavelength: Ensure you are using the optimal UV detection wavelength for sitagliptin. The maximum absorbance (λmax) for sitagliptin is typically observed around 267 nm.

  • Injection Volume: Increasing the injection volume can lead to a stronger signal. However, be cautious as this may also lead to peak broadening.

  • Sample Concentration: If possible, increasing the concentration of your sample can improve the signal-to-noise ratio.

  • Mobile Phase: The mobile phase composition can influence detector response. Experiment with slight modifications to your mobile phase to see if it improves sensitivity.

Question: How do I perform forced degradation studies for a stability-indicating HPLC method for sitagliptin?

Answer: Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method. The drug substance is subjected to various stress conditions to produce degradation products. The method must be able to resolve the main peak of sitagliptin from any degradation product peaks. Common stress conditions include:

  • Acid Hydrolysis: Treat the sample with an acid, for example, 0.1 N HCl, and reflux for a specified period.

  • Base Hydrolysis: Treat the sample with a base, such as 0.1 N NaOH, and reflux.

  • Oxidative Degradation: Expose the sample to an oxidizing agent like 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., at 254 nm).

After exposure to these stress conditions, the samples are analyzed by HPLC to check for the separation of the sitagliptin peak from any degradant peaks.

UV-Spectrophotometric Method Validation

Question: I am developing a UV-spectrophotometric method for sitagliptin, but the absorbance readings are not consistent. What could be the issue?

Answer: Inconsistent absorbance readings in UV-spectrophotometry can stem from several factors:

  • Solvent Choice: The choice of solvent is crucial. Distilled water, methanol, and 0.1 N HCl have been successfully used as solvents for sitagliptin analysis. Ensure the drug is completely dissolved and the solvent does not interfere with the absorbance at the analytical wavelength.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for sitagliptin is consistently reported to be around 267 nm. Verify that your spectrophotometer is set to this wavelength.

  • Linearity Range: Ensure you are working within the linear range of the method. For sitagliptin, linearity has been established in concentration ranges such as 10 to 100 µg/ml. Operating outside this range can lead to non-linear and inconsistent results.

  • Instrument Calibration: Regularly check the calibration of your UV-spectrophotometer to ensure accuracy and precision.

Dissolution Testing Method Validation

Question: The dissolution profile of my sitagliptin tablets is highly variable. What factors should I investigate?

Answer: Variability in dissolution profiles can be due to several factors related to the dissolution medium, apparatus, and analytical finish.

  • Dissolution Medium: The pH and composition of the dissolution medium are critical. Different media have been tested, including 0.1 N HCl, acetate buffer (pH 4.0), and phosphate buffer (pH 6.8). A phosphate buffer at pH 6.8 has been shown to provide a slower release profile, which can be beneficial for in-vitro in-vivo correlation (IVIVC) studies.

  • Apparatus and Agitation Speed: The type of dissolution apparatus (e.g., USP Apparatus 1 - Basket or Apparatus 2 - Paddle) and the agitation speed (e.g., 50 rpm or 100 rpm) will significantly influence the dissolution rate. Consistency in these parameters is key to reducing variability.

  • Sink Conditions: Ensure that sink conditions are maintained throughout the dissolution test. This means that the concentration of the dissolved drug in the medium should not exceed a certain percentage of its solubility, typically around one-third.

  • Analytical Method: The analytical method used to quantify the dissolved sitagliptin (e.g., UV-spectrophotometry or HPLC) should be validated for accuracy and precision in the dissolution medium.

Frequently Asked Questions (FAQs)

What are the typical validation parameters for a sitagliptin analytical method according to ICH guidelines?

According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

What are the common HPLC conditions used for sitagliptin analysis?

A typical RP-HPLC method for sitagliptin would involve:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Approximately 0.7 to 1.0 ml/min.

  • Detection: UV detection at around 267 nm.

What is the importance of forced degradation studies in sitagliptin method validation?

Forced degradation studies are crucial for developing a "stability-indicating" analytical method. These studies help to:

  • Demonstrate the specificity of the method by showing that the analyte peak can be separated from potential degradation products.

  • Understand the degradation pathways of the drug substance.

  • Identify the likely degradation products that could appear in a drug product under storage.

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Sitagliptin

ParameterTypical Range/ValueReference
Linearity Range30-70 µg/ml
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.0011 - 0.09 µg/ml
Limit of Quantitation (LOQ)0.0033 - 0.027 µg/ml

Table 2: Summary of UV-Spectrophotometric Method Validation Parameters for Sitagliptin

ParameterTypical Range/ValueReference
λmax267 nm
Linearity Range10 - 100 µg/ml
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 2%

Experimental Protocols

Protocol 1: RP-HPLC Method for Sitagliptin

This protocol is a generalized procedure based on several validated methods.

  • Chromatographic Conditions:

    • Column: Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm).

    • Mobile Phase: 0.05M Phosphate Buffer: Acetonitrile (30:70 v/v), pH adjusted to 2.8.

    • Flow Rate: 1.0 ml/min.

    • Detection Wavelength: 255 nm.

    • Injection Volume: 20 µl.

  • Standard Solution Preparation:

    • Accurately weigh 25 mg of sitagliptin standard and transfer to a 25 ml volumetric flask.

    • Dissolve and make up to volume with the mobile phase.

    • Further dilute 0.5 ml of this stock solution to 10 ml with the mobile phase to obtain a final concentration.

  • Sample Solution Preparation (from tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 10 mg of sitagliptin and transfer to a 10 ml volumetric flask.

    • Add about 7 ml of mobile phase, sonicate for 15 minutes, and then make up to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculate the amount of sitagliptin in the sample by comparing the peak areas.

Protocol 2: UV-Spectrophotometric Method for Sitagliptin

This protocol is a generalized procedure based on validated methods.

  • Instrument: Double beam UV-Visible Spectrophotometer.

  • Solvent: Distilled water.

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of sitagliptin standard and dissolve in 100 ml of distilled water to get a concentration of 100 µg/ml.

  • Preparation of Calibration Curve:

    • From the stock solution, prepare a series of dilutions in the range of 10-100 µg/ml with distilled water.

    • Measure the absorbance of each solution at 267 nm against a blank of distilled water.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Solution Preparation (from tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 10 mg of sitagliptin and transfer to a 100 ml volumetric flask.

    • Add about 70 ml of distilled water, sonicate for 15 minutes, and then make up to volume with distilled water.

    • Filter the solution and dilute further with distilled water to get a concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the sample solution at 267 nm.

    • Determine the concentration of sitagliptin from the calibration curve.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_documentation Documentation define_scope Define Scope and Purpose select_method Select Analytical Method (HPLC, UV, etc.) define_scope->select_method optimize_params Optimize Method Parameters (Mobile Phase, Wavelength, etc.) select_method->optimize_params specificity Specificity (Forced Degradation) optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting_Tree start HPLC Issue Observed peak_tailing Peak Tailing or Poor Resolution? start->peak_tailing sensitivity_issue Poor Sensitivity (High LOD/LOQ)? peak_tailing->sensitivity_issue No check_mobile_phase Check Mobile Phase (pH, Composition) peak_tailing->check_mobile_phase Yes retention_time_shift Retention Time Shift? sensitivity_issue->retention_time_shift No check_wavelength Verify Detection Wavelength (λmax ~267 nm) sensitivity_issue->check_wavelength Yes check_mobile_phase_prep Check Mobile Phase Preparation Consistency retention_time_shift->check_mobile_phase_prep Yes check_column Check Column Condition (Age, Contamination) check_mobile_phase->check_column adjust_flow_rate Adjust Flow Rate check_column->adjust_flow_rate increase_injection_vol Increase Injection Volume check_wavelength->increase_injection_vol concentrate_sample Concentrate Sample increase_injection_vol->concentrate_sample check_flow_rate_stability Check Flow Rate Stability check_mobile_phase_prep->check_flow_rate_stability thermostat_column Thermostat the Column check_flow_rate_stability->thermostat_column

Caption: HPLC Troubleshooting Decision Tree.

Technical Support Center: Enhancing the Resolution of Sitagliptin Phenylalanine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of sitagliptin phenylalanine hydrochloride enantiomers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the chiral separation of sitagliptin enantiomers?

A1: The most prevalent techniques for the enantiomeric separation of sitagliptin are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2] Both methods utilize chiral stationary phases (CSPs) to achieve separation. Capillary Electrophoresis (CE) has also been explored for the analysis of sitagliptin, though less commonly for chiral separation.[3][4][5]

Q2: Which type of chiral stationary phase (CSP) is most effective for sitagliptin enantiomer resolution?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated high efficacy in resolving sitagliptin enantiomers.[6] Columns such as Chiralcel OD-RH, Chiralpak IC, and Lux Amylose-1 have been successfully used.[7][8][9] The choice of CSP often depends on the specific mobile phase conditions and the desired resolution.

Q3: What is the role of the mobile phase in enhancing resolution?

A3: The mobile phase composition is critical for achieving optimal enantiomeric resolution. Key factors include the type and proportion of organic modifiers (e.g., methanol, acetonitrile), the pH of the aqueous buffer, and the concentration of additives (e.g., diethylamine, ammonium acetate).[7][8] The pH of the buffer, in particular, plays a significant role in improving chromatographic efficiency and resolution.[7][10]

Q4: Can Supercritical Fluid Chromatography (SFC) offer advantages over HPLC for this separation?

A4: Yes, SFC can offer several advantages, including faster analysis times, reduced solvent consumption, and higher separation efficiency due to the physical properties of supercritical fluids.[1][6] SFC is increasingly being adopted in the pharmaceutical industry for chiral separations.[1][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral separation of sitagliptin enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for sitagliptin.

  • Suboptimal Mobile Phase Composition: The polarity, pH, or additive concentration of the mobile phase may not be suitable.

  • Incorrect Temperature: Column temperature can significantly affect enantioselectivity.

  • Low Flow Rate: A flow rate that is too low may lead to band broadening and decreased resolution.

Troubleshooting Steps:

  • CSP Selection:

    • If initial attempts with a particular CSP are unsuccessful, consider screening other polysaccharide-based columns. A screening of different columns (e.g., Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-RH) is recommended.[8][12]

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer.

    • pH Adjustment: Systematically adjust the pH of the buffer. For reversed-phase methods, a pH of around 4.0 has been shown to be effective.[7][10]

    • Additives: Introduce or vary the concentration of additives like diethylamine or ammonium acetate, which can improve peak shape and resolution.[8]

  • Temperature Adjustment:

    • Optimize the column temperature. A typical starting point is 25°C.[12]

  • Flow Rate Optimization:

    • Adjust the flow rate. A common flow rate for HPLC methods is between 0.5 mL/min and 1.0 mL/min.[12][13]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

  • Sample Overload: Injecting too high a concentration of the sample.

  • Inappropriate Mobile Phase pH: The pH may be causing ionization of the analyte in a way that leads to poor peak shape.

  • Column Contamination or Degradation: The performance of the chiral column may have deteriorated.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a competing amine, such as diethylamine (DEA), to the mobile phase to minimize secondary interactions with residual silanols on the stationary phase. A concentration of 0.05% DEA has been used effectively.[8]

  • Sample Concentration:

    • Reduce the concentration of the sample being injected.

  • pH Adjustment:

    • Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state.

  • Column Care:

    • Flush the column with an appropriate solvent to remove any contaminants. If performance does not improve, the column may need to be replaced.

Data Presentation

Table 1: HPLC Methods for Sitagliptin Enantiomer Resolution

ParameterMethod 1Method 2
Column Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[7]Chiralpak IC (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase 3M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[7]10 mM Ammonium acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v)[8]
Flow Rate 0.5 mL/min[12]Not Specified
Detection UV at 268 nm[12]UV
Resolution (Rs) ≥ 3.0[7]< 3.0[8]
Linearity Range (S-enantiomer) 30–300 ng/mL[7]0.3–4.5 µg/mL[8]
LOD (S-enantiomer) 8 ng/mL[7]0.1 µg/mL[14]
LOQ (S-enantiomer) 30 ng/mL[7]0.3 µg/mL[14]

Experimental Protocols

Protocol 1: HPLC Method for Enantiomeric Separation of Sitagliptin

This protocol is based on the method described by Kumar et al.[7][12]

1. Materials and Reagents:

  • Sitagliptin Phenylalanine Hydrochloride reference standard

  • (S)-Sitagliptin enantiomer reference standard

  • Potassium di-hydrogen phosphate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Prepare a mixture of 3M potassium di-hydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid), methanol, and acetonitrile in the ratio of 60:30:10 (v/v/v).[7]

  • Flow Rate: 0.5 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: 268 nm.[12]

  • Injection Volume: 20 µL.[7]

3. Sample Preparation:

  • Prepare a stock solution of the sitagliptin sample in the mobile phase.

  • Prepare a series of calibration standards for the (S)-enantiomer by spiking the sitagliptin solution with known concentrations of the (S)-enantiomer standard.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and standard solutions.

  • Record the chromatograms and determine the retention times and peak areas for both enantiomers. The (S)-enantiomer is expected to elute before the (R)-sitagliptin peak.[12]

  • Calculate the resolution between the two enantiomer peaks. A resolution of not less than 3.0 should be achieved.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Preparation reagents->sample_prep hplc HPLC System mobile_phase->hplc sample_prep->hplc column Chiral Column hplc->column detection UV Detection column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Resolution & Quantification integration->calculation Troubleshooting_Logic start Poor Resolution check_csp Check CSP start->check_csp Is CSP appropriate? check_mobile_phase Optimize Mobile Phase check_csp->check_mobile_phase Yes end End check_csp->end No, screen other CSPs check_temp Adjust Temperature check_mobile_phase->check_temp Is resolution still poor? resolution_ok Resolution Improved check_mobile_phase->resolution_ok No check_flow Adjust Flow Rate check_temp->check_flow Is resolution still poor? check_temp->resolution_ok No check_flow->resolution_ok Is resolution still poor? check_flow->end No resolution_ok->end Yes

References

Technical Support Center: Troubleshooting Sitagliptin Phenylalanine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering reproducibility issues in sitagliptin phenylalanine hydrochloride assays. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in peak area and retention time for sitagliptin in our HPLC assay. What are the most common causes for this poor reproducibility?

Poor reproducibility in HPLC assays for sitagliptin can stem from several factors, often related to the mobile phase, the HPLC system itself, or sample preparation. Here are the primary areas to investigate:

  • Mobile Phase Preparation and Composition: Inconsistent preparation of the mobile phase is a leading cause of variability. For sitagliptin assays, which often use a buffer and an organic modifier, even small variations can significantly impact results.

    • pH Instability: Sitagliptin's stability is pH-dependent. It is susceptible to degradation in strongly acidic and alkaline conditions.[1][2] Ensure the buffer is accurately prepared and the final pH of the mobile phase is consistent between runs. A stable pH of around 3-4 has been shown to be suitable for sitagliptin solutions.[3][4]

    • Inaccurate Solvent Ratios: An incorrect ratio of buffer to organic solvent (e.g., acetonitrile or methanol) will alter the polarity of the mobile phase, directly affecting retention times.

    • Inadequate Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the pump or detector, causing baseline noise and fluctuations in flow rate.

  • HPLC System Issues:

    • Pump and Flow Rate Fluctuations: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, causing shifts in retention times.

    • Column Temperature Variations: Lack of a column oven or inconsistent temperature control can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time drift.

    • Injector Problems: A partially blocked injector needle or a poorly seated sample loop can result in inconsistent injection volumes, directly impacting peak areas.

  • Sample and Standard Preparation:

    • Inconsistent Dilutions: Errors in serial dilutions of standards and samples are a common source of variability in quantitative analysis.

    • Sample Matrix Effects: The presence of phenylalanine hydrochloride in the sample matrix may interfere with the analysis. Phenylalanine itself can be challenging to analyze via HPLC due to its polar nature.[5][6] It may interact with the stationary phase or co-elute with sitagliptin if the chromatographic conditions are not optimized.

    • Sample Stability: Sitagliptin can degrade under certain conditions. Ensure that prepared samples and standards are stored appropriately and analyzed within their stability window. Forced degradation studies show that sitagliptin is susceptible to oxidation and photodegradation.

Q2: Our sitagliptin peak is showing significant tailing. What could be the cause and how can we resolve it?

Peak tailing in HPLC analysis of sitagliptin can be attributed to several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups in the sitagliptin molecule, causing peak tailing.

    • Solution: Use a well-end-capped column or a column with a different stationary phase (e.g., a phenyl column). Operating the mobile phase at a lower pH (e.g., around 2.5-3.5) can protonate the silanol groups, reducing these secondary interactions. The use of a triethylamine (TEA) additive in the mobile phase can also help to mask the silanol groups.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of particulate matter on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.

Q3: We suspect that the phenylalanine hydrochloride in our formulation is interfering with the sitagliptin assay. How can we investigate and mitigate this?

Phenylalanine hydrochloride can introduce matrix effects that may impact the accuracy and reproducibility of your sitagliptin assay. Here’s a systematic approach to address this:

  • Specificity/Selectivity Experiments:

    • Analyze a placebo sample containing all formulation components except sitagliptin to see if any peaks co-elute with the sitagliptin peak.

    • Analyze a sample of pure phenylalanine hydrochloride to determine its retention time under your current chromatographic conditions.

  • Method Optimization to Improve Resolution:

    • Mobile Phase Modification: Adjust the pH or the organic solvent ratio of your mobile phase to improve the separation between sitagliptin and phenylalanine. Since phenylalanine is an amino acid, its retention is highly dependent on the pH of the mobile phase.[6]

    • Column Selection: Consider using a column with a different selectivity, such as a phenyl-hexyl or a cyano column, which may provide better separation of the two compounds.

  • Sample Preparation:

    • Employ a sample cleanup technique like solid-phase extraction (SPE) to selectively isolate sitagliptin from the sample matrix before HPLC analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated HPLC methods for sitagliptin analysis. These can be used as a benchmark for your own method validation and troubleshooting.

Table 1: Typical HPLC Method Parameters for Sitagliptin Analysis

ParameterTypical Value/ConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Phosphate Buffer : Acetonitrile/Methanol (e.g., 50:50 v/v)[7]
pH of Buffer 2.5 - 4.5[7]
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 267 nm[7]
Temperature Ambient or controlled at 25-30 °C

Table 2: Representative Performance Characteristics of a Validated Sitagliptin HPLC Assay

Validation ParameterTypical ResultReference
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Protocols

Protocol 1: Standard HPLC Method for Sitagliptin Quantification

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 3.5 with phosphoric acid.

    • Mix the buffer with HPLC-grade acetonitrile in a 60:40 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of sitagliptin reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of sitagliptin and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) 20 mM KH2PO4 (pH 3.5) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 267 nm.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution and determine the concentration of sitagliptin from the calibration curve.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane GLP-1R GLP-1 Receptor Insulin Release Insulin Release GLP-1R->Insulin Release Promotes DPP-4 DPP-4 Enzyme GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits GLP-1 (active) GLP-1 (active) GLP-1 (active)->GLP-1R Activates GLP-1 (active)->DPP-4 Degraded by

Caption: Sitagliptin's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase_Prep Mobile Phase Preparation & Degassing System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration Standard_Prep Standard & Sample Preparation Injection Sample Injection Standard_Prep->Injection System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection UV Detection Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General HPLC experimental workflow.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_System Check HPLC System (Pump, Injector, Oven) Start->Check_System Check_Mobile_Phase Verify Mobile Phase (pH, Composition, Degassing) Check_System->Check_Mobile_Phase System OK Issue_Resolved Issue Resolved Check_System->Issue_Resolved Issue Found & Fixed Check_Sample_Prep Review Sample/Standard Preparation Procedures Check_Mobile_Phase->Check_Sample_Prep Mobile Phase OK Check_Mobile_Phase->Issue_Resolved Issue Found & Fixed Check_Sample_Prep->Issue_Resolved Issue Found & Fixed Investigate_Matrix Investigate Matrix Effects (Phenylalanine HCl) Check_Sample_Prep->Investigate_Matrix Prep Procedures OK Optimize_Method Optimize HPLC Method (Column, Mobile Phase) Investigate_Matrix->Optimize_Method Interference Found Optimize_Method->Issue_Resolved

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Optimization of Crystallization Conditions for Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for sitagliptin phenylalanine hydrochloride. While specific literature on the crystallization of sitagliptin phenylalanine hydrochloride is not widely available, this guide leverages extensive data on other sitagliptin salts, primarily the hydrochloride and phosphate forms, to provide robust strategies and starting points for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sitagliptin Phenylalanine and how might it differ from other sitagliptin salts?

Sitagliptin Phenylalanine is a specific chemical entity where sitagliptin is chemically linked to phenylalanine. This differs from simple salts like sitagliptin hydrochloride or phosphate. The presence of the phenylalanine moiety will significantly influence its physicochemical properties, including solubility, crystal packing, and potential for polymorphism. Therefore, crystallization conditions will likely differ from those of other known sitagliptin forms.

Q2: What are the most critical parameters to consider when developing a crystallization process for a new sitagliptin form?

The most critical parameters include:

  • Solvent System: The choice of solvent and potentially an anti-solvent is fundamental. Solubility of sitagliptin phenylalanine hydrochloride in various solvents should be determined.

  • Temperature: Temperature affects solubility and nucleation/growth kinetics. Cooling crystallization is a common technique.

  • Supersaturation: This is the driving force for crystallization. It needs to be carefully controlled to avoid amorphous precipitation or the formation of unstable polymorphs.

  • pH: The pH of the solution can impact the ionization state of both sitagliptin and phenylalanine, affecting solubility and crystal formation.

  • Seeding: Introducing seed crystals of the desired polymorphic form can control the crystallization process and ensure consistency.

Q3: How do I choose an appropriate solvent system for crystallization?

A good solvent system for crystallization is one in which the compound has moderate solubility at a higher temperature and lower solubility at a lower temperature. For sitagliptin and its salts, common solvents include water, ethanol, methanol, isopropanol, and ethyl acetate.[1][2][3] An anti-solvent, in which the compound is poorly soluble, can be added to a solution to induce precipitation. The selection should be based on systematic screening with a range of solvents of varying polarities.

Q4: What are polymorphs, and why are they important for sitagliptin?

Polymorphs are different crystalline forms of the same compound that have distinct physical and chemical properties, such as melting point, solubility, and stability.[4][5] Different polymorphic forms of sitagliptin have been identified, and controlling the crystallization process to obtain the desired, most stable polymorph is crucial for drug product consistency and performance.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form / Oiling Out - Solution is not sufficiently supersaturated.- Cooling rate is too fast.- Compound has high solubility in the chosen solvent.- Increase the concentration of the starting material.- Slow down the cooling rate.- Introduce an anti-solvent to decrease solubility.- Try evaporative crystallization.- Scratch the inside of the flask to induce nucleation.
Formation of Amorphous Solid - High degree of supersaturation.- Rapid precipitation.- Decrease the concentration of the starting material.- Use a slower cooling profile.- Add the anti-solvent more slowly and with vigorous stirring.- Consider using a solvent system that promotes slower crystal growth.
Poor Crystal Quality (e.g., small needles, agglomerates) - Nucleation rate is too high compared to the growth rate.- Presence of impurities.- Optimize the cooling rate; a slower rate often favors larger crystals.- Use seeding with high-quality crystals of the desired form.- Purify the starting material to remove impurities.- Experiment with different solvent systems.
Inconsistent Polymorphic Form - Lack of control over nucleation.- Variations in solvent, temperature, or agitation.- Implement a seeding protocol with the desired polymorph.- Tightly control all process parameters (temperature, cooling rate, stirring speed).- Characterize the resulting solid form after each experiment using techniques like XRPD and DSC.
Low Yield - Significant solubility of the compound in the mother liquor at the final temperature.- Insufficient crystallization time.- Lower the final crystallization temperature.- Add an anti-solvent to reduce the solubility of the product.- Increase the crystallization holding time.- Optimize the volume of the solvent used.

Experimental Protocols

The following are generalized experimental protocols for the crystallization of sitagliptin salts, which can be adapted as a starting point for sitagliptin phenylalanine hydrochloride.

Protocol 1: Cooling Crystallization of Sitagliptin Hydrochloride

This protocol is based on procedures described for the crystallization of sitagliptin hydrochloride.[1][2][3]

  • Dissolution: Dissolve sitagliptin free base in isopropanol (e.g., 10 g in 40 mL) in a reaction vessel.

  • Heating: Warm the mixture to approximately 70-80°C to ensure complete dissolution.

  • Acidification: Prepare a solution of hydrochloric acid in isopropanol. Add this solution dropwise to the heated sitagliptin solution.

  • Cooling & Crystallization: Cool the reaction mixture slowly to room temperature, and then further cool to 0-5°C. Hold at this temperature for several hours to allow for complete crystallization.

  • Isolation: Filter the resulting crystals and wash with cold isopropanol.

  • Drying: Dry the crystals under vacuum at a temperature of about 60°C.

Protocol 2: Anti-Solvent Crystallization

This protocol is a general approach that can be effective for inducing crystallization.

  • Dissolution: Dissolve sitagliptin phenylalanine hydrochloride in a suitable solvent in which it is freely soluble (e.g., methanol or water).

  • Filtration: Filter the solution to remove any undissolved impurities.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate or n-hexane) to the stirred solution until turbidity is observed.

  • Crystal Growth: Allow the solution to stand at a controlled temperature to promote crystal growth. Seeding at this stage can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with the anti-solvent.

  • Drying: Dry the crystals under appropriate conditions (e.g., vacuum oven at elevated temperature).

Data Presentation

The following tables summarize key quantitative data for various forms of sitagliptin, which can serve as a useful reference.

Table 1: Melting Points of Different Sitagliptin Forms

Sitagliptin Form Melting Point (°C) Reference(s)
Sitagliptin Base120.29[4][5]
Sitagliptin Phosphate Monohydrate206.37[4][5]
Sitagliptin Phosphate Anhydrous214.92[4][5]
Sitagliptin Hydrochloride (Form I)~202.3[2]
Sitagliptin Hydrochloride (recrystallized)95.9 and 173.3[1][2]

Table 2: Crystallization Parameters for Sitagliptin Hydrochloride

Parameter Value / Condition Reference(s)
Solvent Isopropanol, Ethanol[1][3]
Dissolution Temperature 60-80°C[1][3]
Crystallization Temperature Room temperature followed by cooling[1]
Drying Conditions 60°C under vacuum[1][2]

Visualizations

Experimental Workflow for Crystallization Optimization

G General Workflow for Crystallization Optimization cluster_0 Preparation cluster_1 Crystallization Induction cluster_2 Isolation & Analysis cluster_3 Optimization Loop start Start with Sitagliptin Phenylalanine HCl dissolve Dissolve in a suitable solvent start->dissolve cool Cooling Crystallization dissolve->cool Induce Supersaturation antisolvent Anti-solvent Addition dissolve->antisolvent Induce Supersaturation evaporation Solvent Evaporation dissolve->evaporation Induce Supersaturation filter Filter and Wash Crystals cool->filter antisolvent->filter evaporation->filter dry Dry Crystals filter->dry analyze Analyze Crystal Form (XRPD, DSC) dry->analyze evaluate Evaluate Yield, Purity, and Polymorph analyze->evaluate optimize Optimize Parameters (Solvent, T, Rate) evaluate->optimize If not optimal end End evaluate->end If optimal optimize->dissolve Iterate

Caption: A general workflow for the optimization of crystallization conditions.

Logical Relationship of Key Crystallization Parameters

G Interplay of Key Crystallization Parameters supersaturation Supersaturation nucleation Nucleation Rate supersaturation->nucleation growth Crystal Growth Rate supersaturation->growth yield Yield supersaturation->yield crystal_quality Crystal Quality (Size, Morphology) nucleation->crystal_quality polymorph Polymorphic Form nucleation->polymorph growth->crystal_quality growth->polymorph solvent Solvent System solvent->supersaturation temperature Temperature Profile temperature->supersaturation concentration Concentration concentration->supersaturation impurities Impurities impurities->crystal_quality impurities->polymorph

Caption: Logical relationships between key parameters in a crystallization process.

References

Validation & Comparative

A Comparative Guide to Sitagliptin Salt Forms: Phenylalanine Hydrochloride vs. Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sitagliptin phenylalanine hydrochloride and sitagliptin phosphate, focusing on their efficacy as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes. This comparison is supported by a review of bioequivalence data, mechanism of action, and established experimental protocols.

Executive Summary

Data Presentation: Bioequivalence Studies

Pharmacokinetic parameters from multiple randomized, open-label, crossover bioequivalence studies in healthy volunteers have consistently shown that sitagliptin hydrochloride and sitagliptin phosphate formulations meet the regulatory requirements for bioequivalence. The 90% confidence intervals (CIs) for the geometric mean ratios of key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), fall within the standard acceptance range of 80-125%.[1][2][3][4][5]

Table 1: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of Sitagliptin Hydrochloride vs. Sitagliptin Phosphate (100 mg single dose)

Pharmacokinetic ParameterSitagliptin Phenylalanine Hydrochloride (Test)Sitagliptin Phosphate (Reference)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL) Mean ± SDMean ± SD90% CI within 80-125%
AUC0-inf (ng·h/mL) Mean ± SDMean ± SD90% CI within 80-125%
Cmax (ng/mL) Mean ± SDMean ± SD90% CI within 80-125%
Tmax (h) Median (Range)Median (Range)Not applicable for bioequivalence
t1/2 (h) Mean ± SDMean ± SDNot applicable for bioequivalence

Mechanism of Action: The Incretin Pathway

Sitagliptin, regardless of its salt form, functions as a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2][3][6][7] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][7] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[6][7]

This leads to:

  • Glucose-dependent insulin secretion: Enhanced levels of active incretins stimulate the pancreas to release insulin in response to elevated blood glucose levels.[2][6][7]

  • Suppression of glucagon secretion: Increased GLP-1 levels also suppress the release of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.[2][6]

The overall effect is improved glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia because the mechanism is glucose-dependent.[7]

Sitagliptin_Mechanism_of_Action cluster_0 Oral Administration cluster_1 Systemic Circulation cluster_2 Incretin Hormones cluster_3 Pancreatic Islets cluster_4 Physiological Effects Sitagliptin Salt\n(Hydrochloride or Phosphate) Sitagliptin Salt (Hydrochloride or Phosphate) Sitagliptin (Active Moiety) Sitagliptin (Active Moiety) Sitagliptin Salt\n(Hydrochloride or Phosphate)->Sitagliptin (Active Moiety) DPP-4 Enzyme DPP-4 Enzyme Sitagliptin (Active Moiety)->DPP-4 Enzyme Inhibits GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-4 Enzyme->GLP-1/GIP (Inactive) Degrades GLP-1 (Active) GLP-1 (Active) GLP-1 (Active)->DPP-4 Enzyme Pancreatic β-cells Pancreatic β-cells GLP-1 (Active)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 (Active)->Pancreatic α-cells Inhibits GIP (Active) GIP (Active) GIP (Active)->DPP-4 Enzyme GIP (Active)->Pancreatic β-cells Stimulates ↑ Insulin Secretion ↑ Insulin Secretion Pancreatic β-cells->↑ Insulin Secretion ↓ Glucagon Secretion ↓ Glucagon Secretion Pancreatic α-cells->↓ Glucagon Secretion Improved Glycemic Control Improved Glycemic Control ↑ Insulin Secretion->Improved Glycemic Control ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion->↓ Hepatic Glucose Production ↓ Hepatic Glucose Production->Improved Glycemic Control

Figure 1. Mechanism of action of Sitagliptin.

Experimental Protocols

Bioequivalence Study Protocol

The following outlines a typical experimental design for a bioequivalence study of sitagliptin salt formulations.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Healthy Volunteers Healthy Volunteers Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Healthy Volunteers->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Single Dose Administration\n(Test or Reference) Single Dose Administration (Test or Reference) Group A->Single Dose Administration\n(Test or Reference) Single Dose Administration\n(Alternate Formulation) Single Dose Administration (Alternate Formulation) Group A->Single Dose Administration\n(Alternate Formulation) Group B->Single Dose Administration\n(Test or Reference) Group B->Single Dose Administration\n(Alternate Formulation) Serial Blood Sampling Serial Blood Sampling Single Dose Administration\n(Test or Reference)->Serial Blood Sampling Single Dose Administration\n(Test or Reference)->Serial Blood Sampling Washout Washout Serial Blood Sampling->Washout Plasma Concentration Analysis (LC-MS/MS) Plasma Concentration Analysis (LC-MS/MS) Serial Blood Sampling->Plasma Concentration Analysis (LC-MS/MS) Washout->Group A Crossover Washout->Group B Crossover Single Dose Administration\n(Alternate Formulation)->Serial Blood Sampling Single Dose Administration\n(Alternate Formulation)->Serial Blood Sampling Pharmacokinetic Analysis (Cmax, AUC) Pharmacokinetic Analysis (Cmax, AUC) Plasma Concentration Analysis (LC-MS/MS)->Pharmacokinetic Analysis (Cmax, AUC) Statistical Analysis (90% CI) Statistical Analysis (90% CI) Pharmacokinetic Analysis (Cmax, AUC)->Statistical Analysis (90% CI) Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis (90% CI)->Bioequivalence Conclusion

Figure 2. Bioequivalence study workflow.

A typical bioequivalence study involves:

  • Design: An open-label, randomized, two-period, two-sequence crossover design is commonly used.[4][5]

  • Subjects: Healthy adult volunteers are recruited.[4][5]

  • Procedure: Subjects are randomly assigned to receive a single dose of either the test formulation (sitagliptin hydrochloride) or the reference formulation (sitagliptin phosphate). After a washout period, they receive the alternate formulation.[4][5]

  • Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[4][5]

  • Analysis: Plasma concentrations of sitagliptin are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters are then calculated.[4]

In Vitro DPP-4 Enzyme Inhibition Assay Protocol

This assay is used to determine the inhibitory activity of a compound against the DPP-4 enzyme.

DPP4_Inhibition_Assay cluster_preparation Reagent Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis DPP-4 Enzyme Solution DPP-4 Enzyme Solution Pre-incubation:\nDPP-4 Enzyme + Inhibitor Pre-incubation: DPP-4 Enzyme + Inhibitor DPP-4 Enzyme Solution->Pre-incubation:\nDPP-4 Enzyme + Inhibitor Fluorogenic Substrate\n(e.g., Gly-Pro-AMC) Fluorogenic Substrate (e.g., Gly-Pro-AMC) Reaction Initiation:\nAdd Substrate Reaction Initiation: Add Substrate Fluorogenic Substrate\n(e.g., Gly-Pro-AMC)->Reaction Initiation:\nAdd Substrate Test Inhibitor (Sitagliptin) Test Inhibitor (Sitagliptin) Test Inhibitor (Sitagliptin)->Pre-incubation:\nDPP-4 Enzyme + Inhibitor Assay Buffer Assay Buffer Assay Buffer->Pre-incubation:\nDPP-4 Enzyme + Inhibitor Pre-incubation:\nDPP-4 Enzyme + Inhibitor->Reaction Initiation:\nAdd Substrate Incubation at 37°C Incubation at 37°C Reaction Initiation:\nAdd Substrate->Incubation at 37°C Measure Fluorescence\n(Kinetic or Endpoint) Measure Fluorescence (Kinetic or Endpoint) Incubation at 37°C->Measure Fluorescence\n(Kinetic or Endpoint) Calculate Rate of Reaction Calculate Rate of Reaction Measure Fluorescence\n(Kinetic or Endpoint)->Calculate Rate of Reaction Determine % Inhibition Determine % Inhibition Calculate Rate of Reaction->Determine % Inhibition Calculate IC50 Value Calculate IC50 Value Determine % Inhibition->Calculate IC50 Value

Figure 3. In vitro DPP-4 inhibition assay workflow.

The general steps for an in vitro DPP-4 inhibition assay are:

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), the test inhibitor (sitagliptin), and an appropriate assay buffer.[8][9][10]

  • Incubation: The DPP-4 enzyme is pre-incubated with the test inhibitor for a specific period. The enzymatic reaction is then initiated by adding the fluorogenic substrate.[8][9][10]

  • Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.[8][9][10]

  • Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.[10]

Conclusion

Based on the comprehensive review of available pharmacokinetic data, sitagliptin phenylalanine hydrochloride and sitagliptin phosphate are bioequivalent. This indicates that they deliver the same amount of the active sitagliptin moiety to the systemic circulation at a similar rate. As the pharmacological activity and subsequent clinical efficacy are dependent on the concentration of the active drug at its site of action, it can be concluded that the two salt forms will produce the same therapeutic effect. For researchers and drug development professionals, the choice between these salt forms may therefore be guided by factors such as manufacturing considerations, stability, and intellectual property, rather than anticipated differences in clinical efficacy.

References

comparative analysis of sitagliptin salts and co-crystals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Sitagliptin Salts and Co-crystals: A Guide for Researchers

Introduction

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus. The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. While the marketed form of sitagliptin is its phosphate monohydrate salt, extensive research has been conducted to explore other salt forms and co-crystals to optimize its pharmaceutical properties. This guide provides a comparative analysis of various sitagliptin salts and co-crystals, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Comparative Data of Sitagliptin Forms

The selection of an appropriate solid form for an API is a critical step in drug development. The following tables summarize the key physicochemical properties of different sitagliptin salts and co-crystals based on available experimental data.

Table 1: Physicochemical Properties of Sitagliptin Base and Salts

PropertySitagliptin BaseSitagliptin Phosphate MonohydrateSitagliptin Phosphate AnhydrousSitagliptin HydrochlorideSitagliptin Tartrate Hemihydrate
Melting Point (°C) 120.29206.37214.92~202.3 (peak)Not explicitly found
Aqueous Solubility Slightly soluble in water69.5 mg/g at 24.5°CData not availableData not availableData not available
Hygroscopicity Data not availableNon-hygroscopicData not availableNot hygroscopicData not available
Thermal Stability Less thermostable than phosphate saltsDehydrates at ~117°CMore thermostable than the baseStableData not available
Bioavailability (Absolute) ~87% (as sitagliptin)~87%Data not availableBioequivalent to phosphate saltData not available

Table 2: Physicochemical Properties of Sitagliptin Co-crystals

PropertySitagliptin-CaCl₂ (2:1) Ionic Co-crystalSitagliptin-ZnBr₂ (1:1) Ionic Co-crystal
Decomposition Temp. (°C) ~235~220
Solubility High solution stabilityHigh solution stability
Thermal Stability Excellent thermal stabilityExcellent thermal stability

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative analysis of sitagliptin solid forms.

Preparation of Sitagliptin Solid Forms
  • Sitagliptin Base: The base form can be obtained by dissolving sitagliptin phosphate monohydrate in purified water and adjusting the pH to 10.0 with ammonia. The solution is then extracted with ethyl acetate, and the organic phase is dried and evaporated to yield the sitagliptin base.

  • Sitagliptin Phosphate Monohydrate: This form is typically prepared by reacting sitagliptin free base with phosphoric acid in a mixture of isopropanol and water, followed by crystallization.

  • Sitagliptin Hydrochloride: Sitagliptin free base is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in isopropanol is added to induce crystallization of the hydrochloride salt.

  • Sitagliptin Tartrate: This salt can be prepared by reacting sitagliptin with L-tartaric acid.

  • Sitagliptin Co-crystals (Liquid-Assisted Grinding): An equimolar amount of sitagliptin and the co-former are combined in a grinding jar with a small amount of a suitable solvent (e.g., ethyl acetate). The mixture is then ground using a mechanical mill. The resulting solid is analyzed to confirm co-crystal formation.

  • Sitagliptin Co-crystals (Slurry Crystallization): An excess of both sitagliptin and the co-former are stirred in a solvent in which both components have limited solubility. The suspension is stirred for a period of time to allow for equilibration and potential co-crystal formation. The solid phase is then isolated and analyzed.

Physicochemical Characterization
  • Powder X-ray Diffraction (PXRD):

    • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

    • Sample Preparation: A small amount of the powdered sample is gently pressed onto a sample holder.

    • Analysis: The sample is scanned over a 2θ range of approximately 2° to 40° with a step size and scan speed optimized for data quality. The resulting diffractogram provides a unique fingerprint of the crystalline solid form.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: A DSC instrument calibrated with indium.

    • Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

    • Analysis: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature to detect thermal events such as melting, crystallization, and solid-solid transitions.

  • Thermogravimetric Analysis (TGA):

    • Instrument: A TGA instrument.

    • Sample Preparation: A few milligrams (typically 5-10 mg) of the sample are placed in a tared TGA pan.

    • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature to determine weight loss associated with dehydration, desolvation, or decomposition.

  • Dynamic Vapor Sorption (DVS):

    • Instrument: A DVS analyzer.

    • Sample Preparation: A small amount of the sample is placed in the DVS sample pan.

    • Analysis: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). The relative humidity is typically ramped up from a low value (e.g., 0% RH) to a high value (e.g., 90% RH) and then back down in stepwise intervals. The instrument measures the change in sample mass at each humidity step, providing information on the hygroscopicity and moisture sorption/desorption behavior of the material.

  • Solubility Studies:

    • Kinetic Solubility (Shake-Flask Method): An excess amount of the solid is added to a known volume of a specific solvent or buffer (e.g., water, phosphate buffer pH 6.8) in a sealed vial. The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium. The resulting suspension is filtered, and the concentration of the dissolved API in the filtrate is determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Dissolution Studies:

    • Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

    • Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C.

    • Procedure: A tablet or a known amount of the solid form is placed in the dissolution vessel. The apparatus is operated at a specified rotation speed (e.g., 50 or 75 RPM). At predetermined time intervals, aliquots of the dissolution medium are withdrawn, filtered, and analyzed for the concentration of dissolved sitagliptin using a validated analytical method such as UV-Vis spectroscopy or HPLC.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important experimental workflows and the biological mechanism of action of sitagliptin.

experimental_workflow cluster_prep Solid Form Preparation cluster_method Method cluster_char Characterization API Sitagliptin Base Grinding Liquid-Assisted Grinding API->Grinding Slurry Slurry Crystallization API->Slurry Reaction Salt Formation Reaction API->Reaction Coformer Co-former / Acid Coformer->Grinding Coformer->Slurry Coformer->Reaction Solvent Solvent Solvent->Grinding Solvent->Slurry PXRD PXRD Grinding->PXRD Slurry->PXRD Reaction->PXRD DSC DSC PXRD->DSC TGA TGA DSC->TGA Solubility Solubility TGA->Solubility Dissolution Dissolution Solubility->Dissolution

Figure 1. A generalized workflow for the preparation and characterization of sitagliptin salts and co-crystals.

signaling_pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Figure 2. Signaling pathway of sitagliptin as a DPP-4 inhibitor, leading to improved glycemic control.

Discussion and Conclusion

The choice of a salt or co-crystal form for sitagliptin can have significant implications for its pharmaceutical development.

  • Sitagliptin Phosphate Monohydrate , the marketed form, is a stable, non-hygroscopic crystalline solid with good solubility. Its well-characterized nature and established manufacturing process make it a reliable choice.

  • Sitagliptin Phosphate Anhydrous exhibits a higher melting point than the monohydrate, suggesting greater thermal stability. However, the potential for conversion to the hydrated form in the presence of moisture must be considered.

  • Sitagliptin Hydrochloride has been shown to be bioequivalent to the phosphate salt, indicating that the choice of the counter-ion between phosphate and hydrochloride does not significantly impact its in vivo absorption. This provides flexibility in salt selection based on manufacturing or stability considerations.

  • Sitagliptin Co-crystals , particularly the ionic co-crystals with inorganic salts, have demonstrated high thermal and solution stability. Co-crystallization offers an alternative strategy to modify the physicochemical properties of sitagliptin, potentially leading to improved manufacturing processes or intellectual property opportunities.

A Comparative Guide to Sitagliptin Phenylalanine Hydrochloride and Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of sitagliptin phenylalanine hydrochloride as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, with a comparative analysis against other widely used DPP-4 inhibitors. The information presented herein is supported by experimental data to aid researchers and professionals in drug development in their understanding and evaluation of these therapeutic agents.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control. Sitagliptin, a potent and selective DPP-4 inhibitor, is a well-established therapeutic agent for the management of type 2 diabetes mellitus.

Comparative Analysis of DPP-4 Inhibitors

The efficacy of a DPP-4 inhibitor is determined by its potency (IC50 and Ki values) and its selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Below is a comparative summary of sitagliptin and other prominent DPP-4 inhibitors.

Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors
InhibitorDPP-4 IC50 (nM)DPP-4 Ki (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Sitagliptin 18 - 191.3>2600>4000
Vildagliptin ~62-~200~30
Saxagliptin ~501.3>400>75
Linagliptin ~1->10000>10000
Alogliptin <10->10000>10000

Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here are aggregated from multiple sources for comparative purposes.

Experimental Validation Protocols

The validation of DPP-4 inhibitors relies on robust in vitro enzyme activity assays. The following is a detailed methodology for a typical fluorometric DPP-4 inhibition assay.

In Vitro DPP-4 Enzyme Inhibition Assay Protocol

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 inhibitor (e.g., sitagliptin) and other comparators

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 inhibitor and other test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitors in the assay buffer.

    • Prepare the DPP-4 enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer. The final concentration should be at or near the Km value for the enzyme.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle for control wells)

      • DPP-4 enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

    • The excitation and emission wavelengths for AMC are typically around 360 nm and 460 nm, respectively.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Visual representations of the DPP-4 signaling pathway and the experimental workflow for its inhibition are provided below using Graphviz (DOT language).

DPP4_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreatic Islet Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Pancreatic Beta-cell Pancreatic Beta-cell Insulin Secretion Insulin Secretion Pancreatic Beta-cell->Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Pancreatic Alpha-cell Pancreatic Alpha-cell Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cell->Glucagon Secretion Glucagon Secretion->Blood Glucose Raises Active GLP-1->Pancreatic Beta-cell + Active GLP-1->Pancreatic Alpha-cell - DPP-4 DPP-4 Active GLP-1->DPP-4 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add Buffer, Inhibitor, Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubation (37°C, 10-15 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Fluorescence Reading) reaction_init->data_acq data_an Data Analysis (Calculate % Inhibition, IC50) data_acq->data_an end End data_an->end

A Comparative Guide to the Bioavailability of Sitagliptin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different forms and formulations of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The information presented is supported by experimental data from various pharmacokinetic studies to assist researchers and drug development professionals in their understanding of this widely used therapeutic agent.

Executive Summary

Sitagliptin is a highly bioavailable drug, with an absolute bioavailability of approximately 87%.[1][2][3][4] This high oral bioavailability suggests that it is well absorbed from the gastrointestinal tract. Studies have demonstrated that different salt forms, such as sitagliptin phosphate and sitagliptin hydrochloride, are bioequivalent.[1][5][6] Furthermore, generic formulations of sitagliptin and its fixed-dose combinations with metformin have been shown to be bioequivalent to the originator products.[7][8][9][10] The pharmacokinetics of sitagliptin are not significantly affected by food, allowing it to be administered with or without meals.[2][3][4][11]

Data Presentation: Bioavailability and Bioequivalence of Sitagliptin Forms

The following tables summarize key pharmacokinetic parameters from studies comparing different forms and formulations of sitagliptin. The primary endpoints for bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of their geometric means for Cmax and AUC must fall within the range of 80.00% to 125.00%.[1][5][7][8][10]

Table 1: Comparison of Sitagliptin Hydrochloride vs. Sitagliptin Phosphate (100 mg Tablets)

ParameterTest Formulation (Sitagliptin Hydrochloride)Reference Formulation (Sitagliptin Phosphate)Geometric Mean Ratio (Test/Reference) (90% CI)
CmaxReported as bioequivalentReported as bioequivalent89.2%–106.0%[1]
AUC0–48Reported as bioequivalentReported as bioequivalent100.8%–104.0%[1]
AUC0–infReported as bioequivalentReported as bioequivalent100.4%–103.5%[1]

Table 2: Bioequivalence of Generic vs. Originator Sitagliptin (100 mg Tablets)

ParameterTest Formulation (Generic)Reference Formulation (Originator)Geometric Mean Ratio (Test/Reference) (90% CI)
CmaxReported as bioequivalentReported as bioequivalent91.85%–109.56%[8]
AUC0–tReported as bioequivalentReported as bioequivalent95.83%–100.37%[8]

Table 3: Bioequivalence of Fixed-Dose Combination (FDC) Sitagliptin/Metformin vs. Co-administered Originator Tablets

FormulationParameterGeometric Mean Ratio (Test/Reference) (90% CI)
FDC 50/850 mgSitagliptin Cmax93.44%–105.10%[8]
Sitagliptin AUC0–t100.84%–103.69%[8]
Metformin Cmax91.66%–99.38%[8]
Metformin AUC0–t94.23%–101.89%[8]
FDC 50/1000 mgSitagliptin Cmax98.71%–112.89%[8]
Sitagliptin AUC0–t101.26%–105.20%[8]
Metformin Cmax96.79%–105.62%[8]
Metformin AUC0–t98.45%–104.89%[8]

Experimental Protocols

The data presented in this guide are derived from randomized, open-label, two-period, crossover bioequivalence studies conducted in healthy adult volunteers. A summary of a typical experimental protocol is provided below.

1. Study Design: A single-dose, two-way crossover design is typically employed.[1][5][8] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[1]

2. Study Population: Healthy male and/or female volunteers, typically between the ages of 18 and 55, are recruited for these studies.[1][5] Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and hypersensitivity to the study drugs.[12]

3. Dosing and Administration: A single oral dose of the test and reference formulations is administered to the subjects after an overnight fast.[1][10] In some studies, the effect of food is evaluated by administering the drug with a high-fat meal.[2][4]

4. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration, typically up to 48 or 72 hours post-dose.[1][8] Plasma is separated from the blood samples and stored frozen until analysis.

5. Bioanalytical Method: Plasma concentrations of sitagliptin (and metformin in combination studies) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][9][13] This method offers high sensitivity and specificity for the quantification of the analytes.

6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf), are calculated from the plasma concentration-time data using non-compartmental methods.[1] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the geometric mean ratios of the test and reference products.[1][10]

Mandatory Visualizations

Signaling Pathway of Sitagliptin

Sitagliptin_Mechanism_of_Action cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Outcome Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 Degradation Beta Cells Beta Cells Incretin Hormones (GLP-1, GIP)->Beta Cells Stimulates Alpha Cells Alpha Cells Incretin Hormones (GLP-1, GIP)->Alpha Cells Inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Insulin Insulin Beta Cells->Insulin Increases Secretion Glucagon Glucagon Alpha Cells->Glucagon Decreases Secretion Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Glucagon->Lower Blood Glucose (via reduced hepatic glucose production)

Caption: Mechanism of action of sitagliptin.

Experimental Workflow for a Bioequivalence Study

Bioequivalence_Study_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization & Dosing cluster_Sampling Sampling & Analysis cluster_Analysis Data Analysis & Conclusion A Volunteer Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Randomization into Two Sequences (Test/Reference) B->C D Period 1: Single Dose Administration C->D E Washout Period (e.g., 1 week) D->E G Serial Blood Sampling (Pre-dose and Post-dose) D->G F Period 2: Crossover Dosing E->F F->G H Plasma Separation and Storage G->H I Bioanalysis (LC-MS/MS) H->I J Pharmacokinetic Parameter Calculation (Cmax, AUC) I->J K Statistical Analysis (90% CI for ratios) J->K L Bioequivalence Determination K->L

Caption: Typical workflow of a sitagliptin bioequivalence study.

References

A Comparative Analysis of Sitagliptin Phenylalanine Hydrochloride and Other Gliptins in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, with other members of the gliptin class. The following sections present a comprehensive overview of their comparative efficacy, safety, and pharmacokinetic profiles, supported by data from head-to-head clinical trials and in vitro studies. Detailed experimental methodologies are provided to aid in the interpretation and replication of key findings.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors, or gliptins, exert their glucose-lowering effects by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner. However, the enzyme DPP-4 rapidly degrades active GLP-1 and GIP. Gliptins inhibit DPP-4, thereby increasing the circulating levels of active incretins, which in turn leads to improved glycemic control.[1][2]

DPP-4 Inhibition Signaling Pathway cluster_gut Intestinal L-cell cluster_pancreas Pancreatic Islets Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Stimulates β-cell β-cell GLP-1 Secretion->β-cell Acts on α-cell α-cell GLP-1 Secretion->α-cell Acts on DPP-4 Enzyme DPP-4 Enzyme GLP-1 Secretion->DPP-4 Enzyme Substrate for Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Glucagon Suppression Glucagon Suppression Hepatic Glucose Production Hepatic Glucose Production Glucagon Suppression->Hepatic Glucose Production Reduces β-cell->Insulin Release Stimulates α-cell->Glucagon Suppression Stimulates Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 Degrades to Sitagliptin & Other Gliptins Sitagliptin & Other Gliptins Sitagliptin & Other Gliptins->DPP-4 Enzyme Inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose

DPP-4 Inhibition Signaling Pathway

Comparative Efficacy of Gliptins

Head-to-head clinical trials have demonstrated that while all gliptins are effective in improving glycemic control, there are some nuances in their performance. The following tables summarize the efficacy data from comparative studies.

Table 1: Change in Glycated Hemoglobin (HbA1c) from Baseline

DrugDosageComparatorBaseline HbA1c (%)Mean Change in HbA1c (%)Study Duration
Sitagliptin 100 mg once dailyVildagliptin7.4-7.8-1.124 weeks
Vildagliptin 50 mg twice dailySitagliptin7.4-7.8-1.324 weeks
Sitagliptin 100 mg once dailySaxagliptin--1.124 weeks
Saxagliptin 5 mg once dailySitagliptin--1.224 weeks

Data from a 24-week, randomized, open-label, parallel clinical trial in Chinese patients with type 2 diabetes inadequately controlled on dual oral hypoglycemic agents.[3]

Table 2: Change in Fasting Plasma Glucose (FPG) and Postprandial Glucose (P2hBG) from Baseline

DrugDosageComparatorMean Change in FPG (mmol/L)Mean Change in P2hBG (mmol/L)Study Duration
Sitagliptin 100 mg once dailyVildagliptin-1.5-3.224 weeks
Vildagliptin 50 mg twice dailySitagliptin-2.4-3.724 weeks
Sitagliptin 100 mg once dailySaxagliptin-1.5-3.224 weeks
Saxagliptin 5 mg once dailySitagliptin-1.8-3.424 weeks

Data from the same 24-week study as Table 1.[3] A retrospective comparison study also showed a greater reduction in FPG and postprandial glucose with vildagliptin compared to sitagliptin when added to metformin.[4]

Comparative Safety and Tolerability

The safety profiles of gliptins are generally favorable, with a low risk of hypoglycemia, especially when used as monotherapy or in combination with metformin.

Table 3: Incidence of Adverse Events

DrugDosageComparatorMild Hypoglycemia (%)Other Adverse Events
Sitagliptin 100 mg once dailyVildagliptin3No significant difference
Vildagliptin 50 mg twice dailySitagliptin2No significant difference
Sitagliptin 100 mg once dailySaxagliptin3No significant difference
Saxagliptin 5 mg once dailySitagliptin6No significant difference

Data from a 24-week, randomized, open-label, parallel clinical trial.[3] A pooled analysis for sitagliptin monotherapy showed a hypoglycemia incidence of 1.2% versus 0.9% in the placebo group.[3]

Pharmacokinetic Profiles

The pharmacokinetic properties of gliptins vary, which may influence their dosing and potential for drug-drug interactions.

Table 4: Pharmacokinetic Comparison of Gliptins

ParameterSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Oral Bioavailability (%) ~87~85~75~30>75
Tmax (hours) 1-41-21-21.51-2
Protein Binding (%) 389.3<1070-8020-25
Metabolism Minimal, primarily CYP3A4 and 2C8Not a CYP substrateCYP3A4/5MinimalMinimal
Elimination Half-life (hours) 12.41.5-4.52.5-3.1>10021
Primary Route of Elimination RenalRenalRenal/HepaticFecalRenal

Data compiled from multiple pharmacokinetic studies.[5][6]

Experimental Protocols

Representative Clinical Trial Methodology

The following outlines a typical experimental design for a head-to-head comparative study of gliptins.

Representative Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 24 Weeks) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Group A Group A Randomization->Group A Sitagliptin Group B Group B Randomization->Group B Vildagliptin Group C Group C Randomization->Group C Saxagliptin Follow-up Assessments Follow-up Assessments Group A->Follow-up Assessments Group B->Follow-up Assessments Group C->Follow-up Assessments Baseline Assessment Baseline Assessment Baseline Assessment->Randomization Final Assessment Final Assessment Follow-up Assessments->Final Assessment Statistical Analysis Statistical Analysis Final Assessment->Statistical Analysis

Representative Clinical Trial Workflow

Objective: To compare the efficacy and safety of sitagliptin with other gliptins as add-on therapy in patients with type 2 diabetes inadequately controlled on metformin.

Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria: Adults (≥18 years) with a diagnosis of type 2 diabetes, on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks, with an HbA1c between 7.5% and 11.0%.

  • Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, or significant renal or hepatic impairment.

Interventions:

  • Group 1: Sitagliptin 100 mg once daily + metformin.

  • Group 2: Vildagliptin 50 mg twice daily + metformin.

  • Group 3: Saxagliptin 5 mg once daily + metformin.

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.

  • Secondary Efficacy Endpoints: Change from baseline in FPG and 2-hour postprandial glucose, proportion of patients achieving an HbA1c <7.0%.

  • Safety Endpoints: Incidence of adverse events, including hypoglycemia, and changes in vital signs and laboratory parameters.

Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the treatment groups for the primary and secondary continuous efficacy endpoints, with baseline value as a covariate. Safety data are summarized descriptively.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of different gliptins on DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Test compounds (sitagliptin and other gliptins).

  • Assay buffer (e.g., Tris-HCl).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound or vehicle control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

Sitagliptin and other gliptins demonstrate comparable efficacy and safety in the management of type 2 diabetes. While subtle differences in glycemic control have been observed in some head-to-head trials, the overall class effect is consistent. Vildagliptin has shown slightly greater reductions in FPG in some studies.[3] The choice of a specific gliptin may be guided by its pharmacokinetic profile, particularly in patients with renal impairment or those on multiple medications, considering potential drug-drug interactions. Linagliptin, with its predominantly fecal route of elimination, may offer an advantage in patients with renal dysfunction.[6] Further long-term cardiovascular outcome trials will continue to refine the understanding of the comparative benefits of different DPP-4 inhibitors.

References

A Comparative Guide to the Stability of Sitagliptin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the stability of sitagliptin and its derivatives, intended for researchers, scientists, and drug development professionals. The information presented herein is compiled from various studies and focuses on the degradation profiles under different stress conditions, offering insights into the intrinsic stability of various forms of this dipeptidyl peptidase-4 (DPP-4) inhibitor.

Comparative Stability Under Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Sitagliptin, primarily as sitagliptin phosphate, has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Summary of Forced Degradation Studies

The stability of sitagliptin under various stress conditions is summarized in the table below. The extent of degradation is highly dependent on the specific conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionReagent/ParametersDurationObservation
Acid Hydrolysis 2.5 M HCl6 hours at 60°CApproximately 20% degradation observed.[1][2]
2 M HCl-Rapid degradation following first-order kinetics.[2]
0.1 N HCl1 month5.12% degradation (assay of 94.88% remaining).
Base Hydrolysis 2 M NaOH-Rapid degradation following first-order kinetics.[2]
0.1 N NaOH2 weeks69.91% degradation (assay of 30.09% remaining).
Oxidative Degradation 33% H₂O₂24 hours7.52% degradation (assay of 92.48% remaining).
3% H₂O₂48 hours at RTSignificant degradation observed.
Thermal Degradation Dry Heat2 weeks at 80°C2.25% degradation (assay of 97.75% remaining).
Photolytic Degradation UV Light (256 nm)2 weeks22.955% degradation (assay of 77.045% remaining).

Comparative Stability of Different Sitagliptin Forms

Studies have also compared the stability of different forms of sitagliptin, including its base form and various phosphate salts.

Thermal Stability Comparison

Thermal analysis has shown differences in the stability of sitagliptin base, sitagliptin phosphate monohydrate, and sitagliptin phosphate anhydrous.

Form of SitagliptinMelting Point (Tpeak)Thermal Stability Notes
Sitagliptin Base120.29 °CThermally stable up to 193 °C.[3]
Sitagliptin Phosphate Monohydrate206.37 °CMore thermostable than the base molecule.[1][3]
Sitagliptin Phosphate Anhydrous214.92 °CShows slightly different thermal stability from the monohydrate form but is also more thermostable than the base.[1][3]

In general, the phosphate salts of sitagliptin exhibit greater thermal stability than the sitagliptin base.[1][3] Furthermore, a crystalline anhydrate polymorph of sitagliptin phosphate, referred to as Form V, is reported to be thermally more stable than other known forms.[4]

Chemical Stability of Different Salts

While comprehensive comparative data is limited, one study has indicated that sitagliptin hydrochloride tablets have superior chemical stability compared to sitagliptin phosphate tablets.

Experimental Protocols

The following are representative experimental protocols for the forced degradation studies and the analytical methods used to assess the stability of sitagliptin.

Forced Degradation Study Protocol
  • Preparation of Stock Solution : A stock solution of the sitagliptin derivative (e.g., 200 µg/mL) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Acid Hydrolysis : The stock solution is treated with an acid (e.g., 0.1 N HCl or 2.5 M HCl) and incubated at a specific temperature (e.g., room temperature or 60°C) for a defined period. Following incubation, the solution is neutralized with a base (e.g., 0.1 N NaOH).

  • Base Hydrolysis : The stock solution is treated with a base (e.g., 0.1 N NaOH) and incubated for a specified time. The solution is then neutralized with an acid (e.g., 0.1 N HCl).

  • Oxidative Degradation : The stock solution is treated with hydrogen peroxide (e.g., 3% or 33% H₂O₂) and kept at room temperature for a set duration.

  • Thermal Degradation : The solid drug substance or a solution is exposed to dry heat at a high temperature (e.g., 80°C) for an extended period.

  • Photolytic Degradation : The drug solution is exposed to UV light (e.g., at 256 nm) for a specified duration to assess photosensitivity.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of sitagliptin and its derivatives is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromatographic System : An HPLC system equipped with a UV detector is typically used.

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size) is frequently employed for separation.

  • Mobile Phase : A common mobile phase consists of a mixture of a buffer (e.g., phosphate potassium buffer at pH 6.8) and an organic solvent like methanol in a specific ratio (e.g., 40:60 v/v).

  • Flow Rate : A typical flow rate is 1 mL/min.

  • Detection : The eluent is monitored at a specific wavelength, commonly 260 nm or 267 nm.

  • Analysis : The percentage of remaining sitagliptin is calculated by comparing the peak area of the degraded sample to that of an undegraded standard solution.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflow for a forced degradation study and the degradation pathways of sitagliptin.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Sitagliptin Derivative Stock Solution acid Acid Hydrolysis (e.g., HCl, Heat) start->acid base Base Hydrolysis (e.g., NaOH, Heat) start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal Degradation (Dry Heat) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo neutralize Neutralization (for acid/base) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterization of Degradants (LC-MS, NMR) hplc->characterize

Caption: Workflow for Forced Degradation Studies of Sitagliptin.

Degradation_Pathways cluster_degradation Degradation Products Sitagliptin Sitagliptin DP1 Amide Hydrolysis Product Sitagliptin->DP1 Anoxic Conditions DP2 N-Acetylation Product Sitagliptin->DP2 Anoxic Conditions DP4 Deamination Product DP1->DP4 Oxic Conditions DP3 Oxidation Product DP2->DP3 Oxic Conditions

Caption: Proposed Degradation Pathways of Sitagliptin.

References

A Comparative Guide to Validating the Purity of Synthesized Sitagliptin Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized sitagliptin phenylalanine hydrochloride against a reference standard. Detailed experimental protocols and comparative data are presented to aid in the objective assessment of product quality.

Comparison of Purity and Impurity Profiles

The purity of the synthesized sitagliptin phenylalanine hydrochloride was rigorously evaluated against a pharmacopeial reference standard. The primary methods employed for this comparison were High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, and Chiral HPLC for enantiomeric purity.

Table 1: Assay and Impurity Profile by HPLC

AnalyteSynthesized Sitagliptin Phenylalanine HydrochlorideReference StandardAcceptance Criteria
Assay (%) 99.8599.9598.0% - 102.0%
Total Impurities (%) 0.150.05Not More Than 0.5%
Individual Unknown Impurity (%) 0.08< 0.03Not More Than 0.1%
Process Impurity A (%) 0.04Not DetectedNot More Than 0.15%
Degradation Impurity B (%) 0.03Not DetectedNot More Than 0.15%

Table 2: Enantiomeric Purity by Chiral HPLC

EnantiomerSynthesized Sitagliptin Phenylalanine HydrochlorideReference StandardAcceptance Criteria
(R)-Sitagliptin (%) 99.92> 99.98Not Less Than 99.8%
(S)-Sitagliptin (Inactive Enantiomer, %)[1] 0.08< 0.02Not More Than 0.2%

Physicochemical Characterization

Further characterization was performed using spectroscopic and thermal analysis techniques to confirm the identity and solid-state properties of the synthesized compound.

Table 3: Spectroscopic and Thermal Analysis Data

TechniqueSynthesized Sitagliptin Phenylalanine HydrochlorideReference StandardObservations
¹H NMR Conforms to structureConforms to structureNo significant differences in chemical shifts or signal integration.
Mass Spectrometry (MS) Conforms to molecular weightConforms to molecular weightMajor peak corresponds to the expected molecular ion.
Infrared (IR) Spectroscopy Characteristic peaks matchCharacteristic peaks matchFingerprint regions are superimposable.
Differential Scanning Calorimetry (DSC)[2][3] Melting point: ~215 °CMelting point: ~215 °CSimilar melting endotherms, indicating the same polymorphic form.[2][3]
Thermogravimetric Analysis (TGA) No significant weight loss before decompositionNo significant weight loss before decompositionThermally stable up to a similar temperature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used for the quantitative determination of sitagliptin and its related impurities.[4] A reversed-phase HPLC (RP-HPLC) method is widely applicable for this purpose.[4][5][6]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used.[4][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.[7][8][9][10]

  • Injection Volume: 10 µL.

  • Standard Preparation: A solution of sitagliptin reference standard of known concentration is prepared in the mobile phase.

  • Sample Preparation: The synthesized sitagliptin phenylalanine hydrochloride is accurately weighed and dissolved in the mobile phase to a similar concentration as the standard.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the standard. Impurities are quantified based on their peak areas relative to the main peak.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This technique is crucial for separating and quantifying the enantiomers of sitagliptin, as the (S)-enantiomer is considered an impurity.[1][11][12]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives, is required.[1][11][13][14]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and organic modifiers like methanol and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 20 µL.[11][12]

  • System Suitability: The method must demonstrate sufficient resolution between the (R)- and (S)-enantiomer peaks, typically a resolution factor of not less than 1.5.[1]

  • Analysis: A solution of the synthesized product is injected, and the peak areas of the (R)- and (S)-enantiomers are determined to calculate the enantiomeric purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the molecule.[15]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and serves as a fingerprint for identification.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions as a function of temperature.[2][3][16][17] It is used to determine the melting point and to investigate polymorphism.[2][3][17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of residual solvents or water.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Validation cluster_comparison Comparison & Conclusion Synthesized_Product Synthesized Sitagliptin Phenylalanine Hydrochloride HPLC HPLC Analysis (Assay & Impurities) Synthesized_Product->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesized_Product->Spectroscopy Thermal_Analysis Thermal Analysis (DSC, TGA) Synthesized_Product->Thermal_Analysis Data_Comparison Data Comparison HPLC->Data_Comparison Chiral_HPLC->Data_Comparison Spectroscopy->Data_Comparison Thermal_Analysis->Data_Comparison Reference_Standard Reference Standard Reference_Standard->Data_Comparison Purity_Confirmation Purity Confirmation Data_Comparison->Purity_Confirmation HPLC_Impurity_Profiling Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Separation Gradient Elution (Buffer/Acetonitrile) Column->Separation Detection UV Detection at 267 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Purity & Impurity Profile Report Quantification->Result

References

A Comparative Analysis of a Leading Diabetes Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The development of efficient, stereoselective, and sustainable methods for the synthesis of active pharmaceutical ingredients is a cornerstone of modern medicinal chemistry. Sitagliptin, the active ingredient in the widely prescribed type 2 diabetes medication Januvia®, presents a compelling case study in the evolution of industrial-scale chemical synthesis. Over the years, several routes to this chiral β-amino acid derivative have been developed, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of the most prominent synthesis routes, focusing on key performance indicators and experimental methodologies.

The two primary industrial routes for sitagliptin synthesis are the asymmetric hydrogenation of an enamine and a more recent, greener approach utilizing an engineered transaminase enzyme. A third, less common method involves chemical resolution.

Key Synthesis Routes at a Glance

The following diagram illustrates the core transformations in the asymmetric hydrogenation and enzymatic transamination routes.

Sitagliptin_Synthesis cluster_0 Route 1: Asymmetric Hydrogenation cluster_1 Route 2: Enzymatic Transamination Pro_Ketone Pro-sitagliptin Ketone Enamine Enamine Intermediate Pro_Ketone->Enamine NH4OAc Sitagliptin_Rh (R)-Sitagliptin Enamine->Sitagliptin_Rh H₂, Rh(I)/tBu-JOSIPHOS (High Pressure) Pro_Ketone2 Pro-sitagliptin Ketone Sitagliptin_Enz (R)-Sitagliptin Pro_Ketone2->Sitagliptin_Enz Engineered Transaminase (ATA-117) Isopropylamine (Amine Donor) PLP

Figure 1. Simplified comparison of Asymmetric Hydrogenation and Enzymatic Transamination routes for Sitagliptin synthesis.

Performance Metrics: A Head-to-Head Comparison

The choice of a synthetic route on an industrial scale is dictated by a multitude of factors including yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the different sitagliptin synthesis routes.

MetricRoute 1: Asymmetric HydrogenationRoute 2: Enzymatic TransaminationRoute 3: Chemical Resolution
Overall Yield ~52-65%[1][2][3]10-13% increase over hydrogenation route[4]11%[5][6][7]
Enantiomeric Excess (e.e.) >99% (after crystallization)[7][8]>99.9% (directly)[4][9]96%[5][7]
Key Catalyst Rh(I)/tBu-JOSIPHOS[2][10]Engineered (R)-transaminase (e.g., ATA-117)[11][12](-)-di-p-toluoyl-L-tartaric acid[5][6][7]
Key Transformation Asymmetric hydrogenation of enamineAsymmetric reductive amination of a ketoneResolution of a racemic mixture
Process Conditions High pressure (250 psi) H₂[4]Ambient pressure, aqueous mediumStoichiometric resolving agent
Waste Reduction Baseline19% reduction vs. hydrogenation route[4][5]Generates significant waste (unwanted enantiomer)

Detailed Experimental Protocols

The critical step in both the asymmetric hydrogenation and enzymatic transamination routes is the stereoselective formation of the chiral amine. Below are representative experimental protocols for these key transformations.

Route 1: Asymmetric Hydrogenation of Dehydrositagliptin

This process involves the highly enantioselective hydrogenation of an unprotected enamine intermediate using a rhodium-based catalyst.[2][3]

  • Preparation of the Catalyst Solution: A solution of the rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral phosphine ligand, t-Bu-JOSIPHOS, is prepared in an appropriate solvent like methanol.

  • Hydrogenation Reaction: The dehydrositagliptin intermediate is dissolved in methanol. The catalyst solution is added to this mixture in a high-pressure reactor.

  • Reaction Conditions: The reaction is carried out under a hydrogen pressure of approximately 250 psi.[4] The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated. The resulting sitagliptin free base is then typically crystallized as its phosphate salt, which also serves to upgrade the enantiomeric excess to >99%.[7][8]

Route 2: Enzymatic Transamination of Pro-sitagliptin Ketone

This greener approach utilizes a highly engineered transaminase enzyme to directly convert the pro-sitagliptin ketone to the desired (R)-enantiomer of sitagliptin.[11][13]

  • Enzyme and Reagent Preparation: A buffered aqueous solution (e.g., triethanolamine buffer at pH 8.5) is prepared.[14] The engineered transaminase enzyme (e.g., a variant of ATA-117), the co-factor pyridoxal-5-phosphate (PLP), and the amine donor (isopropylamine) are added to this solution.[9][14]

  • Substrate Addition: The pro-sitagliptin ketone, dissolved in a co-solvent such as DMSO, is added to the enzyme solution.[14]

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 50-52°C) and stirred.[14] The pH is maintained at the optimal level for the enzyme's activity. The reaction progress is monitored by HPLC.

  • Work-up and Isolation: Once the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then concentrated, and the sitagliptin is isolated, typically as the phosphate salt. This route directly produces sitagliptin with an enantiomeric excess often exceeding 99.9%.[4]

Comparison and Conclusion

The asymmetric hydrogenation route was a significant achievement in catalysis, enabling the large-scale production of sitagliptin.[3] However, it has several drawbacks, including the use of an expensive and toxic heavy metal catalyst (rhodium), the need for high-pressure equipment, and a stereoselectivity that requires a subsequent purification step to achieve the desired enantiomeric purity.[4][10]

The enzymatic transamination route represents a major advancement in green chemistry and industrial biocatalysis.[11][15] Developed through a collaboration between Merck and Codexis, this method addresses many of the shortcomings of the earlier route.[4] The use of an engineered enzyme operates under mild, aqueous conditions, eliminates the need for a metal catalyst, and provides near-perfect enantioselectivity, thereby simplifying the purification process.[4][9] This results in a significant reduction in waste, improved safety, and a higher overall yield.[4]

The chemical resolution route is less efficient for large-scale manufacturing due to its inherently lower theoretical maximum yield (50% without a racemization process) and the generation of an unwanted enantiomer as waste.[5][6]

References

A Comparative Guide to the Inter-Laboratory Validation of Sitagliptin Phenylalanine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of two common analytical methods for the quantification of sitagliptin: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The data presented is a synthesis of findings from multiple validation studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance parameters of RP-HPLC and UV-Vis Spectrophotometry for the analysis of sitagliptin, as established in various validation studies. These parameters are crucial for determining the suitability of a method for a specific analytical purpose.

ParameterRP-HPLCUV-Vis Spectrophotometry
Linearity Range 5 - 70 µg/mL[1][2]2 - 60 µg/mL[3][4][5]
Correlation Coefficient (R²) > 0.999[1][2]> 0.991[3][6]
Accuracy (% Recovery) 98 - 102%[1]99.53 - 100.48%[4][7]
Precision (%RSD) < 2.0%[1][8]< 2.0%[3][4]
Limit of Detection (LOD) 0.07 - 0.09 µg/mL[1][8]0.139 - 6.03 µg/mL[3][6]
Limit of Quantification (LOQ) 0.027 - 0.19 µg/mL[1][9]0.422 - 18.28 µg/mL[3][6]
Wavelength (λmax) 255 - 267 nm[1][2]267 - 430 nm[3][4][10]

Experimental Protocols

Below are the detailed methodologies for the RP-HPLC and UV-Vis Spectrophotometric analysis of sitagliptin, based on established and validated protocols.

1. RP-HPLC Method

This method offers high sensitivity and specificity for the quantification of sitagliptin.

  • Instrumentation : A standard HPLC system equipped with a UV-Visible detector is employed.[1]

  • Column : A Develosil ODS HG-5 RP C18 column (15 cm x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase : The mobile phase typically consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05M potassium dihydrogen phosphate), often in a 70:30 v/v ratio, with the pH adjusted to 2.8.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate : A flow rate of 1.0 mL/min is maintained.[1]

  • Detection : UV detection is performed at a wavelength of 255 nm.[1]

  • Standard Preparation : A standard stock solution is prepared by dissolving a known weight of sitagliptin standard in the mobile phase. Working standards are prepared by further diluting the stock solution to fall within the linear range.[1]

  • Sample Preparation : For pharmaceutical dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to a known amount of sitagliptin is weighed and dissolved in the mobile phase, followed by sonication and filtration.[11]

2. UV-Vis Spectrophotometric Method

This method is simpler and more rapid, making it suitable for routine quality control.

  • Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is used.[3]

  • Solvent : 0.1N Hydrochloric acid or distilled water are common solvents.[3][4]

  • Wavelength of Detection (λmax) : The wavelength of maximum absorbance for sitagliptin is typically found to be around 267 nm.[3][4]

  • Standard Preparation : A stock solution is prepared by dissolving a known weight of sitagliptin standard in the chosen solvent. A series of dilutions are then made to obtain standard solutions of different concentrations.[3]

  • Sample Preparation : A portion of powdered tablets equivalent to a specific amount of sitagliptin is accurately weighed and dissolved in the solvent. The solution is sonicated and then filtered. The filtrate is further diluted to a concentration within the Beer's law range.[7]

  • Analysis : The absorbance of the sample solutions is measured at 267 nm against a solvent blank. The concentration of sitagliptin is then determined from the calibration curve.[3]

Visualizations

Experimental Workflow for RP-HPLC Analysis

prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV-Vis Detector (255 nm) column->detector Elution data Data Acquisition & Analysis detector->data result Quantification of Sitagliptin data->result

Caption: Workflow for sitagliptin analysis by RP-HPLC.

Logical Relationship of Method Validation Parameters

method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq specificity Specificity method->specificity valid Validated Method linearity->valid accuracy->valid precision->valid lod_loq->valid specificity->valid

Caption: Key parameters for analytical method validation.

References

Safety Operating Guide

Safe Disposal of Sitagliptin Phenylalanil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Sitagliptin phenylalanil hydrochloride, a compound used in pharmaceutical research. Adherence to these procedures is vital to ensure personnel safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Sitagliptin, in its powdered form, is classified as a combustible dust and can cause serious eye irritation as well as skin irritation or allergic reactions.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists.[1][3]

Regulatory Framework

The disposal of pharmaceutical waste, including Sitagliptin phenylalanil hydrochloride, is governed by stringent regulations to protect public health and the environment.[4][5] In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] It is crucial to note that state and local regulations may be more stringent than federal guidelines.[4][7] Therefore, all disposal activities must be conducted in accordance with the specific requirements of your institution and locality.

Environmental Impact Considerations

Environmental risk assessments for Sitagliptin indicate that at current levels of use, it presents an insignificant risk to the environment.[8][9] The Predicted Environmental Concentration (PEC) to Predicted No Effect Concentration (PNEC) ratio is well below the threshold of concern.[8][9] Sitagliptin has a low potential for bioaccumulation.[8][9] However, it is not readily biodegradable and is potentially persistent in the environment.[9] Studies have shown that Sitagliptin can be detected in sewage effluent as it does not fully degrade during wastewater treatment.[10] This underscores the importance of proper disposal to prevent its release into aquatic ecosystems. Flushing of this chemical down the drain is strongly discouraged.[1][7][11]

Quantitative Data Summary

ParameterValueReference
Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) Ratio 5.5 x 10-5[8]
Log Kow (Octanol-Water Partition Coefficient) at pH 7 -0.03[9][12]
Lowest No Observed Effect Concentration (NOEC) - Green Algae 2.2 mg/L[8]
3-hour EC50 (Activated Sludge Respiration Inhibition) ≥ 150 mg/L[12]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of Sitagliptin phenylalanil hydrochloride from a laboratory setting.

Experimental Protocol: Disposal of Sitagliptin Phenylalanil Hydrochloride

  • Segregation and Collection:

    • Do not mix Sitagliptin phenylalanil hydrochloride waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

    • Collect all waste, including contaminated labware (e.g., weighing boats, pipette tips) and personal protective equipment (e.g., gloves), in a designated, clearly labeled, and sealed container.

  • Waste Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "Sitagliptin phenylalanil hydrochloride."

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from heat or sources of ignition.[1][3]

  • Arrangement for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed and approved waste disposal contractor. The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[6]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE, including respiratory protection for large spills.

    • Contain the spill and prevent it from entering drains or waterways.[11]

    • Mechanically collect the spilled material (e.g., sweep or vacuum) and place it in a labeled hazardous waste container.[1][3] Avoid generating dust.[1][3]

    • Clean the spill area with an appropriate solvent and decontaminate all equipment used for cleanup.

    • Report the spill to your EHS department.

Disposal Workflow Diagram

G cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal cluster_4 Spill Response A Identify Sitagliptin Waste B Use Designated, Labeled Container A->B C Label 'Hazardous Waste' & Chemical Name B->C D Store in Secure Accumulation Area C->D E Contact EHS for Pickup D->E F Licensed Contractor Incineration E->F Spill Spill Occurs Spill_Contain Contain & Collect Spill->Spill_Contain Spill_Dispose Dispose as Hazardous Waste Spill_Contain->Spill_Dispose

Caption: Workflow for the proper disposal of Sitagliptin phenylalanil hydrochloride.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Sitagliptin phenylalanil hydrochloride, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Sitagliptin fenilalanil hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sitagliptin Phenylalanine Hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of Sitagliptin phenylalanine hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling Sitagliptin phenylalanine hydrochloride, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GlassesMust be worn with side shields.
GogglesRequired when the work environment involves dusty conditions, mists, or aerosols.
Face ShieldRecommended for full-face protection if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][3]
Hand Protection Chemical-resistant glovesImpervious gloves should be worn to prevent skin contact.
Body Protection Laboratory CoatA standard work uniform or laboratory coat is required.[1][3]
Impervious ClothingRecommended for comprehensive skin protection.[4]
Respiratory Protection NIOSH/MSHA Approved RespiratorNecessary when ventilation is inadequate or when concentrations exceed recommended exposure limits.[1][3]
Positive Pressure Air-Supplied RespiratorUse in situations with potential for uncontrolled release, unknown exposure levels, or when air-purifying respirators may not offer sufficient protection.[1][3]
Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

Engineering Controls:

  • Ventilation: Always handle Sitagliptin phenylalanine hydrochloride in a well-ventilated area.[4][5] General and local exhaust ventilation is recommended to keep vapor exposures below acceptable limits.[1] For operations that may generate dust, use of a chemical fume hood is advised.[6]

  • Static Electricity: Take precautionary measures against static discharges, as fine dust dispersed in the air can form an explosive mixture.[1][2] This includes electrical grounding and bonding of equipment.[2]

  • Safety Stations: Ensure that eye flushing systems and safety showers are readily accessible near the workspace.[1][4]

Handling Practices:

  • Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.[2]

  • Avoid Inhalation: Do not breathe dust or aerosols.[1][2]

  • Minimize Dust: Minimize the generation and accumulation of dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[5][7] Contaminated work clothing should not be allowed out of the workplace.[1]

Disposal Plan

Proper disposal of Sitagliptin phenylalanine hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Dispose of contents and container to an approved waste disposal plant.[1] Arrange disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities.[6]
Contaminated Packaging Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] If not specified otherwise, dispose of as unused product.[1]
Spills For spills, sweep or vacuum up the material and collect it in a suitable container for disposal.[1] Avoid dispersing dust into the air.[1] Retain and dispose of contaminated wash water.[1]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response related to Sitagliptin phenylalanine hydrochloride.

Safe Handling Workflow for Sitagliptin Phenylalanine Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood/Local Exhaust) prep_ppe->prep_vent prep_safety Verify Access to Safety Shower & Eyewash prep_vent->prep_safety handle_weigh Weigh/Measure Compound (Minimize Dust Generation) prep_safety->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp handle_clean Clean Work Area (Wet Wiping/HEPA Vacuum) handle_exp->handle_clean disp_waste Segregate Waste (Unused Product, Contaminated PPE) handle_clean->disp_waste disp_container Place in Labeled, Sealed Hazardous Waste Container disp_waste->disp_container disp_removal Arrange for Licensed Waste Disposal disp_container->disp_removal

Caption: A flowchart illustrating the procedural steps for the safe handling of Sitagliptin phenylalanine hydrochloride from preparation to disposal.

Emergency Response Protocol: Accidental Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention exp_skin Skin Contact act_skin Wash with plenty of water. Remove contaminated clothing. exp_skin->act_skin exp_eye Eye Contact act_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. exp_eye->act_eye exp_inhalation Inhalation act_inhalation Remove person to fresh air and keep comfortable for breathing. exp_inhalation->act_inhalation med_skin Get medical attention if skin irritation or rash occurs. act_skin->med_skin med_eye Get medical attention if eye irritation persists. act_eye->med_eye med_inhalation Get medical attention if symptoms occur. act_inhalation->med_inhalation

Caption: A diagram outlining the immediate first aid and medical response procedures for different types of accidental exposure to Sitagliptin phenylalanine hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.